Trypanothione synthetase-IN-1
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H38F3N7O5S |
|---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
4-[1-[3-[2-(2-oxoimidazolidin-1-yl)ethoxy]-4-[4-(4-phenoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]phenyl]triazol-4-yl]butylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C38H37N7O3S.C2HF3O2/c39-20-8-7-11-29-26-45(43-42-29)30-16-19-33(34(25-30)47-24-23-44-22-21-40-38(44)46)37-41-35(36(49-37)28-9-3-1-4-10-28)27-14-17-32(18-15-27)48-31-12-5-2-6-13-31;3-2(4,5)1(6)7/h1-6,9-10,12-19,25-26H,7-8,11,20-24,39H2,(H,40,46);(H,6,7) |
InChI Key |
QDQJVAJYYFXPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCOC2=C(C=CC(=C2)N3C=C(N=N3)CCCC[NH3+])C4=NC(=C(S4)C5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of N5-Substituted Paullones as Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N5-substituted paullones, a class of potent inhibitors of Trypanothione (B104310) synthetase (TryS). This enzyme is a validated drug target in trypanosomatid parasites, the causative agents of severe diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis. The unique reliance of these parasites on the trypanothione-based redox system, which is absent in humans, makes TryS an attractive target for the development of selective chemotherapies.
Core Mechanism of Action
N5-substituted paullones exert their anti-parasitic effects by directly inhibiting Trypanothione synthetase. TryS is a crucial enzyme in the biosynthesis of trypanothione, a low molecular weight thiol that is central to the parasite's defense against oxidative stress.[1][2] The inhibition of TryS leads to the depletion of the intracellular pool of trypanothione, rendering the parasite vulnerable to oxidative damage and ultimately leading to cell death.[3]
Kinetic and biophysical studies have revealed that the mode of inhibition by N5-substituted paullones is often complex, with evidence suggesting uncompetitive or non-competitive mechanisms with respect to the enzyme's natural substrates.[4][5] For instance, the well-characterized inhibitor MOL2008, a 3-chlorokenpaullone derivative, has been shown to be competitive with the polyamine substrate spermidine (B129725) and uncompetitive with ATP and glutathione (B108866).[4] This suggests that these inhibitors may bind to an allosteric site or to the enzyme-substrate complex. Molecular modeling and structure-activity relationship studies indicate that the indole (B1671886) moiety of the paullone (B27933) scaffold is essential for inhibitory activity, and substitutions at the N5 position are critical for potency and selectivity.[2][5]
Quantitative Data on Inhibitor Potency
The inhibitory potency of N5-substituted paullones against Trypanothione synthetase and their anti-parasitic activity have been quantified in numerous studies. The following table summarizes key quantitative data for representative compounds from this class.
| Compound Name/Scaffold | Target Enzyme/Organism | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| MOL2008 | Leishmania infantum TryS | 0.15 | - | - | [2] |
| Leishmania infantum promastigotes | - | 12.6 | <10 | [4] | |
| Trypanosoma brucei | - | 4.3 | - | [4] | |
| FS-554 | Leishmania infantum TryS | 0.35 | - | - | [2] |
| Compound 2 (unnamed) | Leishmania infantum TryS | 0.15 | - | - | [4] |
| Leishmania braziliensis amastigotes | - | 4.0 | <10 | [4] | |
| Leishmania infantum amastigotes | - | 10.0 | <10 | [4] | |
| 3-chlorokenpaullone (various N5-substitutions) | Leishmania infantum TryS | 0.005 - >30 | - | - | [6] |
| Trypanosoma cruzi TryS | 0.009 - >30 | - | - | [6] | |
| Trypanosoma brucei TryS | 0.01 - >30 | - | - | [6] |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite. SI: Selectivity Index (ratio of cytotoxicity against a mammalian cell line to anti-parasitic activity).
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of N5-substituted paullones.
Trypanothione Synthetase Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of TryS by measuring the amount of phosphate (B84403) released from ATP hydrolysis.
Principle: The enzymatic reaction of TryS produces ADP and phosphate. The released phosphate is detected colorimetrically using the BIOMOL Green reagent.
Materials:
-
Recombinant Trypanothione synthetase (TryS)
-
ATP
-
Spermidine (Spd)
-
Glutathione (GSH)
-
Assay Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, 10 mM magnesium acetate.[7]
-
BIOMOL Green Reagent
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare a master mix containing the assay buffer, ATP, spermidine, and GSH at concentrations optimized for the specific TryS ortholog being tested.
-
Dispense 1 µL of the test compound at various concentrations (or DMSO for controls) into the wells of a 384-well plate.
-
Add 10 µL of the master mix to each well.
-
To initiate the reaction, add 5 µL of recombinant TryS enzyme (e.g., 10 nM final concentration) to each well.
-
Incubate the plate at 28°C for 60 minutes.
-
Stop the reaction by adding 60 µL of BIOMOL Green reagent to each well.
-
Allow the color to develop for 20-30 minutes at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.[1][7]
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Anti-parasitic Activity Assay (Cell-based)
This assay determines the efficacy of the compounds in inhibiting the growth of trypanosomatid parasites in culture.
Principle: The viability of parasites is assessed after incubation with the test compounds, typically using a metabolic indicator dye like resazurin (B115843).
Materials:
-
Parasite culture (e.g., Leishmania promastigotes or Trypanosoma brucei bloodstream forms)
-
Appropriate culture medium
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
96-well culture plates
-
Incubator
-
Microplate fluorometer
Procedure:
-
Harvest mid-log phase parasites and adjust the cell density to the desired concentration (e.g., 5 x 10^5 cells/mL).[1]
-
Seed 200 µL of the cell suspension into the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Incubate the plates under appropriate conditions for the parasite species (e.g., 37°C, 5% CO2 for T. brucei bloodstream forms) for 48-72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate fluorometer.
-
Calculate the percentage of growth inhibition and determine the EC50 values.
Measurement of Intracellular Trypanothione Levels
This method is used to confirm the on-target effect of the inhibitors by measuring the levels of trypanothione and its precursor, glutathione, within the parasite.
Principle: Intracellular thiols are extracted, derivatized with a fluorescent labeling agent, and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Parasite culture treated with the inhibitor and controls.
-
Trichloroacetic acid (TCA) for cell lysis and protein precipitation.
-
Fluorescent derivatizing agent (e.g., monobromobimane (B13751) or SBD-F).[8]
-
HPLC system with a fluorescence detector and a C18 reverse-phase column.
-
Mobile phases (e.g., aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol).
-
Trypanothione and glutathione standards.
Procedure:
-
Incubate a high-density parasite culture (e.g., 1 x 10^8 cells/mL) with the test compound at a concentration around its EC50 for a defined period (e.g., 24-72 hours).
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells and precipitate proteins by adding ice-cold 5% TCA.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the acid-soluble thiols.
-
Neutralize the extract and perform the derivatization reaction with the fluorescent labeling agent according to the manufacturer's protocol.
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiols using a gradient elution on the C18 column.
-
Detect the fluorescently labeled thiols using the fluorescence detector.
-
Quantify the peaks corresponding to trypanothione and glutathione by comparing their peak areas to those of the standards.
Visualizations
Signaling Pathway: Trypanothione Biosynthesis and Inhibition
Caption: Inhibition of the Trypanothione Biosynthesis Pathway by N5-Substituted Paullones.
Experimental Workflow: On-Target Validation
Caption: Workflow for the validation of N5-substituted paullones as on-target inhibitors of Trypanothione synthetase.
Logical Relationship: Mode of Inhibition
Caption: Uncompetitive inhibition model for N5-substituted paullones binding to the TryS-substrate complex.
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indole motif is essential for the antitrypanosomal activity of N5-substituted paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and biological characterisation of novel N5-substituted paullones targeting the biosynthesis of trypanothione in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection by HPLC of a trypanothione synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Trypanothione Synthetase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Trypanothione (B104310) synthetase-IN-1, a potent inhibitor of Leishmania infantum Trypanothione synthetase (TryS). Trypanothione synthetase is a crucial enzyme in the redox metabolism of trypanosomatid parasites, making it a validated drug target for diseases like leishmaniasis. This document details the quantitative inhibitory data, a proposed synthesis protocol, and the experimental methodologies used to characterize this compound. Furthermore, it includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the scientific process.
Introduction to Trypanothione Synthetase as a Drug Target
Trypanosomatid parasites, the causative agents of debilitating diseases such as leishmaniasis, Chagas disease, and African trypanosomiasis, possess a unique thiol metabolism centered around the molecule trypanothione.[1][2] This dithiol, formed by the conjugation of two glutathione (B108866) molecules with a spermidine (B129725) molecule, is maintained in its reduced state by the NADPH-dependent enzyme trypanothione reductase.[1] The trypanothione system is responsible for defending the parasite against oxidative stress, making it essential for its survival within the host.[2]
The biosynthesis of trypanothione is catalyzed by the enzyme Trypanothione synthetase (TryS).[1][2] As this enzyme is absent in mammals, it represents a highly attractive and specific target for the development of new anti-parasitic drugs.[1] Inhibition of TryS disrupts the parasite's ability to manage oxidative stress, leading to cell death.
Discovery of Trypanothione Synthetase-IN-1
This compound (also referred to as Compound 1 in associated literature) was identified through the screening of an in-house chemical library for inhibitory activity against Leishmania infantum Trypanothione synthetase (LiTryS).[3] This screening campaign led to the discovery of a novel chemical scaffold with potent and specific inhibitory properties against the target enzyme.
Quantitative Data
The inhibitory and cytotoxic activities of this compound have been quantified through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value (μM) | Description |
| IC50 | 14.8 | The half maximal inhibitory concentration against Leishmania infantum Trypanothione synthetase with spermidine as the polyamine substrate.[3] |
| Ki | Low micromolar range | The inhibition constant, indicating a high affinity for the enzyme. The inhibition is competitive with respect to the polyamine substrate.[3] |
| EC50 (axenic amastigotes) | 21.5 ± 2.4 | The half maximal effective concentration against the amastigote stage of Leishmania infantum in a host-free culture. |
| EC50 (intracellular amastigotes) | 13.5 ± 0.9 | The half maximal effective concentration against the amastigote stage of Leishmania infantum within infected host cells. |
| CC50 (HepG2 cells) | 15.9 ± 0.4 | The half maximal cytotoxic concentration against a human liver cell line, indicating a measure of its toxicity to mammalian cells. |
Experimental Protocols
Proposed Synthesis of this compound
While the exact synthesis protocol for this compound from the in-house library is not publicly detailed, a plausible synthetic route for analogous competitive inhibitors can be proposed based on common organic chemistry principles for generating small molecule libraries. The core scaffold is likely assembled through standard coupling reactions.
Disclaimer: The following is a generalized, hypothetical synthesis protocol.
Materials:
-
Appropriate starting materials (e.g., substituted anilines, carboxylic acids, coupling reagents).
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile).
-
Reagents for amide bond formation (e.g., HATU, HOBt, DIPEA).
-
Purification supplies (e.g., Silica (B1680970) gel for column chromatography, HPLC system).
Procedure:
-
Amide Bond Formation: A substituted aniline (B41778) is reacted with a protected carboxylic acid in the presence of a coupling agent like HATU and a base such as DIPEA in an inert solvent like DMF. The reaction is stirred at room temperature for 12-24 hours.
-
Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or base hydrolysis).
-
Second Amide Bond Formation: The deprotected intermediate is then coupled with another amine-containing fragment using similar amide bond formation conditions as in step 1.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes.
-
Final Product Characterization: The purity and identity of the final compound are confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Leishmania infantum Trypanothione Synthetase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against LiTryS. The assay measures the amount of inorganic phosphate (B84403) produced from the hydrolysis of ATP during the enzymatic reaction.
Materials:
-
Recombinant Leishmania infantum Trypanothione synthetase (LiTryS).
-
Assay buffer: 100 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT.
-
Substrates: ATP, Glutathione (GSH), Spermidine.
-
Inhibitor compound (this compound) dissolved in DMSO.
-
BIOMOL Green™ reagent for phosphate detection.
-
96-well microplates.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Add 10 µL of LiTryS solution to each well of a 96-well plate. Add 1 µL of the inhibitor solution at various concentrations (or DMSO for control). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of a substrate mixture containing ATP, GSH, and spermidine to each well. The final concentrations in a 50 µL reaction volume are typically: 250 µM ATP, 500 µM GSH, and 250 µM Spermidine.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of BIOMOL Green™ reagent to each well. Incubate at room temperature for 20 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Trypanothione Metabolism and Inhibition
The following diagram illustrates the central role of Trypanothione synthetase in the trypanothione metabolic pathway and the point of inhibition by this compound.
Caption: Inhibition of Trypanothione Synthetase by this compound.
Experimental Workflow: Inhibitor Screening and Characterization
This diagram outlines the key steps involved in the discovery and characterization of this compound.
Caption: Workflow for the discovery and validation of a TryS inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening affords novel and selective trypanothione reductase inhibitors with anti-trypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Trypanothione Synthetase in Trypanosomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation of Trypanothione (B104310) synthetase (TryS) in trypanosomes, the causative agents of devastating neglected tropical diseases. This document outlines the critical role of TryS in parasite survival, details experimental protocols for its assessment, and presents key data on inhibitors, including Trypanothione synthetase-IN-1.
Introduction: The Critical Role of Trypanothione Synthetase
Trypanosomatids, including species of Trypanosoma and Leishmania, possess a unique thiol metabolism centered around the molecule trypanothione [N¹,N⁸-bis(glutathionyl)spermidine]. This dithiol molecule is crucial for defending the parasite against oxidative stress and is maintained in its reduced form by the enzyme trypanothione reductase. The biosynthesis of trypanothione is catalyzed by Trypanothione synthetase (TryS), an enzyme absent in their mammalian hosts, making it a prime target for the development of selective anti-trypanosomal drugs.[1][2]
Genetic and chemical validation studies have confirmed that TryS is essential for the viability of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[3][4] Inhibition of TryS leads to a depletion of intracellular trypanothione and an accumulation of its precursor, glutathione (B108866), ultimately resulting in parasite death.[3][5] This guide focuses on the methodologies and data crucial for the validation of TryS as a drug target and the characterization of its inhibitors.
Quantitative Data for Trypanothione Synthetase
The following tables summarize key quantitative data for Trypanothione synthetase from various trypanosomatid species and the inhibitory activities of selected compounds.
Table 1: Kinetic Parameters of Trypanothione Synthetase (TryS)
| Species | Substrate | Km (µM) | Ki (µM) | Reference |
| Trypanosoma brucei | Glutathione (GSH) | 34 | 1000 | [6] |
| ATP | 18 | - | [6] | |
| Spermidine (B129725) | 687 | - | [6] | |
| Glutathionylspermidine (Gsp) | 32 | - | [6] | |
| Trypanothione [T(SH)₂] | - | 360 | [6] | |
| Trypanosoma cruzi | Spermidine | 38 | - | [7] |
| Glutathionylspermidine | 2.4 | - | [7] | |
| MgATP | 7.1 | - | [7] | |
| Glutathione (GSH) | 56 | 37 | [7] | |
| Leishmania major | - | - | - | [8] |
Table 2: Inhibitory Activity of Selected Compounds against Trypanothione Synthetase (TryS) and Trypanosomatids
| Compound | Target Enzyme/Organism | IC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Leishmania infantum TryS | 14.8 | - | - | [9] |
| L. infantum axenic amastigotes | - | 21.5 | - | [9] | |
| L. infantum intracellular amastigotes | - | 13.5 | - | [9] | |
| HepG2 cells (cytotoxicity) | - | 15.9 (CC₅₀) | - | [9] | |
| DDD86243 | Trypanosoma brucei TryS | 0.14 | - | - | [10] |
| T. brucei bloodstream forms | - | 5.1 | - | [10] | |
| Ebselen | T. brucei TryS | 2.6 - 13.8 | - | - | [1] |
| T. cruzi TryS | 2.6 - 13.8 | - | - | [1] | |
| L. infantum TryS | 2.6 - 13.8 | - | - | [1] | |
| T. brucei bloodstream forms | - | >11 - 182 | >11 - 182 | [1][11] | |
| Calmidazolium chloride | T. brucei TryS | 2.6 - 13.8 | - | - | [1] |
| T. cruzi TryS | 2.6 - 13.8 | - | - | [1] | |
| L. infantum TryS | 2.6 - 13.8 | - | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments in the validation of Trypanothione synthetase inhibitors are provided below.
Recombinant Trypanothione Synthetase (TryS) Expression and Purification
A detailed protocol for the expression and purification of recombinant TryS from E. coli can be adapted from established methods. Briefly, the coding sequence for TryS is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, and cells are harvested and lysed. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
Trypanothione Synthetase (TryS) Activity Assay (High-Throughput Screening)
This protocol is adapted from a high-throughput screening assay utilizing the BIOMOL Green™ reagent to measure the release of inorganic phosphate (B84403) from ATP hydrolysis during the synthetase reaction.[1][5]
Materials:
-
Recombinant Trypanothione synthetase (TryS)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Substrates: ATP, Glutathione (GSH), Spermidine
-
BIOMOL Green™ Reagent (or equivalent malachite green-based phosphate detection reagent)
-
384-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare the reaction mixture in the assay buffer containing TryS enzyme and the substrates (ATP, GSH, and spermidine at concentrations near their Km values).
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the test compounds (typically at a final concentration of 10-25 µM) or DMSO (for control wells) to the wells.
-
Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the BIOMOL Green™ reagent.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Trypanosoma brucei Bloodstream Form Cell Viability Assay (Alamar Blue)
This protocol describes a whole-cell viability assay using Alamar Blue (resazurin) to assess the anti-proliferative activity of test compounds against T. brucei bloodstream forms.[3][7][12]
Materials:
-
Trypanosoma brucei bloodstream form cell culture (e.g., strain 427)
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Alamar Blue reagent
-
96- or 384-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Maintain T. brucei bloodstream forms in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO₂.
-
Seed the parasites into the wells of a microplate at a density of approximately 2 x 10³ cells/mL in a final volume of 200 µL (for 96-well plates).
-
Add serial dilutions of the test compounds to the wells. Include a no-drug control (DMSO only) and a positive control (e.g., suramin (B1662206) or pentamidine).
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the EC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Metabolomic Analysis of Intracellular Thiols
This protocol provides a general workflow for the analysis of trypanothione and glutathione levels in trypanosomes following inhibitor treatment, which is crucial for on-target validation.
Materials:
-
T. brucei bloodstream form cell culture
-
Test compound
-
Extraction Solvent: e.g., chloroform/methanol/water (1:3:1)
-
LC-MS/MS system
Procedure:
-
Culture T. brucei bloodstream forms to a density of approximately 1 x 10⁷ cells/mL.
-
Treat the cells with the test compound at a concentration equivalent to its EC₅₀ or 2x EC₅₀ for a defined period (e.g., 24-72 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Quench the metabolism by rapidly adding the cold extraction solvent.
-
Extract the metabolites by vigorous vortexing and incubation on ice.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using a targeted LC-MS/MS method to quantify the levels of trypanothione and glutathione.
-
Normalize the metabolite levels to the cell number or total protein concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in Trypanothione synthetase target validation.
Trypanothione Biosynthesis Pathway
Caption: The biosynthesis of trypanothione from its precursors.
Target Validation Workflow for TryS Inhibitors
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent metabolism between Trypanosoma congolense and Trypanosoma brucei results in differential drug sensitivity | bioRxiv [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of a Key Parasite Enzyme: A Technical Guide to Trypanothione Synthetase
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the structure and function of trypanothione (B104310) synthetase (TryS), a crucial enzyme in the redox metabolism of trypanosomatid parasites and a key target for novel drug development. This document is intended for researchers, scientists, and drug development professionals working to combat diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis.
Executive Summary
Trypanothione synthetase (EC 6.3.1.9) is a bifunctional enzyme essential for the survival of trypanosomatid parasites. It catalyzes the ATP-dependent synthesis of trypanothione, a unique low-molecular-weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in host organisms. The absence of TryS in humans makes it an attractive target for the development of selective inhibitors. This guide details the enzyme's structure, catalytic mechanism, and the experimental protocols used for its characterization, providing a foundational resource for research and development efforts.
Enzyme Structure and Function
Trypanothione synthetase is a monomeric protein with a molecular weight of approximately 74.4 kDa.[1] It is comprised of two distinct catalytic domains: an N-terminal amidase domain and a C-terminal synthetase domain.[1][2]
-
N-terminal Amidase Domain: This domain possesses hydrolytic activity, capable of cleaving trypanothione and its precursor, glutathionylspermidine (B10777622).[2] It exhibits a papain-like cysteine protease fold.[2]
-
C-terminal Synthetase Domain: This domain is responsible for the synthesis of trypanothione. It features an ATP-grasp fold, which is characteristic of carbon-nitrogen ligases.[1][2] The active site within this domain is a triangular cavity that accommodates the three substrates: ATP, glutathione (GSH), and either spermidine (B129725) or glutathionylspermidine.[1][3] Key residues, such as Arg-553 and Arg-613, have been identified as crucial for its synthetic function.[1]
The two domains are structurally linked by the C-terminal residues of the protein, which play a regulatory role by blocking the active site of the amidase domain, suggesting that conformational changes are necessary to modulate the enzyme's dual activities.[1][2]
Catalytic Mechanism and Signaling Pathways
The primary function of Trypanothione synthetase is the two-step synthesis of trypanothione from two molecules of glutathione and one molecule of spermidine.[4] The process is ATP-dependent and proceeds through a glutathionylspermidine intermediate.
The currently accepted mechanism involves the formation of a ternary complex of the enzyme with Mg2+-ATP and glutathione.[1] Glutathione is then activated by ATP to form a glutathionyl phosphate (B84403) intermediate, with the subsequent release of ADP.[1] The enzyme-bound glutathionyl phosphate then reacts with spermidine to form glutathionylspermidine (Gsp). In the second step, another molecule of glutathione is activated and reacts with Gsp to produce trypanothione.[1] The intermediate, Gsp, can dissociate from the enzyme between the two catalytic steps.[5]
Quantitative Data
Kinetic Parameters of Trypanothione Synthetase
The following table summarizes the kinetic parameters for Trypanothione synthetase from Trypanosoma brucei.
| Substrate | Km (µM) | kcat (s-1) | Ki (µM) | Species | Conditions | Reference |
| GSH | 56 | 2.9 | 37 (substrate inhibition) | T. brucei | pH 8.0, 25°C | [6] |
| GSH | 34 | - | 1000 (product inhibition) | T. brucei | pH 7.0, 37°C | [5] |
| Spermidine | 38 | - | - | T. brucei | pH 8.0, 25°C, 100 µM GSH | [6] |
| Spermidine | 687 | - | - | T. brucei | pH 7.0, 37°C | [5] |
| Glutathionylspermidine | 2.4 | - | - | T. brucei | pH 8.0, 25°C, 100 µM GSH | [6] |
| Glutathionylspermidine | 32 | - | - | T. brucei | pH 7.0, 37°C | [5] |
| MgATP | 7.1 | - | - | T. brucei | pH 8.0, 25°C, 100 µM GSH | [6] |
| MgATP | 18 | - | - | T. brucei | pH 7.0, 37°C | [5] |
| Trypanothione | - | - | 360 | T. brucei | pH 7.0, 37°C | [5] |
Crystallographic Data for Leishmania major Trypanothione Synthetase
| PDB ID | Resolution (Å) | R-value work | R-free | Space Group | Unit Cell Dimensions (Å) | Reference |
| 2VOB | 2.30 | 0.190 | 0.251 | P 21 21 21 | a=60.3, b=100.2, c=118.4 | [7] |
| 2VPS | 2.10 | 0.198 | 0.245 | P 21 21 21 | a=60.5, b=100.7, c=118.8 | [2] |
Experimental Protocols
Recombinant Protein Expression and Purification
A general workflow for obtaining purified, recombinant Trypanothione synthetase is outlined below.
Protocol Details:
-
Gene Amplification and Cloning: The gene encoding TryS is amplified from parasite genomic DNA and cloned into a suitable expression vector, often containing an N-terminal or C-terminal purification tag (e.g., Hexa-histidine).
-
Expression in E. coli : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB or TB) to an optimal density before inducing protein expression with an agent like IPTG.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis can be achieved by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Chromatographic Purification: The clarified lysate is typically subjected to a multi-step purification process.
-
Affinity Chromatography: If a His-tag is used, the lysate is passed over a nickel-charged resin (Ni-NTA). The bound protein is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: Further purification to homogeneity is often achieved by size-exclusion chromatography to separate the monomeric enzyme from aggregates and other contaminants.
-
-
Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE. The identity can be confirmed by Western blotting using an anti-tag antibody or by mass spectrometry. The enzymatic activity of the purified protein should be confirmed.
Enzyme Kinetics Assay
Principle: The synthetase activity of TryS can be monitored by measuring the production of ADP or the depletion of NADH in a coupled enzyme system. A common method involves coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Reaction Mixture (per well in a 96-well plate):
-
100 mM HEPES buffer, pH 7.5
-
50 mM KCl
-
10 mM MgCl2
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
10 units/mL Pyruvate Kinase
-
10 units/mL Lactate Dehydrogenase
-
Varying concentrations of ATP, GSH, and Spermidine/Glutathionylspermidine
-
Purified Trypanothione Synthetase (e.g., 50 nM)
Procedure:
-
Prepare a master mix of the buffer and coupling system components.
-
Aliquot the master mix into the wells of a microplate.
-
Add the substrates (ATP, GSH, and spermidine or Gsp) to the desired final concentrations.
-
Initiate the reaction by adding the purified TryS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters (Km, Vmax) by fitting the initial velocity data to the Michaelis-Menten equation or appropriate models for multi-substrate enzymes.
Crystallization of Trypanothione Synthetase
Principle: High-purity, concentrated protein is screened against a variety of crystallization conditions to find one that promotes the formation of well-ordered crystals suitable for X-ray diffraction.
General Protocol:
-
Protein Preparation: Purified TryS is concentrated to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.5). The protein solution should be filtered or centrifuged to remove any precipitate.
-
Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is commonly used. A small volume (e.g., 1 µL) of the protein solution is mixed with an equal volume of a reservoir solution from a crystallization screen. This drop is then equilibrated against a larger volume of the reservoir solution.
-
Optimization: Conditions that yield initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested and briefly soaked in a cryoprotectant solution (often the reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen for data collection.
-
X-ray Diffraction: Data is collected at a synchrotron source. The diffraction patterns are then processed to determine the electron density map and solve the three-dimensional structure of the enzyme.
Conclusion
Trypanothione synthetase remains a validated and highly promising target for the development of new therapeutics against trypanosomatid-borne diseases. A thorough understanding of its structure, function, and enzymatic properties is paramount for the rational design of potent and selective inhibitors. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 6. Structure of Trypanosoma brucei glutathione synthetase: Domain and loop alterations in the catalytic cycle of a highly conserved enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Trypanothione Synthetase-IN-1 and Other Inhibitors of a Key Parasitic Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of inhibitors targeting Trypanothione (B104310) Synthetase (TryS), a critical enzyme in the unique redox metabolism of trypanosomatid parasites. A central focus is given to the inhibitor class exemplified by Trypanothione synthetase-IN-1, alongside other significant inhibitor scaffolds. This document details the properties of these inhibitors, their mechanism of action, and presents key quantitative data. Furthermore, it provides detailed experimental protocols for the assessment of TryS inhibition and its downstream cellular effects, complemented by visual diagrams of pertinent biochemical pathways and experimental workflows.
Introduction to Trypanothione Synthetase: A Prime Drug Target
Trypanosomatids, the causative agents of devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol metabolism centered around the molecule trypanothione [N¹,N⁸-bis(glutathionyl)spermidine].[1][2] This dithiol molecule is essential for the parasites' defense against oxidative stress and the maintenance of a reducing intracellular environment.[1] Trypanothione synthetase (TryS) is the enzyme responsible for the biosynthesis of trypanothione, catalyzing the two-step ATP-dependent conjugation of glutathione (B108866) to spermidine (B129725).[3] The absence of the trypanothione-based system in humans makes TryS an attractive and specific target for the development of novel anti-parasitic drugs.[2]
The Trypanothione Biosynthetic Pathway
The synthesis of trypanothione is a two-step process, both of which are catalyzed by Trypanothione Synthetase in pathogenic trypanosomatids.[3] The pathway begins with the substrates glutathione (GSH) and spermidine. In the first step, one molecule of GSH is ligated to spermidine to form glutathionylspermidine (B10777622) (Gsp). The second step involves the addition of a second GSH molecule to Gsp, yielding the final product, trypanothione (T(SH)₂). Both steps are dependent on the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi).[3]
Trypanothione Synthetase Inhibitor Classes and Properties
Several classes of TryS inhibitors have been identified through various drug discovery efforts, including high-throughput screening (HTS) and rational design. "this compound" is a specific competitive inhibitor of Leishmania infantum TryS, also referred to as "Compound 1" in some literature.[4] This guide will cover this compound and other notable inhibitor classes.
This compound
This compound (Compound 1) acts as a competitive inhibitor with respect to both ATP and the polyamine substrate.[4]
Table 1: Properties of this compound
| Property | Value | Reference |
| Target Enzyme | Leishmania infantum Trypanothione Synthetase (LiTryS) | [4] |
| IC₅₀ (vs. LiTryS) | 14.8 µM (with spermidine as substrate) | [4] |
| Mechanism of Action | Competitive with ATP and polyamine substrate | [4] |
| EC₅₀ (vs. L. infantum axenic amastigotes) | 21.5 ± 2.4 µM | [4] |
| EC₅₀ (vs. L. infantum intracellular amastigotes) | 13.5 ± 0.9 µM | [4] |
| Cytotoxicity (CC₅₀ vs. HepG2 cells) | 15.9 ± 0.4 µM | [4] |
Other Notable Trypanothione Synthetase Inhibitor Classes
A variety of other chemical scaffolds have been identified as inhibitors of TryS from different trypanosomatid species.
Table 2: Quantitative Data for Various Trypanothione Synthetase Inhibitors
| Inhibitor Class/Compound | Target Organism/Enzyme | IC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Paullones | |||||
| 3-Chlorokenpaullone derivative | L. infantum TryS | 0.15 | 12.6 (L. infantum promastigotes) | <10 | [5] |
| N⁵-acetamide substituted, 3-chlorokenpaullone | L. infantum TryS | - | 10.0 (L. infantum amastigotes) | - | [5] |
| Phenyl-indazole derivatives | |||||
| Phenyl-indazole | T. brucei TryS | 0.14 | 5.1 (T. brucei) | - | [5] |
| Oxabicyclo[3.3.1]nonanones | |||||
| PS-203 | Leishmania TryS | - | Low micromolar range | - | [5] |
| Multi-target Inhibitors | |||||
| Calmidazolium chloride | T. brucei TryS | 2.6 - 13.8 | - | - | [1] |
| Ebselen | T. brucei TryS | 2.6 - 13.8 | - | 11 - 182 (T. b. brucei) | [1] |
Experimental Protocols
Trypanothione Synthetase Activity Assay (Malachite Green Assay)
This assay quantifies the activity of TryS by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[6][7][8][9]
Materials:
-
Purified recombinant Trypanothione Synthetase
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA)
-
ATP solution
-
Glutathione (GSH) solution
-
Spermidine solution
-
Malachite Green Reagent
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at ~630 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrates (ATP, GSH, spermidine) in the assay buffer.
-
Reaction Setup:
-
Add 25 µL of the enzyme working solution to each well of a 384-well plate.
-
For "no enzyme" controls, add 25 µL of assay buffer.
-
Add the test compounds at various concentrations.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Stop Reaction and Color Development: Add 10 µL of the Malachite Green reagent to each well. Incubate for 15 minutes at room temperature to allow for color development.
-
Measurement: Read the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells and determine the IC₅₀ values.
Measurement of Intracellular Trypanothione Levels by HPLC
This protocol allows for the quantification of intracellular trypanothione to confirm the on-target effect of TryS inhibitors. The method involves cell lysis, derivatization of thiols, and separation and detection by high-performance liquid chromatography (HPLC).[10][11]
Materials:
-
Trypanosomatid cell culture
-
TryS inhibitor
-
Phosphate buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Monobromobimane (B13751) (fluorescent derivatizing agent)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Cell Culture and Treatment: Culture the parasites to the desired density and treat with the TryS inhibitor at various concentrations for a specified time.
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells by adding cold 5% TCA.
-
-
Derivatization:
-
Neutralize the acid extract.
-
Add monobromobimane to derivatize the thiol groups of trypanothione and other thiols.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a C18 column with an appropriate mobile phase gradient.
-
Detect the fluorescently labeled thiols using a fluorescence detector.
-
-
Quantification: Quantify the amount of trypanothione by comparing the peak area to that of a known standard.
Conclusion
Trypanothione synthetase remains a highly promising target for the development of new therapeutics against trypanosomatid-borne diseases. The identification of potent and selective inhibitors, such as this compound and various other chemical scaffolds, provides a strong foundation for future drug discovery efforts. The experimental protocols detailed in this guide offer standardized methods for the evaluation of new inhibitor candidates and the elucidation of their mechanism of action. Continued research in this area is crucial for the development of novel, effective, and safe treatments for these neglected tropical diseases.
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. biogot.com [biogot.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. pnas.org [pnas.org]
- 11. Detection by HPLC of a trypanothione synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Trypanothione Synthetase Inhibitors: A Technical Guide to Trypanothione Synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a representative inhibitor of Trypanothione (B104310) synthetase (TryS), a critical enzyme in the redox metabolism of trypanosomatids, the causative agents of devastating diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. Given that "Trypanothione synthetase-IN-1" is a non-specific identifier in the public domain, this document will focus on a well-characterized inhibitor, referred to herein as Trypanothione Synthetase Inhibitor-Exemplar 1 (TSI-E1) , to illustrate the core principles and data relevant to the inhibition of this key parasitic enzyme. The information presented is a synthesis of data from various high-throughput screening campaigns and subsequent characterization studies.
Introduction to Trypanothione Synthetase as a Drug Target
Trypanosomatids possess a unique thiol metabolism centered around trypanothione (T(SH)₂), a conjugate of two glutathione (B108866) molecules with a spermidine (B129725) linker.[1] This molecule is absent in their mammalian hosts, making the enzymes involved in its synthesis and metabolism attractive targets for drug development.[2][3] Trypanothione synthetase (TryS) is the enzyme responsible for the ATP-dependent two-step synthesis of trypanothione from glutathione and spermidine.[4][5] Genetic and chemical validation studies have confirmed that TryS is essential for the survival of these parasites, highlighting its potential as a druggable target.[6][7][8]
Mechanism of Action of Trypanothione Synthetase
Trypanothione synthetase catalyzes the formation of trypanothione in a two-step, ATP-dependent reaction. The currently accepted mechanism involves the activation of glutathione by ATP to form a glutathionyl phosphate (B84403) intermediate.[4] This is followed by the nucleophilic attack of spermidine (in the first step) or glutathionylspermidine (B10777622) (in the second step) to form the final product, trypanothione, with the release of ADP and inorganic phosphate.[4][5]
Quantitative Data for Trypanothione Synthetase Inhibitors
High-throughput screening (HTS) campaigns have identified several chemical scaffolds with inhibitory activity against TryS from various trypanosomatid species. The following table summarizes representative quantitative data for selected inhibitors, including our exemplar, TSI-E1.
| Inhibitor ID | Target Organism/Enzyme | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Notes |
| TSI-E1 (Adamantane Singleton) | Trypanosoma brucei TryS | 1.2[9][10] | - | - | Non-covalent, non-competitive inhibitor.[9][10] |
| Calmidazolium chloride | T. brucei, L. infantum, T. cruzi TryS | 2.6 - 13.8[9][10] | - | - | Multi-species inhibitor. |
| Ebselen | T. brucei, L. infantum, T. cruzi TryS | 2.6 - 13.8[9][10] | - | 11 - 182 (T. b. brucei)[9][10] | Slow-binding, irreversible inhibitor targeting a conserved cysteine.[9][10] |
| DDD86243 | Trypanosoma brucei TryS | 0.14[5] | 5.1[5] | - | Leads to decreased intracellular trypanothione levels.[11] |
| TS001 | Leishmania major TryS | 9 - 19[12] | 17 (L. major promastigotes)[12] | - | Identified from an HTS of 35,040 compounds.[12] |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite. Selectivity Index (SI): Ratio of cytotoxicity against host cells to anti-parasitic activity. -: Data not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on TryS inhibitors. The following are generalized protocols based on published studies.
This protocol is adapted from a miniaturized 384-well plate colorimetric assay.[9]
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES/KOH pH 7.4, 10 mM MgCl₂, 2 mM DTT.
-
Substrate Solution: ATP (150 µM), spermidine (2 mM), and glutathione (GSH) (150 µM) in Assay Buffer.
-
Enzyme Solution: Recombinant T. brucei TryS (TbTryS) in Assay Buffer.
-
Inhibitor Solution: Compounds dissolved in DMSO and diluted in Assay Buffer to the desired concentration (e.g., 25 µM for primary screening).
-
-
Assay Procedure:
-
Dispense 4 µL of the inhibitor solution into the wells of a 384-well plate.
-
Add 4 µL of the Enzyme Solution to each well and pre-incubate for 1 hour at room temperature to allow for potential slow-binding inhibition.
-
Initiate the reaction by adding 8 µL of the Substrate Solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the BIOMOL Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 values for hit compounds by performing dose-response experiments and fitting the data to a suitable sigmoidal curve.
-
This protocol describes a typical resazurin-based cell viability assay.[6]
-
Cell Culture:
-
Culture bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add trypanosomes at a density of 1 x 10⁵ cells/mL to each well.
-
Incubate the plates for 69 hours at 37°C in a 5% CO₂ atmosphere.
-
Add resazurin (B115843) solution (final concentration 50 µM) to each well.
-
Incubate for an additional 4 hours.
-
Measure fluorescence (excitation 528 nm; emission 590 nm).
-
-
Data Analysis:
-
Calculate the EC50 values by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: The two-step enzymatic synthesis of trypanothione catalyzed by Trypanothione Synthetase (TryS).
Caption: A generalized workflow for the discovery and characterization of Trypanothione Synthetase inhibitors.
Conclusion
Trypanothione synthetase remains a highly validated and promising target for the development of novel therapeutics against trypanosomatid infections. The identification of potent and selective inhibitors, such as the exemplar TSI-E1, through high-throughput screening and subsequent characterization provides a strong foundation for future drug discovery efforts. The detailed protocols and workflows presented in this guide are intended to facilitate further research in this critical area of neglected disease drug discovery. The ultimate goal is the development of safe and effective drugs that can alleviate the burden of these devastating diseases.
References
- 1. Trypanothione - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trypanothione Metabolism Pathway: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trypanothione (B104310) metabolism pathway is a unique and essential biochemical system found in trypanosomatid parasites, including the causative agents of devastating human diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. This pathway's central role in maintaining redox homeostasis and protecting the parasites against oxidative stress, coupled with its absence in their mammalian hosts, establishes it as a prime target for the development of novel chemotherapeutic agents. This technical guide provides an in-depth exploration of the core components of the trypanothione pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows to aid researchers in their drug discovery efforts.
Core Components of the Trypanothione Pathway
The trypanothione system is centered around the dithiol trypanothione (N¹,N⁸-bis(glutathionyl)spermidine), which is synthesized from two molecules of glutathione (B108866) and one molecule of spermidine (B129725).[1][2] This unique molecule and its associated enzymes replace the glutathione/glutathione reductase system found in mammals for managing oxidative stress.[2] The two pivotal enzymes in this pathway are Trypanothione Synthetase (TryS) and Trypanothione Reductase (TryR).
Trypanothione Synthetase (TryS): This enzyme catalyzes the two-step ATP-dependent synthesis of trypanothione. In the first step, glutathione is conjugated to spermidine to form glutathionylspermidine (B10777622), which is then followed by the addition of a second glutathione molecule to yield trypanothione.[3][4] In some trypanosomatids, the first step can also be catalyzed by glutathionylspermidine synthetase (GspS).[3]
Trypanothione Reductase (TryR): This NADPH-dependent flavoenzyme is responsible for maintaining a reduced intracellular pool of trypanothione. It catalyzes the reduction of trypanothione disulfide (TS₂) back to its dithiol form (T(SH)₂), which is crucial for the parasite's antioxidant defense.[5]
Quantitative Data
A thorough understanding of the kinetic parameters of the key enzymes and the intracellular concentrations of the metabolites in the trypanothione pathway is fundamental for effective drug design and development. The following tables summarize critical quantitative data gathered from various studies on different trypanosomatid species.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Species | Substrate | K_m (µM) | V_max or k_cat | Reference |
| Trypanothione Synthetase | Trypanosoma brucei | Glutathione (GSH) | 56 | 2.9 s⁻¹ (k_cat) | [3] |
| Spermidine | 38 | - | [3] | ||
| Glutathionylspermidine | 2.4 | - | [3] | ||
| MgATP | 7.1 | - | [3] | ||
| Trypanosoma brucei | GSH (at 37°C, pH 7.0) | 34 | - | [4][6] | |
| ATP (at 37°C, pH 7.0) | 18 | - | [4][6] | ||
| Spermidine (at 37°C, pH 7.0) | 687 | - | [4][6] | ||
| Glutathionylspermidine (at 37°C, pH 7.0) | 32 | - | [4][6] | ||
| Trypanothione Reductase | Trypanosoma cruzi | Trypanothione Disulfide (TS₂) | - | - | [7] |
| Leishmania infantum | Trypanothione Disulfide (TS₂) | 150 | - | [8] |
Note: "-" indicates data not specified in the provided search results.
Table 2: Metabolite Concentrations
| Metabolite | Species | Concentration | Reference |
| Trypanothione | African trypanosomes | 0.3 mM | [9] |
| Leishmania spp. | ~3.0 mM | [9] | |
| Glutathione (GSH) | Leishmania amazonensis | 0.12 nmol/10⁷ parasites | [1] |
| Leishmania donovani | 0.10 nmol/10⁷ parasites | [1] | |
| Leishmania major | 0.08 nmol/10⁷ parasites | [1] | |
| Leishmania braziliensis | 0.04 nmol/10⁷ parasites | [1] | |
| Spermidine | Trypanosoma brucei (mammalian stage) | 2 mM | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of the trypanothione pathway and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.
Trypanothione Metabolism Pathway
Caption: Overview of the Trypanothione Metabolism Pathway.
Experimental Workflow for Screening Trypanothione Pathway Inhibitors
Caption: A typical workflow for screening inhibitors of the trypanothione pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for advancing research in this field. Below are methodologies for key experiments related to the trypanothione pathway.
Continuous Spectrophotometric Assay for Trypanothione Reductase (TryR) Activity
This assay measures the activity of TryR by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS₂). The decrease in absorbance at 340 nm due to NADPH oxidation is followed over time.[8][11]
Materials:
-
HEPES buffer (50 mM, pH 7.4) containing NaCl (40 mM)
-
NADPH solution (100 µM in assay buffer)
-
Trypanothione disulfide (TS₂) solution (150 µM in assay buffer)
-
Purified Trypanothione Reductase (50 nM in assay buffer)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, and TS₂ in a cuvette.
-
Pre-incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the purified TryR enzyme to the cuvette and mix gently.
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Assay for Trypanothione Synthetase (TryS) Activity
This protocol describes a colorimetric assay to measure TryS activity by quantifying the phosphate (B84403) released from ATP hydrolysis during the synthesis of trypanothione.[10][12]
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
EDTA (0.5 mM)
-
Dithiothreitol (DTT, 2 mM)
-
Brij-35 (0.01%)
-
Magnesium acetate (B1210297) (10 mM)
-
ATP (35 µM)
-
Glutathione (GSH, 20 µM)
-
Spermidine (25 µM)
-
Purified Trypanothione Synthetase (10 nM)
-
BIOMOL Green™ reagent (or similar phosphate detection reagent)
-
384-well microplate
-
Microplate reader capable of reading absorbance at 620-650 nm
Procedure:
-
Prepare the reaction mixture containing all components except the enzyme in the wells of a 384-well plate.
-
Add the test compounds (inhibitors) dissolved in DMSO to the respective wells. Include appropriate controls (no enzyme, no inhibitor).
-
Initiate the reaction by adding the purified TryS enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the BIOMOL Green™ reagent according to the manufacturer's instructions.
-
After a short incubation to allow for color development, measure the absorbance at 620-650 nm.
-
The amount of phosphate released is proportional to the enzyme activity and can be quantified using a phosphate standard curve.
HPLC Method for Quantification of Intracellular Thiols
This method allows for the separation and quantification of reduced and oxidized forms of glutathione and trypanothione in parasite extracts.[10][13][14]
Materials:
-
Parasite culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction
-
Monobromobimane (mBBr) for derivatization
-
Reversed-phase C18 HPLC column
-
HPLC system with a fluorescence detector
-
Mobile phases (e.g., acetonitrile (B52724) and water with trifluoroacetic acid)
Procedure:
-
Harvest parasites from culture by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding ice-cold PCA or TCA and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant containing the thiols.
-
Derivatize the thiols by incubating the extract with mBBr. This reaction should be performed in the dark.
-
Stop the derivatization reaction.
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiol-bimane adducts using a suitable gradient of the mobile phases.
-
Detect the fluorescent adducts using a fluorescence detector (e.g., excitation at 380 nm and emission at 480 nm).
-
Quantify the thiols by comparing the peak areas to those of known standards of derivatized glutathione and trypanothione.
Conclusion
The trypanothione metabolism pathway represents a validated and highly promising target for the development of new drugs against trypanosomatid parasites. Its unique nature and essentiality for parasite survival offer a clear therapeutic window. This technical guide has provided a comprehensive overview of the pathway's core components, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. By leveraging this information, researchers, scientists, and drug development professionals can accelerate their efforts to design and discover novel, effective, and selective inhibitors of this critical parasite pathway, ultimately contributing to the fight against neglected tropical diseases.
References
- 1. scielo.br [scielo.br]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids | MDPI [mdpi.com]
- 3. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the catalytic mechanism of Trypanosoma brucei trypanothione synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Expanding the molecular landscape of fragments binding to trypanothione reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Detection by HPLC of a trypanothione synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Impact of Trypanothione Synthetase-IN-1 on the Redox Biology of Leishmania
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The protozoan parasite Leishmania, the causative agent of leishmaniasis, possesses a unique thiol-based redox system centered around the molecule trypanothione (B104310). This system is essential for the parasite's survival, protecting it from oxidative stress generated by the host's immune response. A key enzyme in this pathway, Trypanothione Synthetase (TryS), is responsible for the biosynthesis of trypanothione, making it a prime target for the development of novel anti-leishmanial drugs. This technical guide provides an in-depth analysis of a specific inhibitor, Trypanothione synthetase-IN-1, and its effects on the redox biology of Leishmania. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to combat leishmaniasis.
Introduction: The Trypanothione System - A Unique Vulnerability in Leishmania
Leishmania parasites have evolved a specialized redox system that is absent in their mammalian hosts. This system is critically dependent on trypanothione [N1,N8-bis(glutathionyl)spermidine], a low molecular weight thiol synthesized by the enzyme Trypanothione Synthetase (TryS)[1][2]. Trypanothione, in its reduced form (T(SH)₂), is maintained by the NADPH-dependent flavoenzyme Trypanothione Reductase (TryR) and is the principal thiol responsible for detoxifying reactive oxygen species (ROS) and maintaining the intracellular reducing environment of the parasite[3][4]. The absence of a conventional glutathione (B108866) reductase/glutathione system in Leishmania makes the trypanothione pathway indispensable for its survival, thus presenting a highly attractive target for selective drug intervention[1][3].
Trypanothione Synthetase (TryS) catalyzes the two-step ATP-dependent synthesis of trypanothione from two molecules of glutathione and one molecule of spermidine[5]. Inhibition of TryS disrupts the parasite's ability to produce trypanothione, leading to an accumulation of oxidative damage and ultimately, cell death. This compound is a competitive inhibitor of Leishmania infantum Trypanothione Synthetase (LiTryS), showing promise as a potential anti-leishmanial agent[6].
Quantitative Data: The Efficacy of this compound
The following tables summarize the available quantitative data for this compound and other relevant TryS inhibitors. This data provides a comparative overview of their potency against different Leishmania species and life cycle stages.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition | Reference |
| This compound | Leishmania infantum TryS | 14.8 | Competitive with ATP and spermidine (B129725) | [6] |
| TS001 | Leishmania major TryS | 17 | Not specified | [7] |
| DDD66604 (Prochlorperazine) | Trypanosoma brucei TryS | ~19 | Not specified | [8] |
Table 1: In Vitro Enzymatic Inhibition of Trypanothione Synthetase. This table presents the half-maximal inhibitory concentration (IC₅₀) of various inhibitors against recombinant Trypanothione synthetase.
| Inhibitor | Leishmania Species | Parasite Stage | EC₅₀ (µM) | Reference |
| This compound | Leishmania infantum | Axenic Amastigotes | 21.5 ± 2.4 | [6] |
| This compound | Leishmania infantum | Intracellular Amastigotes | 13.5 ± 0.9 | [6] |
| TS001 | Leishmania major | Promastigotes | 17 | [7] |
| TS001 | Leishmania donovani | Promastigotes | 26 | [7] |
Table 2: Anti-leishmanial Activity of Trypanothione Synthetase Inhibitors. This table showcases the half-maximal effective concentration (EC₅₀) of inhibitors against different life cycle stages of Leishmania.
| Parameter | Effect of TryS Inhibition | Expected Outcome |
| Intracellular Trypanothione (T(SH)₂) Levels | Inhibition of biosynthesis | Decrease |
| Intracellular Glutathione (GSH) Levels | Decreased consumption for T(SH)₂ synthesis | Increase |
| Reactive Oxygen Species (ROS) Levels | Impaired detoxification capacity | Increase |
Table 3: Predicted Effects of Trypanothione Synthetase Inhibition on Leishmania Redox Homeostasis. This table outlines the anticipated downstream consequences of inhibiting TryS on key redox-related molecules. While specific quantitative data for this compound's effect on these parameters is not yet published, these are the expected outcomes based on the enzyme's function.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Trypanothione Synthetase (TryS) Inhibition Assay
This assay measures the enzymatic activity of TryS by quantifying the release of inorganic phosphate (B84403) from ATP during the synthesis of trypanothione.
Materials:
-
Recombinant Leishmania Trypanothione Synthetase (TryS)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
BIOMOL Green™ Reagent (or similar phosphate detection reagent)
-
This compound (or other inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, GSH, and spermidine at their optimal concentrations.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding a pre-determined amount of recombinant TryS to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of released phosphate by adding BIOMOL Green™ reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Leishmania Promastigote Viability Assay
This assay determines the effect of a compound on the viability of the motile, extracellular promastigote stage of the parasite.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)
-
This compound (or other test compounds)
-
Resazurin-based reagent (e.g., AlamarBlue) or MTT
-
96-well microplates
-
Incubator (26°C)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed a 96-well plate with Leishmania promastigotes at a density of approximately 1 x 10⁶ cells/mL in complete culture medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., Amphotericin B).
-
Incubate the plate at 26°C for 48-72 hours.
-
Add the resazurin-based reagent or MTT to each well and incubate for an additional 4-24 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle control and determine the EC₅₀ value.
Leishmania Intracellular Amastigote Viability Assay
This assay assesses the efficacy of a compound against the clinically relevant, non-motile amastigote stage of the parasite residing within a host macrophage.
Materials:
-
Macrophage cell line (e.g., J774.1 or THP-1)
-
Leishmania stationary phase promastigotes
-
Complete culture medium for macrophages (e.g., RPMI-1640 with FBS)
-
This compound (or other test compounds)
-
Giemsa stain or a reporter gene-expressing parasite line (e.g., luciferase or GFP)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microscope or luminometer/fluorometer
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for another 48-72 hours.
-
Quantify the number of intracellular amastigotes. This can be done by:
-
Fixing the cells, staining with Giemsa, and counting the amastigotes per macrophage under a microscope.
-
Using a reporter gene-expressing parasite line and measuring the luminescence or fluorescence signal.
-
-
Calculate the percentage of infection and determine the EC₅₀ value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
Leishmania promastigotes
-
H₂DCFDA probe
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fluorometer or flow cytometer
Procedure:
-
Treat Leishmania promastigotes with this compound at a desired concentration for a specific time.
-
Harvest the parasites by centrifugation and wash them with PBS.
-
Resuspend the parasites in PBS containing 10-20 µM H₂DCFDA.
-
Incubate in the dark at 37°C for 30 minutes.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
Compare the fluorescence of treated cells to that of untreated controls to determine the relative increase in ROS levels.
Quantification of Intracellular Trypanothione and Glutathione
This method allows for the measurement of the intracellular concentrations of the key thiols, trypanothione and glutathione.
Materials:
-
Leishmania promastigotes
-
Perchloric acid or other deproteinizing agent
-
N-ethylmaleimide (NEM) for derivatization (optional, for separating reduced and oxidized forms)
-
HPLC system with a suitable column (e.g., C18)
-
Fluorescence or electrochemical detector
-
Standards for trypanothione and glutathione
Procedure:
-
Treat Leishmania promastigotes with this compound.
-
Harvest a known number of cells and lyse them using a deproteinizing agent like perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the low molecular weight thiols can be directly analyzed or derivatized.
-
Inject the sample into an HPLC system.
-
Separate the thiols using an appropriate gradient and column.
-
Detect and quantify the thiols using a fluorescence or electrochemical detector by comparing the peak areas to those of known standards.
-
Normalize the results to the cell number to obtain the intracellular concentrations.
Visualizing the Impact: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the central role of Trypanothione Synthetase in Leishmania's redox biology and the workflow for evaluating its inhibitors.
Figure 1: The central role of Trypanothione Synthetase in Leishmania's redox metabolism.
References
- 1. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Disruption of the trypanothione reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 5. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Assay for Trypanothione Synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of severe diseases in humans and animals. This enzyme catalyzes the ATP-dependent synthesis of trypanothione, a unique low molecular weight thiol that replaces the function of glutathione (B108866) in these parasites.[1][2] The absence of this pathway in humans makes TryS an attractive and specific target for the development of new anti-parasitic drugs. This document provides a detailed protocol for an in vitro enzyme assay to screen and characterize inhibitors of Trypanothione synthetase, with a focus on a hypothetical inhibitor, "Trypanothione synthetase-IN-1".
Signaling Pathway: Trypanothione Biosynthesis
Trypanothione synthetase is central to the production of trypanothione. The enzyme catalyzes a two-step reaction. First, it conjugates glutathione (GSH) to spermidine (B129725) to form glutathionylspermidine. In the second step, another molecule of glutathione is added to glutathionylspermidine, yielding trypanothione.[3][4] Both steps are dependent on ATP.
References
Application Notes and Protocols for Intracellular Amastigote Assay with Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge. The parasite's unique biochemistry offers promising targets for novel drug development. One such target is Trypanothione synthetase (TryS), a critical enzyme in the parasite's antioxidant defense system, which is absent in mammals.[1] TryS catalyzes the synthesis of trypanothione, a dithiol that protects the parasite from oxidative stress generated by the host immune system.[1][2] Inhibition of TryS disrupts the parasite's redox balance, leading to increased susceptibility to oxidative damage and cell death, making it an attractive target for therapeutic intervention.[2] These application notes provide a detailed protocol for evaluating the efficacy of Trypanothione synthetase inhibitors against the intracellular amastigote stage of T. cruzi, the clinically relevant form of the parasite.
Mechanism of Action of Trypanothione Synthetase Inhibitors
Trypanothione synthetase is a key enzyme in the trypanothione-based redox metabolism of Trypanosoma cruzi. This pathway is essential for the parasite's survival, protecting it from oxidative stress and toxic heavy metals. TryS inhibitors block the synthesis of trypanothione, leading to a buildup of reactive oxygen species (ROS) within the parasite. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately resulting in parasite death. As this pathway is unique to trypanosomatids, inhibitors of TryS are expected to have high selectivity for the parasite with minimal toxicity to mammalian host cells.[1][3]
Signaling Pathway of Trypanothione Metabolism
Caption: Trypanothione metabolism and the inhibitory action of a TryS inhibitor.
Intracellular Amastigote Assay Protocol
This protocol details an in vitro assay to determine the efficacy of a Trypanothione synthetase inhibitor against T. cruzi intracellular amastigotes.
Materials and Reagents
-
Host Cells: Vero cells, NIH 3T3 fibroblasts, or THP-1 monocytes.
-
Parasites: Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or a fluorescent protein for easier quantification).
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypanothione Synthetase Inhibitor (TryS-IN-1): Stock solution in DMSO.
-
Control Drug: Benznidazole.
-
Reagents for Quantification:
-
For β-galactosidase expressing parasites: Chlorophenol red-β-D-galactopyranoside (CPRG) and Nonidet P-40.
-
For fluorescent parasites: DAPI or Hoechst stain for nuclear staining.
-
For microscopy: Giemsa stain.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (for colorimetric assays).
-
High-content imaging system or fluorescence microscope.
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for colorimetric/brightfield).
-
Experimental Workflow
Caption: Experimental workflow for the intracellular amastigote assay.
Step-by-Step Protocol
-
Host Cell Seeding:
-
Seed host cells (e.g., Vero cells at 4 x 10³ cells/well) in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Parasite Infection:
-
Infect the adherent host cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubate for 2 to 4 hours to allow for parasite invasion.
-
-
Removal of Extracellular Parasites:
-
After the infection period, wash the wells three times with pre-warmed phosphate-buffered saline (PBS) to remove any remaining extracellular trypomastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Trypanothione synthetase inhibitor and the control drug (Benznidazole) in culture medium.
-
Add the diluted compounds to the infected cells. Include a vehicle control (DMSO) and an uninfected cell control.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Quantification of Intracellular Amastigotes:
-
High-Content Imaging (Recommended):
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the nuclei of both host cells and parasites with DAPI or Hoechst stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of intracellular amastigotes per host cell and the percentage of infected cells.[4][5]
-
-
Manual Microscopy:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Manually count the number of amastigotes per 100 host cells and the percentage of infected cells using a light microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Similarly, determine the 50% cytotoxic concentration (CC₅₀) on uninfected host cells to assess compound toxicity.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates greater selectivity of the compound for the parasite.
-
Data Presentation
The following tables summarize representative quantitative data for hypothetical Trypanothione synthetase inhibitors against Trypanosoma cruzi and mammalian cells.
Table 1: In Vitro Activity of Trypanothione Synthetase Inhibitors against Intracellular T. cruzi Amastigotes
| Compound | IC₅₀ (µM) against T. cruzi Amastigotes |
| TryS-IN-1 | 1.5 |
| TryS-IN-2 | 3.2 |
| TryS-IN-3 | 0.8 |
| Benznidazole (Control) | 2.5 |
Table 2: Cytotoxicity and Selectivity Index of Trypanothione Synthetase Inhibitors
| Compound | CC₅₀ (µM) on Vero Cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| TryS-IN-1 | >50 | >33.3 |
| TryS-IN-2 | 45 | 14.1 |
| TryS-IN-3 | 10 | 12.5 |
| Benznidazole (Control) | >100 | >40 |
Conclusion
The intracellular amastigote assay is a crucial tool for the discovery and development of new drugs against Chagas disease. The detailed protocol provided here, in conjunction with the understanding of the mechanism of action of Trypanothione synthetase inhibitors, offers a robust framework for evaluating the potential of these compounds as novel therapeutic agents. The high selectivity of TryS inhibitors for the parasite makes them a promising avenue for the development of safer and more effective treatments for this neglected tropical disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-content imaging for automated determination of host-cell infection rate by the intracellular parasite Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-content imaging for automated determination of host-cell infection rate by the intracellular parasite Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Measurement of Trypanothione Synthetase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of severe diseases in humans and animals. This enzyme catalyzes the synthesis of trypanothione (T(SH)₂), a unique low molecular weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in mammals.[1] The absence of a TryS homolog in humans makes it an attractive target for the development of new chemotherapeutic agents.[1]
Verifying that a potential drug candidate engages with and inhibits TryS within the living parasite (in situ) is a critical step in the drug discovery pipeline. Direct measurement of enzymatic activity within intact cells is challenging. Therefore, in situ inhibition is typically assessed by measuring the downstream metabolic consequences of enzyme inhibition, namely the alteration of intracellular thiol pools. A hallmark of TryS inhibition is the depletion of trypanothione and a concurrent accumulation of its precursor, glutathione (GSH).[2]
These application notes provide detailed protocols for two robust methods to measure Trypanothione synthetase inhibition in situ:
-
HPLC-Based Quantification of Intracellular Thiols: A well-established method involving the derivatization of intracellular thiols followed by their separation and quantification using High-Performance Liquid Chromatography (HPLC).
-
Genetically Encoded Biosensor Assay: An advanced method using a tryparedoxin-coupled fluorescent protein biosensor (Tpx-roGFP2) for real-time monitoring of the trypanothione redox state within live cells.[3][4][5][6]
Principle of In Situ Trypanothione Synthetase Inhibition Measurement
The enzymatic activity of Trypanothione synthetase results in the ATP-dependent conjugation of two glutathione molecules with one molecule of spermidine (B129725) to form trypanothione.[1] Inhibition of TryS disrupts this pathway, leading to measurable changes in the intracellular concentrations of key metabolites.
The primary method to assess in situ TryS inhibition relies on the quantification of these changes. A potent and specific TryS inhibitor will cause:
-
A significant decrease in the intracellular concentration of trypanothione.
-
A corresponding increase in the intracellular concentration of glutathione.
These changes can be accurately measured by HPLC analysis of cell extracts after derivatization of the thiol groups. More advanced techniques, such as the Tpx-roGFP2 biosensor, provide a real-time readout of the redox potential of the trypanothione pool, which is altered upon TryS inhibition, especially under conditions of oxidative stress.[3][5][6]
Experimental Protocols
Protocol 1: HPLC-Based Quantification of Intracellular Thiols
This protocol details the steps for treating trypanosomes with a potential inhibitor, extracting the intracellular thiols, derivatizing them with monobromobimane (B13751) (mBBr), and quantifying them by reverse-phase HPLC with fluorescence detection.
Materials and Reagents:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
Test inhibitor compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Monobromobimane (mBBr) solution (freshly prepared in acetonitrile)
-
HEPES buffer
-
DTPA (diethylenetriaminepentaacetic acid)
-
Sodium hydroxide (B78521) (NaOH)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
HPLC grade water
-
Standards: Glutathione (GSH) and Trypanothione (T(SH)₂)
Experimental Workflow:
-
Cell Culture and Treatment:
-
Cultivate T. brucei bloodstream forms in complete HMI-9 medium to a mid-log phase density (e.g., 1 x 10⁶ cells/mL).
-
Seed the cells in appropriate culture flasks or plates.
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Quenching:
-
Harvest the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS to remove extracellular medium.
-
To quench metabolic activity, resuspend the cell pellet in a small volume of ice-cold extraction buffer (e.g., 10% TCA).
-
-
Thiol Extraction:
-
Lyse the cells by vortexing and freeze-thawing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant containing the acid-soluble thiols.
-
-
Derivatization with Monobromobimane (mBBr):
-
Adjust the pH of the thiol-containing supernatant to ~8.0 with NaOH in the presence of a HEPES buffer containing DTPA.
-
Add the mBBr solution to the sample. The reaction of mBBr with thiols produces highly fluorescent and stable thioethers.[7]
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by acidification (e.g., with acetic acid or methanesulfonic acid).
-
-
HPLC Analysis:
-
Separate the mBBr-derivatized thiols on a C18 reverse-phase HPLC column.
-
Use a gradient of an aqueous buffer (e.g., 0.25% acetic acid, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the fluorescent thiol-mBBr adducts using a fluorescence detector with an excitation wavelength of ~380 nm and an emission wavelength of ~480 nm.
-
Quantify the peaks corresponding to GSH and T(SH)₂ by comparing their peak areas to those of known standards.
-
Data Analysis:
-
Calculate the intracellular concentrations of GSH and T(SH)₂ in nmol per 10⁸ cells.
-
Plot the concentrations of GSH and T(SH)₂ against the inhibitor concentration.
-
A dose-dependent decrease in T(SH)₂ and an increase in GSH are indicative of in situ TryS inhibition.
Protocol 2: Genetically Encoded Biosensor Assay using Tpx-roGFP2
This protocol describes the use of a tryparedoxin-coupled redox-sensitive GFP (Tpx-roGFP2) to monitor the trypanothione redox state in live trypanosomes upon inhibitor treatment.
Materials and Reagents:
-
T. brucei cell line stably expressing cytosolic or mitochondrial Tpx-roGFP2.[3]
-
Complete HMI-9 medium.
-
Test inhibitor compound and vehicle control (e.g., DMSO).
-
Oxidative stress-inducing agent (e.g., H₂O₂).
-
Fluorescence plate reader or fluorescence microscope equipped with two excitation filters (e.g., 405 nm and 488 nm) and one emission filter (e.g., 510 nm).
Experimental Workflow:
-
Cell Culture and Treatment:
-
Culture the Tpx-roGFP2 expressing T. brucei cell line in complete HMI-9 medium.
-
Seed the cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
Treat the cells with the test inhibitor for the desired duration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two excitation wavelengths (405 nm and 488 nm) and a single emission wavelength (~510 nm) using a fluorescence plate reader.
-
The ratio of the fluorescence intensities (405 nm / 488 nm) reflects the redox state of the Tpx-roGFP2 biosensor. An increase in this ratio indicates oxidation of the trypanothione pool.
-
-
Oxidative Stress Challenge (Optional):
-
To assess the capacity of the cells to respond to an oxidative challenge, add a sub-lethal concentration of an oxidizing agent like H₂O₂.
-
Monitor the change in the fluorescence ratio over time. Cells with inhibited TryS will have a diminished capacity to reduce the biosensor after an oxidative insult.[5][6]
-
Data Analysis:
-
Calculate the 405/488 nm fluorescence ratio for each condition.
-
Compare the baseline redox state in inhibitor-treated versus control cells.
-
Analyze the kinetics of the response to an oxidative challenge. A slower recovery to the reduced state in treated cells indicates compromised trypanothione-dependent redox capacity, consistent with TryS inhibition.
Data Presentation
Table 1: Effect of a Hypothetical TryS Inhibitor on Intracellular Thiol Levels in T. brucei
| Inhibitor Conc. (µM) | Glutathione (GSH) (nmol/10⁸ cells) | Trypanothione (T(SH)₂) (nmol/10⁸ cells) |
| 0 (Control) | 1.5 ± 0.2 | 4.0 ± 0.4 |
| 1 | 2.5 ± 0.3 | 3.0 ± 0.3 |
| 5 | 4.0 ± 0.5 | 1.5 ± 0.2 |
| 10 | 5.5 ± 0.6 | 0.5 ± 0.1 |
Table 2: Quantitative Data for Known TryS Inhibitors
| Compound | Target | IC₅₀ (µM) | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) |
| Ebselen | TbTryS | 2.6 - 13.8 | T. b. brucei | - | 11 - 182 |
| Calmidazolium chloride | TbTryS | 2.6 - 13.8 | T. b. brucei | - | - |
| Indazole derivative 4 | TbTryS | 0.14 | T. brucei | 5.1 | - |
| DDD66604 (Prochlorperazine) | TbTryS | ~19 | T. brucei | - | - |
Note: Data compiled from multiple sources for illustrative purposes.[7][8][9] EC₅₀ and Selectivity Index values are dependent on the specific cell lines and assays used.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tryparedoxin-coupled biosensor reveals a mitochondrial trypanothione metabolism in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A tryparedoxin-coupled biosensor reveals a mitochondrial trypanothione metabolism in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tryparedoxin-coupled biosensor reveals a mitochondrial trypanothione metabolism in trypanosomes | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Trypanothione Synthetase-IN-1 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for devastating diseases such as Human African Trypanosomiasis (HAT), Chagas disease, and Leishmaniasis.[1][2][3] This enzyme catalyzes the biosynthesis of trypanothione, a unique low molecular weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in mammalian hosts.[1][4] The absence of a trypanothione-based redox system in humans makes TryS an attractive and specific target for the development of novel anti-parasitic drugs.[1][4]
Trypanothione synthetase-IN-1 and its analogs, such as DDD86243, are potent and selective inhibitors of TryS.[1][5] These compounds have been identified through high-throughput screening campaigns and have demonstrated efficacy against Trypanosoma brucei, the causative agent of HAT, in both enzymatic and cellular assays.[1] These inhibitors serve as valuable chemical tools for the validation of TryS as a drug target and as starting points for the development of new therapeutics.
This document provides detailed application notes and protocols for the experimental use of this compound and similar inhibitors in a drug discovery context.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected Trypanothione synthetase inhibitors against T. brucei TryS and bloodstream forms of the parasite.
Table 1: In Vitro Enzymatic Inhibition of T. brucei Trypanothione Synthetase
| Compound | IC50 (µM) | Inhibition Type vs. Spermidine | Inhibition Type vs. ATP | Inhibition Type vs. Glutathione |
| DDD66604 (Prochlorperazine) | ~19 | - | - | - |
| DDD86243 (Indazole Analog) | 0.14 | Mixed | Uncompetitive | Allosteric-type |
Data sourced from "Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS".[1]
Table 2: In Vitro Efficacy against T. brucei (Bloodstream Form)
| Compound | EC50 (µM) |
| DDD86243 (Indazole Analog) | 5.1 |
Data sourced from "Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS".[1]
Signaling Pathways and Experimental Workflows
Trypanothione Biosynthesis Pathway
The following diagram illustrates the central role of Trypanothione Synthetase (TryS) in the biosynthesis of trypanothione from glutathione and spermidine.
Caption: Biosynthesis of Trypanothione catalyzed by Trypanothione Synthetase (TryS).
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow for characterizing a novel Trypanothione Synthetase inhibitor.
Caption: Workflow for the discovery and characterization of TryS inhibitors.
Experimental Protocols
In Vitro Trypanothione Synthetase (TryS) Inhibition Assay
This protocol is adapted from the method described for the high-throughput screening and characterization of TryS inhibitors.[1] It relies on the colorimetric detection of phosphate (B84403) released during the enzymatic reaction using the BIOMOL Green reagent.
Materials:
-
Recombinant T. brucei Trypanothione Synthetase (TryS)
-
ATP
-
Spermidine
-
Glutathione (GSH)
-
HEPES buffer (100 mM, pH 8.0)
-
EDTA (0.5 mM)
-
Dithiothreitol (DTT, 2 mM)
-
MgCl2 (20 mM)
-
This compound or other test compounds
-
DMSO
-
BIOMOL Green Reagent
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare Assay Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM DTT, 20 mM MgCl2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the components in the following order:
-
25 µL of Assay Buffer
-
0.5 µL of test compound in DMSO (or DMSO for control)
-
10 µL of a substrate mix containing ATP, spermidine, and GSH in Assay Buffer to achieve final concentrations of 100 µM, 50 µM, and 500 µM, respectively.
-
-
Enzyme Addition: Initiate the reaction by adding 15 µL of recombinant TryS enzyme diluted in Assay Buffer. The final enzyme concentration should be determined empirically to ensure linear phosphate production over the incubation time.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Phosphate Detection: Stop the reaction and detect the released phosphate by adding 50 µL of BIOMOL Green reagent to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measurement: Read the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro T. brucei (Bloodstream Form) Viability Assay
This protocol utilizes the Alamar Blue (resazurin-based) assay to assess the viability of T. brucei bloodstream forms after treatment with a test compound.[1]
Materials:
-
T. brucei S427 bloodstream form parasites
-
HMI-9 medium supplemented with 10% FBS
-
This compound or other test compounds
-
DMSO
-
Alamar Blue reagent (Resazurin sodium salt solution)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Culture T. brucei bloodstream forms in HMI-9 medium at 37°C in a 5% CO2 humidified incubator to a density of approximately 1 x 10^5 cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compound in HMI-9 medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.
-
Parasite Seeding: Add 100 µL of the parasite suspension (2 x 10^4 cells) to each well containing the test compound.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percent viability relative to the DMSO control. Determine the EC50 value by fitting the dose-response data to a suitable model.
Analysis of Intracellular Thiol Levels
This protocol describes a method to quantify the intracellular levels of trypanothione and glutathione in T. brucei after inhibitor treatment, providing evidence of on-target activity.[1]
Materials:
-
T. brucei bloodstream form parasites
-
This compound or other test compounds
-
Perchloric acid (PCA)
-
Monobromobimane (mBBr)
-
N-acetyl-cysteine (NAC)
-
HPLC system with a fluorescence detector
Procedure:
-
Parasite Treatment: Treat a culture of T. brucei bloodstream forms (approximately 5 x 10^7 cells) with the test compound at a concentration equivalent to 2x its EC50 for 72 hours. A DMSO-treated culture should be used as a control.
-
Cell Lysis: Harvest the parasites by centrifugation and lyse the cell pellet with 100 µL of 0.25 M PCA.
-
Derivatization:
-
Neutralize the PCA extract with 2 M KOH/0.5 M MOPS.
-
Add 100 µL of 200 mM CHES buffer, pH 8.5, containing 2 mM EDTA.
-
Add 10 µL of 10 mM mBBr in acetonitrile (B52724).
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Reaction Quenching: Stop the derivatization by adding 10 µL of 100 mM NAC.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Separate the thiol-bimane adducts by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in 0.25% acetic acid, pH 3.6.
-
Detect the fluorescent adducts using a fluorescence detector (Excitation: 390 nm, Emission: 480 nm).
-
-
Quantification: Quantify the levels of trypanothione and glutathione by comparing the peak areas to those of known standards. Express the results as a percentage of the thiol levels in the untreated control cells.
References
- 1. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanothione - Wikipedia [en.wikipedia.org]
- 5. Targeting Trypanothione Metabolism in Trypanosomatids | MDPI [mdpi.com]
Application Notes and Protocols for Trypanothione Synthetase-IN-1 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Trypanothione (B104310) synthetase-IN-1 for investigating drug resistance mechanisms in trypanosomatid parasites. Detailed protocols for key experiments are provided, along with quantitative data for Trypanothione synthetase (TryS) inhibitors.
Introduction
Trypanothione synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma. This enzyme catalyzes the synthesis of trypanothione, a unique dithiol that replaces glutathione (B108866) in these organisms and is essential for their survival and defense against oxidative stress.[1][2] The absence of a direct homolog in mammals makes TryS an attractive target for the development of new anti-parasitic drugs.[3][4] Studying inhibitors of TryS, such as Trypanothione synthetase-IN-1, provides valuable insights into the mechanisms of drug resistance and can aid in the discovery of novel therapeutic agents. Overexpression of TryS has been shown to confer resistance to anti-protozoal drugs, highlighting its importance in this process.[5]
This compound
This compound (also referred to as Compound 1) is a competitive inhibitor of Leishmania infantum Trypanothione synthetase (LiTryS).[6] It serves as a valuable chemical tool to probe the function of TryS and to study the consequences of its inhibition in parasites.
Quantitative Data for Trypanothione Synthetase Inhibitors
The following tables summarize the inhibitory activities of this compound and other notable TryS inhibitors against various trypanosomatid species and cell lines.
Table 1: In Vitro Activity of Trypanothione Synthetase Inhibitors against TryS Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Leishmania infantum TryS | 14.8 | [6] |
| DDD86243 | Trypanosoma brucei TryS | 0.14 | [2] |
| Indazole derivative 4 | Trypanosoma brucei TryS | 0.14 | [2] |
| Prochlorperazine (DDD66604) | Trypanosoma brucei TryS | ~19 | [7] |
| TS001 | Leishmania major TryS | 9-19 | [8] |
Table 2: Anti-parasitic and Cytotoxic Activity of Trypanothione Synthetase Inhibitors
| Compound | Parasite/Cell Line | EC50/CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | L. infantum axenic amastigotes | 21.5 ± 2.4 | - | [6] |
| L. infantum intracellular amastigotes | 13.5 ± 0.9 | - | [6] | |
| HepG2 cells (Cytotoxicity) | 15.9 ± 0.4 | ~1.2 | [6] | |
| DDD86243 | T. brucei bloodstream forms (wild-type) | 20.4 ± 0.4 | - | [7][9] |
| T. brucei bloodstream forms (TryS single knock-out) | 6.9 ± 0.2 | - | [7][9] | |
| T. brucei bloodstream forms (TryS-overexpressing) | 44.5 ± 0.5 | - | [7][9] | |
| TS001 | L. major promastigotes | 17 | - | [8] |
| L. donovani promastigotes | 26 | - | [8] | |
| T. brucei brucei Lister 427 | 31 | - | [8] |
Signaling Pathways and Experimental Workflows
Trypanothione Biosynthesis Pathway
The synthesis of trypanothione is a two-step process catalyzed by Trypanothione synthetase. This pathway is essential for maintaining the parasite's redox balance.
Caption: Biosynthesis of trypanothione catalyzed by Trypanothione Synthetase and inhibited by this compound.
Experimental Workflow for a TryS Inhibitor
This workflow outlines the key steps in evaluating a potential Trypanothione synthetase inhibitor.
Caption: A typical experimental workflow for the evaluation of a Trypanothione Synthetase inhibitor.
Experimental Protocols
Recombinant Trypanothione Synthetase Inhibition Assay
This protocol is adapted from a high-throughput screening assay for T. brucei TryS and can be modified for other trypanosomatid TryS enzymes.[3][10]
Materials:
-
Recombinant Trypanothione Synthetase (purified)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 10 mM MgSO4
-
ATP solution
-
Spermidine solution
-
Glutathione (GSH) solution
-
This compound or other test compounds dissolved in DMSO
-
Malachite Green Reagent
-
384-well microplates
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare the reaction mixture in the assay buffer containing ATP (e.g., 150 µM), spermidine (e.g., 2 mM), and glutathione (e.g., 150 µM).
-
In a 384-well plate, add the test compound (e.g., this compound) to the desired final concentration. Include a DMSO-only control (for 100% activity) and a control with a known inhibitor or no enzyme (for 0% activity).
-
Add the purified recombinant TryS enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which detects the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Incubate for a further 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-parasitic Activity against Leishmania Intracellular Amastigotes
This protocol describes how to assess the efficacy of inhibitors against the clinically relevant intracellular amastigote stage of Leishmania.[7][9][11][12]
Materials:
-
Leishmania donovani promastigotes (stationary phase)
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound or other test compounds
-
Amphotericin B (positive control)
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells in a 96-well plate at an appropriate density.
-
Induce differentiation into adherent macrophages by treating with PMA (e.g., 50 ng/mL) for 48-72 hours at 37°C, 5% CO2.
-
Wash the cells to remove PMA and non-adherent cells.
-
-
Infection:
-
Add stationary phase L. donovani promastigotes to the differentiated macrophages at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove any remaining extracellular parasites.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of the test compound (e.g., this compound) to the infected macrophages. Include appropriate controls (untreated infected cells, uninfected cells, and a positive control like Amphotericin B).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the resazurin-based viability reagent to each well.
-
Incubate for 4-6 hours.
-
Measure the fluorescence using a plate reader. The fluorescence signal is proportional to the number of viable cells (macrophages). A decrease in fluorescence in the presence of the compound indicates cytotoxicity, while an increase compared to the untreated infected control suggests anti-leishmanial activity.
-
Calculate the EC50 value from the dose-response curve.
-
On-Target Validation by Intracellular Thiol Analysis
This protocol allows for the quantification of intracellular trypanothione and glutathione levels in parasites treated with a TryS inhibitor, providing evidence of on-target activity.[13][14][15]
Materials:
-
Trypanosoma brucei bloodstream forms or Leishmania promastigotes
-
Culture medium appropriate for the parasite
-
This compound or other test compounds
-
Perchloric acid (PCA)
-
Derivatization reagent (e.g., monobromobimane (B13751) or SBD-F)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Parasite Culture and Treatment:
-
Culture the parasites to a mid-logarithmic growth phase.
-
Treat the parasites with the test inhibitor at a concentration around its EC50 value for a defined period (e.g., 24-72 hours). Include an untreated control.
-
-
Sample Preparation:
-
Harvest the parasites by centrifugation and wash with a suitable buffer.
-
Lyse the cells by adding a specific volume of cold PCA (e.g., 0.25 M).
-
Centrifuge to pellet the protein precipitate.
-
-
Derivatization:
-
Neutralize the supernatant containing the thiols.
-
Add the derivatization reagent and incubate in the dark to allow the reaction to complete. This step makes the thiols fluorescent.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the different thiol species (trypanothione, glutathione, etc.) on the C18 column using an appropriate gradient of mobile phases (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).
-
Detect the fluorescently labeled thiols using the fluorescence detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to trypanothione and glutathione by comparing them to known standards.
-
Compare the thiol levels in the treated samples to the untreated controls. A decrease in trypanothione and a potential increase in its precursor, glutathione, would indicate on-target inhibition of TryS.
-
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of drug resistance in trypanosomatid parasites. The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of TryS inhibition and to advance the development of novel anti-parasitic therapies. The unique and essential nature of the trypanothione pathway in these pathogens continues to make it a high-priority target for drug discovery.
References
- 1. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 5. Protocols - Alsford Lab [blogs.lshtm.ac.uk]
- 6. A simple and rapid method to initiate Trypanosoma brucei brucei and T. brucei evansi bloodstream form cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Trypanothione Synthetase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatids, a group of protozoan parasites responsible for diseases such as leishmaniasis, Chagas disease, and African trypanosomiasis.[1][2] This enzyme catalyzes the synthesis of trypanothione, a unique low molecular weight thiol that replaces the function of glutathione (B108866) in these organisms.[1][2][3] The absence of a homologous enzyme in humans makes TryS an attractive target for the development of novel anti-parasitic drugs.[4][5] Trypanothione synthetase-IN-1 is a known competitive inhibitor of Leishmania infantum Trypanothione synthetase (LiTryS).[6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against TryS.
Trypanothione Biosynthesis Pathway
Trypanothione synthetase catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione (GSH) and one molecule of spermidine (B129725).[4][7] In the first step, glutathionylspermidine (B10777622) (Gsp) is formed, which is then combined with a second GSH molecule to yield trypanothione.[7]
Caption: Biosynthesis of Trypanothione catalyzed by Trypanothione Synthetase.
Data Presentation
The following table summarizes the known inhibitory activity of this compound and other reference compounds against Trypanothione synthetase.
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
| This compound | L. infantum TryS | 14.8 | Competitive with spermidine and ATP | [6] |
| DDD66604 (Prochlorperazine) | T. brucei TryS | ~19 | Competitive with Spermidine, Uncompetitive with ATP & GSH | [8][9] |
| Calmidazolium chloride | T. brucei TryS | 2.6 - 13.8 | Not specified | [2] |
| Ebselen | T. brucei TryS | 2.6 - 13.8 | Slow-binding, irreversible | [2] |
Experimental Protocols
Principle of the Assay
The enzymatic activity of Trypanothione synthetase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the synthesis of trypanothione. The BIOMOL® Green reagent is used for the colorimetric detection of Pi. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.
Experimental Workflow Diagram
Caption: Workflow for IC50 determination of Trypanothione synthetase inhibitors.
Materials and Reagents
-
Recombinant Trypanothione synthetase (e.g., from L. infantum or T. brucei)
-
This compound (and other inhibitors for comparison)
-
ATP (Adenosine 5'-triphosphate disodium (B8443419) salt)
-
GSH (Glutathione, reduced)
-
Spermidine
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
EDTA (Ethylenediaminetetraacetic acid)
-
DTT (Dithiothreitol)
-
DMSO (Dimethyl sulfoxide)
-
BIOMOL® Green Reagent (or equivalent phosphate detection reagent)
-
384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 620 nm
Solutions Preparation
-
Assay Buffer (10x Stock): 1 M HEPES pH 8.0, 5 mM EDTA, 20 mM DTT. Store at 4°C.
-
Working Assay Buffer (1x): 100 mM HEPES pH 8.0, 0.5 mM EDTA, 2 mM DTT. Prepare fresh from 10x stock.
-
Enzyme Stock: Prepare a stock solution of recombinant TryS in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 5% glycerol). Determine the protein concentration and store in aliquots at -80°C.
-
Substrate Mix (2x): Prepare a 2x concentrated solution of substrates in the working assay buffer. Final concentrations in the assay should be near the Km values. Based on literature, suggested final concentrations are:
-
ATP: 150 µM
-
Spermidine: 2 mM
-
Glutathione (GSH): 150 µM Therefore, the 2x Substrate Mix should contain 300 µM ATP, 4 mM Spermidine, and 300 µM GSH.[2]
-
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock in 20% DMSO. A typical starting concentration for the dilution series could be 100 µM.
Assay Protocol
This protocol is adapted for a 384-well plate format with a final reaction volume of 16 µL.[2]
-
Dispense Inhibitor: Add 1 µL of the serially diluted inhibitor (or 20% DMSO for control wells) to the wells of a 384-well plate.
-
Add Enzyme: Add 5 µL of a diluted TryS solution in working assay buffer to each well. The final enzyme concentration should be optimized to give a linear reaction rate for the desired incubation time.
-
Pre-incubation: Pre-incubate the plate with the inhibitor and enzyme for 60 minutes at room temperature.[2] This allows for the binding of the inhibitor to the enzyme.
-
Start Reaction: Initiate the enzymatic reaction by adding 5 µL of the 2x Substrate Mix to each well.
-
Incubation: Incubate the reaction plate at 28°C for 60 minutes.[2]
-
Stop Reaction and Detect: Stop the reaction by adding 60 µL of BIOMOL® Green reagent to each well.
-
Color Development: Allow the color to develop for 20 minutes at room temperature.
-
Measure Absorbance: Measure the absorbance at 620 nm using a microplate reader.[2]
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 x (1 - (Absinhibitor - Absblank) / (Abscontrol - Absblank))
-
Absinhibitor: Absorbance of the well with the inhibitor.
-
Abscontrol: Absorbance of the well with DMSO (no inhibitor).
-
Absblank: Absorbance of the well with no enzyme.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, GraFit).[8][10]
Conclusion
This protocol provides a robust and reproducible method for determining the IC50 of this compound and other potential inhibitors of Trypanothione synthetase. The use of a colorimetric endpoint assay makes it amenable to high-throughput screening for the discovery of new anti-trypanosomatid drug candidates. Accurate determination of inhibitor potency is a critical step in the drug development pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 4. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Trypanothione Synthetase Inhibitors in High-Throughput Screening
Note: The specific compound "Trypanothione synthetase-IN-1" is not referenced in the available scientific literature. The following application notes and protocols are based on the established use of various inhibitors of Trypanothione (B104310) Synthetase (TryS) in high-throughput screening (HTS) for drug discovery against trypanosomatid parasites.
Introduction
Trypanothione synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, including Trypanosoma and Leishmania, the causative agents of diseases like Chagas disease, African trypanosomiasis, and leishmaniasis.[1][2] This enzyme catalyzes the synthesis of trypanothione, a unique dithiol that protects the parasites from oxidative stress and is essential for their survival.[3][4] Since TryS is absent in mammals, it represents a highly attractive and specific target for the development of new antiparasitic drugs.[5][6] High-throughput screening (HTS) campaigns are instrumental in identifying novel chemical entities that can inhibit TryS activity and serve as starting points for drug development.[2][7]
Principle of the Assay
High-throughput screening for TryS inhibitors typically relies on in vitro enzymatic assays that measure the consumption of ATP or the production of ADP or phosphate (B84403) during the synthesis of trypanothione.[8][9] A common method involves the colorimetric detection of inorganic phosphate released from ATP hydrolysis using reagents like BIOMOL Green.[9] In a typical HTS setup, a large library of chemical compounds is screened to identify "hits" that inhibit the enzymatic activity of recombinant TryS.[2][10] These initial hits are then subjected to further validation and characterization to confirm their inhibitory activity and determine their potency and mechanism of action.[9][11]
Signaling and Metabolic Pathway
The biosynthesis of trypanothione is a two-step process, both steps being catalyzed by Trypanothione Synthetase in an ATP-dependent manner.[2][5] The pathway is central to the parasite's antioxidant defense system.
Caption: Biosynthesis of Trypanothione by Trypanothione Synthetase.
Experimental Protocols
High-Throughput Screening (HTS) for TryS Inhibitors
This protocol is a generalized procedure based on the BIOMOL Green phosphate detection method.[9]
Materials:
-
Recombinant Trypanothione Synthetase (e.g., from T. brucei)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 10 mM MgCl2
-
Substrates: ATP, Glutathione (GSH), Spermidine
-
Compound Library (dissolved in DMSO)
-
BIOMOL Green™ Reagent
-
384-well microplates
-
Automated liquid handling systems
Procedure:
-
Plate Preparation: Dispense 1 µL of each compound from the library into individual wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Enzyme Addition: Add 5 µL of TryS solution in assay buffer to each well and incubate for 60 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding 5 µL of a substrate master mix containing ATP (150 µM), spermidine (2 mM), and GSH (150 µM) to each well.[10]
-
Reaction Incubation: Incubate the reaction mixture for 60 minutes at 28°C.
-
Reaction Termination and Detection: Stop the reaction by adding 60 µL of BIOMOL Green™ reagent to each well.
-
Signal Development: Allow the color to develop for 20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.
In Vitro Anti-parasitic Activity Assay
This protocol assesses the efficacy of hit compounds against the parasite itself.
Materials:
-
Trypanosoma brucei bloodstream forms (or other relevant parasite)
-
Complete HMI-9 medium
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
Hit compounds
-
96-well plates
Procedure:
-
Compound Plating: Serially dilute the hit compounds in culture medium and add them to the wells of a 96-well plate.
-
Parasite Seeding: Add a suspension of parasites (e.g., 2 x 10^4 cells/mL) to each well.
-
Incubation: Incubate the plates for 48 hours under appropriate conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for another 24 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em ~530/590 nm) using a plate reader.
-
Data Analysis: Determine the EC50 value (the concentration of compound that inhibits parasite growth by 50%) by fitting the data to a dose-response curve.
High-Throughput Screening Workflow
The workflow for identifying and validating TryS inhibitors involves several stages, from the primary screen to in vivo testing.
Caption: High-throughput screening workflow for TryS inhibitors.
Data Presentation
The following table summarizes the activity of various Trypanothione Synthetase inhibitors identified through high-throughput screening campaigns.
| Compound ID | Target Enzyme | IC50 (µM) | Target Organism | EC50 (µM) | Selectivity Index (SI) | Reference |
| Indazole derivative 4 | T. brucei TryS | 0.14 | T. brucei | 5.1 | - | [5] |
| DDD86243 | T. brucei TryS | - | T. brucei | 20 | - | [9] |
| Calmidazolium chloride | T. brucei TryS | 2.6 | - | - | - | [12] |
| L. infantum TryS | 4.9 | - | - | - | [12] | |
| T. cruzi TryS | 13.8 | - | - | - | [12] | |
| Ebselen | T. brucei TryS | 5.2 | T. b. brucei | - | 11-182 | [11][12] |
| L. infantum TryS | 10.3 | - | - | - | [12] | |
| T. cruzi TryS | 12.8 | - | - | - | [12] | |
| TS001 | L. major TryS | 9-19 | L. major | 17 | - | [6] |
| L. donovani | 26 | - | [6] | |||
| T. b. brucei | 31 | - | [6] | |||
| Paullone Analogues | Leishmania TryS | Low µM | Leishmania | Low µM | <10 | [7] |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite. SI: Selectivity Index (Ratio of cytotoxicity in mammalian cells to anti-parasitic activity). -: Data not available.
Conclusion
Trypanothione synthetase remains a highly validated and promising target for the development of novel therapeutics against trypanosomatid-borne diseases. The application of high-throughput screening has successfully identified multiple chemical scaffolds with potent inhibitory activity against TryS.[2][5] These efforts have not only provided valuable tool compounds for further biological studies but have also yielded promising lead candidates for drug development programs. Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to advance them into clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 9. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of Trypanothione Synthetase Inhibition by a Novel Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanothione (B104310) synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis.[1][2] This enzyme catalyzes the synthesis of trypanothione, a unique low molecular weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in host organisms.[1] The absence of TryS in humans makes it an attractive target for the development of new anti-parasitic drugs. This document provides a detailed protocol for the kinetic analysis of a novel inhibitor, designated here as "IN-1," against Trypanothione Synthetase.
Trypanothione Biosynthesis Pathway
Trypanothione synthetase catalyzes the two-step, ATP-dependent synthesis of trypanothione (T(SH)₂) from two molecules of glutathione (GSH) and one molecule of spermidine.[3][4][5] In the first step, glutathionylspermidine (B10777622) (Gsp) is formed, which is then combined with a second molecule of GSH to produce trypanothione.[3]
References
- 1. Enzymes of the trypanothione metabolism as targets for antitrypanosomal drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Trypanothione synthetase-IN-1 solubility in DMSO and culture media
Welcome to the technical support center for Trypanothione synthetase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this inhibitor in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered when working with this compound, particularly concerning its solubility in DMSO and cell culture media.
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Pre-warm the Culture Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor stock.
-
Vortex During Dilution: Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling the tube. This rapid mixing can help prevent the compound from crashing out of solution.
-
Intermediate Dilution in DMSO: Before the final dilution in the aqueous medium, perform an intermediate dilution of your high-concentration stock in DMSO. Adding a smaller volume of a less concentrated DMSO stock can improve solubility in the final aqueous solution.
-
Sonication: If precipitation persists, you can try sonicating the solution in a water bath for short intervals. However, be mindful of the compound's stability under these conditions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: What is the maximum recommended storage time and temperature for stock solutions of this compound in DMSO?
A3: Stock solutions of inhibitors in DMSO should be stored at -20°C or -80°C. For a similar compound, CTP Synthetase-IN-1, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: How can I determine the optimal working concentration of this compound for my cell-based assay?
A4: The optimal concentration should be determined empirically for your specific cell line and experimental conditions. It is recommended to perform a dose-response experiment, testing a range of concentrations. For example, this compound has been used in a concentration range of 0-75 μM in leishmanicidal activity assays.[2]
Solubility and Handling Data
| Parameter | Guideline / Data | Source |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | |
| Stock Solution Concentration | 3 mM - 50 mM (for related inhibitors) | |
| Final DMSO Concentration in Media | < 0.5% (v/v) | |
| Storage of DMSO Stock | -20°C or -80°C | |
| Recommended Dilution Method | Serial dilution in DMSO before final dilution in aqueous media |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for dissolving and diluting this compound for use in cell culture experiments.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a calculated volume of 100% DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary, but check for compound stability.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a range of lower concentration stocks.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve the final desired experimental concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization of the dilution process may be required.
-
-
Experimental Controls:
-
Always prepare a vehicle control by adding the same volume of 100% DMSO to the culture medium as used for the highest concentration of the inhibitor. This control is essential to account for any effects of the solvent on the cells.
-
Diagrams
Caption: Workflow for preparing and using this compound.
Caption: Logical steps for troubleshooting inhibitor precipitation.
References
Technical Support Center: Optimizing Trypanothione Synthetase-IN-1 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Trypanothione (B104310) synthetase-IN-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase-IN-1 and what is its mechanism of action?
This compound is a competitive inhibitor of Trypanothione synthetase (TryS), a key enzyme in the thiol metabolism of trypanosomatid parasites like Leishmania and Trypanosoma.[1] This enzyme is essential for the synthesis of trypanothione, a molecule that protects the parasite from oxidative stress.[2][3] By inhibiting TryS, this compound disrupts the parasite's redox balance, leading to cell death.[1] The enzyme catalyzes the two-step synthesis of trypanothione from glutathione (B108866) and spermidine.[2][3][4]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
For a new inhibitor like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM.
Based on published data, this compound has an IC50 of 14.8 µM against Leishmania infantum Trypanothione synthetase.[1] Its effective concentration (EC50) against L. infantum axenic amastigotes is 21.5 ± 2.4 µM and against intracellular amastigotes is 13.5 ± 0.9 µM.[1] A broad concentration range finding experiment is a crucial first step if no prior data exists for your specific parasite species or cell line.
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO). To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. Immediately before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
To confirm on-target activity, you can measure the intracellular levels of trypanothione and its precursor, glutathione. Inhibition of Trypanothione synthetase should lead to a dose-dependent decrease in intracellular trypanothione levels and a corresponding increase in glutathione levels.[5][6] This can be measured using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatizing the thiols.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of the inhibitor on parasite viability. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Poor cell permeability. | While this compound has shown activity against intracellular amastigotes, permeability can vary between parasite species and strains. Consider increasing the incubation time. | |
| Inhibitor degradation. | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Prepare fresh dilutions in media for each experiment. | |
| High cell density. | A high density of parasites can metabolize or sequester the inhibitor, reducing its effective concentration. Optimize cell seeding density. | |
| High cytotoxicity observed in host cells. | Inhibitor concentration is too high. | Determine the cytotoxic concentration 50 (CC50) for your host cell line using a viability assay (e.g., MTT, XTT). Aim for a concentration that is effective against the parasite but minimally toxic to the host cells (a high selectivity index is desirable).[1] |
| Off-target effects. | At high concentrations, inhibitors can have off-target effects. Correlate the phenotypic effect with on-target engagement by measuring intracellular trypanothione levels. | |
| Inconsistent results between experiments. | Variability in cell culture. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency. |
| Inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a single, validated stock solution for each set of experiments. Ensure the final DMSO concentration is consistent across all wells, including controls. | |
| Assay variability. | Ensure consistent incubation times and reagent concentrations. Use appropriate controls (vehicle control, untreated control) in every experiment. |
Quantitative Data Summary
| Inhibitor | Target | IC50 / EC50 / CC50 | Cell Line / Organism |
| This compound | L. infantum TryS | IC50: 14.8 µM | - |
| This compound | L. infantum axenic amastigotes | EC50: 21.5 ± 2.4 µM | Leishmania infantum |
| This compound | L. infantum intracellular amastigotes | EC50: 13.5 ± 0.9 µM | Leishmania infantum |
| This compound | HepG2 (human liver carcinoma) | CC50: 15.9 ± 0.4 µM | Homo sapiens |
| DDD86243 (another TryS inhibitor) | Wild-type | EC50: 20.4 ± 0.4 µM | Trypanosoma brucei |
| DDD86243 | TryS single knock-out | EC50: 6.9 ± 0.2 µM | Trypanosoma brucei |
| DDD86243 | TryS-overexpressing | EC50: 44.5 ± 0.5 µM | Trypanosoma brucei |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (CC50) of this compound on a Mammalian Cell Line using an MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, macrophages) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to prepare a 2X stock of each concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Measuring Intracellular Trypanothione and Glutathione Levels by HPLC
-
Parasite Culture and Treatment: Culture trypanosomatid parasites to the desired growth phase. Treat the parasites with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis and Thiol Derivatization:
-
Harvest the parasites by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., 100 mM HCl).
-
Lyse the cells by freeze-thawing or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble thiols.
-
Derivatize the thiols in the supernatant with a fluorescent labeling reagent such as monobromobimane (B13751) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F).[7][8]
-
-
HPLC Analysis:
-
Separate the derivatized thiols using a reverse-phase HPLC column (e.g., C18).[7]
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like triethylammonium (B8662869) acetate).
-
Detect the fluorescently labeled thiols using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[7]
-
-
Quantification:
-
Identify the peaks corresponding to derivatized glutathione and trypanothione by comparing their retention times with those of known standards.
-
Quantify the amount of each thiol by integrating the peak area and comparing it to a standard curve generated with known concentrations of glutathione and trypanothione.
-
Normalize the thiol concentrations to the cell number or total protein concentration of the sample.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ENZYME - 6.3.1.9 trypanothione synthase [enzyme.expasy.org]
- 5. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Detection by HPLC of a trypanothione synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Trypanothione synthetase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Trypanothione synthetase (TryS) assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during TryS assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background noise or a high signal in my no-enzyme control?
A1: High background in the absence of Trypanothione synthetase can be caused by several factors. Here is a systematic guide to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, high-purity reagents (ATP, GSH, Spermidine). Ensure water is nuclease-free. |
| Spontaneous ATP Hydrolysis | Prepare ATP solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles. |
| Phosphate (B84403) Contamination | Use phosphate-free buffers if using a phosphate-detection assay (e.g., BIOMOL Green).[1][2] Test individual reagents for phosphate contamination. |
| Assay Plate Issues | For spectrophotometric assays, certain inhibitors in DMSO may bind to acrylic cuvettes or plates, causing interference. Polystyrene plates are often a better choice.[1] |
| Reagent Instability | Ensure dithiothreitol (B142953) (DTT) is added fresh to the assay buffer, as it can oxidize over time.[1] |
Q2: My enzyme activity is lower than expected or highly variable between replicates. What could be the cause?
A2: Low or inconsistent enzyme activity can stem from issues with the enzyme itself, the assay conditions, or the substrates.
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | Verify the concentration and purity of your recombinant TryS. Ensure proper storage conditions (-80°C in appropriate buffer). Avoid repeated freeze-thaw cycles. Perform an enzyme linearity test to ensure the concentration used is in the linear range.[1] |
| Suboptimal pH | The optimal pH for TryS activity is typically around 8.0.[1] Prepare your buffer carefully and verify the pH at the experimental temperature. |
| Incorrect Substrate Concentrations | Substrate concentrations that are too low will limit the reaction rate. Conversely, very high concentrations of Glutathione (GSH) can cause substrate inhibition.[1][3] Determine the Michaelis constants (Km) for your specific enzyme and use concentrations around the Km value for initial assays. |
| Presence of Inhibitors | Test for inhibitory compounds in your sample or reagents. DMSO, a common solvent for test compounds, should be kept at a low final concentration (e.g., <1%).[1] |
| Incubation Time and Temperature | Ensure the assay is run within the linear range with respect to time.[1] Assays are typically performed at room temperature (around 25°C) or 37°C.[1][3] Maintain consistent temperature across all wells and experiments. |
Q3: I am screening for inhibitors and see inconsistent IC50 values. How can I improve reproducibility?
A3: Reproducibility in inhibitor screening requires careful optimization of assay parameters and consideration of the inhibitor's properties.
| Potential Cause | Recommended Solution |
| Compound Solubility and Aggregation | Visually inspect for compound precipitation in the assay wells. Reduce the final compound concentration or adjust the DMSO percentage. Including a non-ionic detergent like Brij-35 (e.g., 0.01%) in the assay buffer can help prevent aggregation.[1] |
| Mechanism of Inhibition | The apparent potency of an inhibitor can be affected by substrate concentrations, especially for competitive inhibitors. High physiological concentrations of substrates like spermidine (B129725) and ATP can mask the effect of competitive inhibitors.[1] Consider performing mechanism of action studies to understand how your inhibitors interact with the enzyme. |
| Time-Dependent Inhibition | Some inhibitors may exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor before adding the substrates can help achieve a stable inhibitory effect.[4] |
| Assay Signal Interference | Test compounds may interfere with the detection method (e.g., absorbance or fluorescence). Run controls with the compound in the absence of the enzyme to check for interference. |
Q4: Should I be concerned about the amidase activity of Trypanothione synthetase in my assay?
A4: Trypanothione synthetase is a bifunctional enzyme with both synthetase and amidase (hydrolytic) activities.[5][6] While the synthetase activity is predominant, the amidase activity can hydrolyze the product, trypanothione, back to its precursors. However, under typical assay conditions with ATP present, the synthetase activity is strongly favored, and the amidase activity is generally considered negligible.[3] For most kinetic assays focused on synthesis, it is not a major concern, but it is a factor to be aware of, especially in the absence of ATP or at a non-optimal pH.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Trypanothione synthetase assays, compiled from various studies. These values can serve as a starting point for assay optimization.
Table 1: Michaelis-Menten Constants (Km) for Trypanothione Synthetase Substrates
| Substrate | Organism | Km Value (µM) | Reference |
| ATP | T. brucei | 8.6 | [1] |
| ATP | T. brucei | 7.1 | [1] |
| ATP | T. brucei | 18 | [3] |
| Spermidine (Spd) | T. brucei | 45.4 | [1] |
| Spermidine (Spd) | T. brucei | 37.8 | [1] |
| Spermidine (Spd) | T. brucei | 687 | [3] |
| Glutathione (GSH) | T. brucei | 23.8 | [1] |
| Glutathione (GSH) | T. brucei | 56.2 | [1] |
| Glutathione (GSH) | T. brucei | 34 | [3] |
| Glutathionylspermidine (Gsp) | T. brucei | 32 | [3] |
Table 2: Typical Assay Buffer Components and Conditions
| Component | Concentration | Purpose | Reference |
| HEPES or HEPPS Buffer | 100 mM | pH buffering (typically pH 8.0) | [1] |
| Magnesium Acetate/Chloride | 10 mM | Cofactor for ATP | [1] |
| Dithiothreitol (DTT) | 2 mM | Reducing agent to maintain enzyme activity | [1] |
| EDTA | 0.5 mM | Chelates divalent metal ions | [1] |
| Brij-35 | 0.01% | Non-ionic detergent to prevent protein/compound aggregation | [1] |
| Temperature | Room Temperature (~25°C) or 37°C | Reaction temperature | [1][3] |
Experimental Protocols
Protocol 1: Spectrophotometric Phosphate Detection Assay (e.g., BIOMOL Green)
This endpoint assay measures the amount of inorganic phosphate released from ATP hydrolysis during the synthetase reaction.
-
Prepare Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM Magnesium Acetate, 2 mM DTT, 0.5 mM EDTA, 0.01% Brij-35.
-
Reagent Preparation:
-
Prepare stock solutions of ATP, Spermidine, and GSH in the assay buffer.
-
Dilute recombinant TryS to the desired concentration (e.g., 10 nM final concentration) in assay buffer.[1]
-
If screening inhibitors, prepare compound dilutions in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds (e.g., 1 µL of stock solution) to appropriate wells.
-
Add TryS enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the enzyme with the compounds if desired (e.g., for 60 minutes at room temperature).[4]
-
Initiate the reaction by adding a mixture of substrates (ATP, Spermidine, GSH) to all wells. Final concentrations should be near their Km values (e.g., 35 µM ATP, 25 µM Spermidine, 20 µM GSH).[1]
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.
-
-
Detection:
-
Data Analysis: Calculate the percentage of inhibition relative to the no-compound control.
Protocol 2: Coupled Spectrophotometric Assay
This is a continuous assay that measures the rate of ADP formation by coupling it to the oxidation of NADH.
-
Prepare Assay Buffer: 100 mM HEPPS (pH 8.0).
-
Reagent Preparation:
-
Prepare a coupling enzyme mixture containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Prepare stock solutions of ATP, Spermidine, GSH, NADH, and phosphoenolpyruvate.
-
-
Assay Procedure (Cuvette-based):
-
In a polystyrene cuvette, prepare a 1 mL reaction mixture containing 100 mM HEPPS (pH 8.0), 0.2 mM NADH, 1 mM phosphoenolpyruvate, coupling enzymes, and desired concentrations of ATP, Spermidine, and GSH.[1]
-
Add the TryS enzyme to initiate the reaction.
-
-
Detection:
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.
-
-
Data Analysis: The rate of reaction is proportional to the rate of change in absorbance.
Visualizations
Caption: The two-step enzymatic synthesis of Trypanothione by Trypanothione Synthetase.
Caption: A typical workflow for screening inhibitors of Trypanothione Synthetase.
References
- 1. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypanothione synthase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Leishmania Amastigote Infectivity for Drug Discovery
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to enhance the infectivity of Leishmania amastigotes for robust and reproducible drug testing assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use the amastigote stage for anti-leishmanial drug screening? A1: Drug screening should target the clinically relevant parasite stage. In mammalian hosts, the amastigote form resides and multiplies within host cells, primarily macrophages, causing the pathology of leishmaniasis.[1][2][3] Promastigotes, the stage found in the insect vector, are easier to culture but may exhibit different drug sensitivities.[2] Screening against amastigotes provides a more accurate prediction of a compound's efficacy in a physiological context.
Q2: What are the primary sources of amastigotes for in vitro experiments? A2: There are three main sources for obtaining amastigotes:
-
Tissue-derived amastigotes: Isolated directly from lesions or infected organs (e.g., spleen, liver) of an infected animal model.[4][5][6] These are considered the "gold standard" for infectivity but are labor-intensive to purify.[7]
-
Intracellular amastigotes: Harvested from in vitro cultures of infected host cells, such as macrophage cell lines (e.g., THP-1, J774).[8][9][10]
-
Axenic amastigotes: Generated from promastigotes in a cell-free culture by mimicking the host environment (37°C, acidic pH).[2][11][12] This method can produce large quantities of parasites.[11]
Q3: What is the difference in infectivity between axenic and tissue-derived amastigotes? A3: Generally, tissue-derived amastigotes are considered more infective than cultured promastigotes.[7] While axenic amastigotes are developed to mimic the intracellular stage, some studies have found their drug sensitivity profiles can correlate more closely with promastigotes than with intracellular amastigotes, suggesting physiological differences.[2] However, other research indicates that axenic amastigotes of species like L. donovani and L. mexicana show significant infectivity for macrophages and animal models, closely resembling tissue-derived forms.[7][11][12]
Troubleshooting Guide
Q4: My in vitro infection rates are consistently low. What are the potential causes and solutions? A4: Low infectivity is a common challenge. Below are potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution(s) |
| Poor Parasite Viability/Health | Ensure promastigote cultures are in the stationary phase, as this stage contains the highest proportion of infective metacyclic forms.[7] Preconditioning promastigotes at an acidic pH (e.g., 5.4) for 24 hours before infection can significantly enhance macrophage infectivity.[13] |
| Suboptimal Host Cell Condition | Use healthy, low-passage number macrophage cell lines (e.g., THP-1, J774). Ensure proper differentiation of monocytic cells (like THP-1) with PMA before infection. Monitor host cell viability throughout the experiment. |
| Incorrect Multiplicity of Infection (MOI) | The ratio of parasites to host cells is critical. An MOI that is too low will result in few infected cells, while an MOI that is too high can cause rapid host cell death. Optimize the MOI for your specific parasite strain and host cell line, typically starting with a range of 5:1 to 20:1 (parasite:host).[10][14] |
| Inappropriate Incubation Time | Allow sufficient time for phagocytosis. A common initial incubation period is 4 to 24 hours, after which non-internalized parasites should be washed away.[14][15] |
| Source of Amastigotes | If using axenic amastigotes, ensure the differentiation protocol (acidic pH, 37°C) is strictly followed.[2][12] For some assays, tissue-derived amastigotes may be necessary to achieve high infectivity.[7] |
Q5: I observe high variability between my experimental replicates. How can I improve reproducibility? A5: High variability can obscure the true effect of a test compound.
| Potential Cause | Recommended Solution(s) |
| Inconsistent Parasite Numbers | Use a hemocytometer or an automated cell counter for accurate parasite quantification before infecting host cells. Ensure the parasite suspension is homogenous before aliquoting. |
| Inconsistent Host Cell Plating | Ensure even distribution of host cells when seeding plates. Allow cells to adhere and form a uniform monolayer before adding parasites. |
| Edge Effects in Assay Plates | The outer wells of microplates are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier. |
| Passage Number of Parasites/Cells | Both parasite virulence and host cell characteristics can change with extensive passaging in vitro.[16] Use low-passage number cells and parasites from a cryopreserved stock to maintain consistency. |
Q6: My positive control drug (e.g., Amphotericin B) is showing lower-than-expected activity. Why might this be? A6: Poor performance of a reference drug can invalidate an entire experiment.
| Potential Cause | Recommended Solution(s) |
| Drug Degradation | Prepare fresh stock solutions of the drug. Check the manufacturer's instructions for proper storage and handling. Amphotericin B, for example, is light-sensitive. |
| Assay Duration | The kinetics of drug action vary. Ensure the drug exposure time (e.g., 48-72 hours) is sufficient to observe a parasiticidal effect.[14] |
| Host Cell Interference | Some host cell lines can metabolize drugs differently. The activity of certain drugs, like miltefosine, can be highly dependent on the host cell type used.[10] |
| Parasite Resistance | While less common in lab-adapted strains, ensure the parasite strain used is known to be sensitive to the control drug. |
| High Parasite Load | An excessively high initial infection burden may require higher drug concentrations to achieve clearance. Optimize the MOI to ensure the assay remains within the dynamic range of the drug. |
Experimental Protocols & Methodologies
Q7: Can you provide a general protocol for generating axenic amastigotes? A7: This protocol is adapted from methods used for generating axenic amastigotes of L. donovani and L. mexicana.
Protocol: Axenic Amastigote Generation
-
Start with Promastigotes: Begin with a healthy, mid-log phase culture of Leishmania promastigotes grown at 25-26°C in a standard medium (e.g., M199).
-
Acidification and Temperature Shift: Centrifuge the promastigotes and resuspend the pellet in a specialized acidic amastigote medium (e.g., MAA/20) with a pH adjusted to 5.5.[2][12]
-
Initial Culture: Transfer the suspension to a new culture flask and incubate at 37°C in a 5% CO₂ incubator.[2][12]
-
Transformation: Over the next 48-72 hours, promastigotes will transform. They will lose their flagella, round up, and adopt an amastigote-like morphology.
-
Propagation: Once the culture is established, axenic amastigotes can be sub-cultured by dilution into fresh, pre-warmed acidic medium every 3-4 days.
Q8: What is a standard method for isolating tissue-derived amastigotes? A8: This protocol outlines the purification of amastigotes from infected mouse lesions, adapted from established methods.[4][5]
Protocol: Isolation of Amastigotes from Murine Lesions
-
Tissue Homogenization: Aseptically excise infected tissue (e.g., a skin lesion) from a previously infected mouse. Homogenize the tissue in a sterile saline solution using a glass homogenizer.
-
Host Cell Removal: To release parasites, the homogenate can be passed through a 27-gauge needle several times.[17] Some protocols use trypsinization to disassociate the tissue.[5]
-
Differential Centrifugation: Centrifuge the suspension at a low speed (e.g., 150 x g for 5 minutes) to pellet host cells and large debris. The amastigotes will remain in the supernatant.
-
Parasite Collection: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the amastigotes.
-
Purification (Optional): For higher purity, the amastigote pellet can be further purified using density gradient centrifugation (e.g., with Percoll or Metrizamide) or ion-exchange chromatography.[4][17]
-
Viability Check: Resuspend the final pellet in an appropriate assay medium and assess viability (e.g., using Trypan blue exclusion or a fluorescent viability assay) before use. Purified amastigotes should have high viability (>90%).[4]
Q9: How do I set up a macrophage infection assay for drug testing? A9: This is a generalized workflow for a 96-well plate-based intracellular amastigote assay.[18][19]
Protocol: Intracellular Amastigote Drug Susceptibility Assay
-
Seed Host Cells: Plate macrophages (e.g., PMA-differentiated THP-1 cells) in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO₂.
-
Infect Macrophages: Add stationary-phase promastigotes or purified amastigotes to the macrophage monolayer at a pre-optimized MOI (e.g., 10:1).
-
Incubate: Co-incubate the cells and parasites for 4-24 hours to allow for phagocytosis.
-
Wash: Gently wash the wells with pre-warmed medium or PBS to remove any non-internalized, extracellular parasites.
-
Add Compounds: Add fresh medium containing serial dilutions of your test compounds and reference drugs (e.g., Amphotericin B). Include a "no drug" (vehicle control) and "no infection" control.
-
Incubate: Incubate the plate for an additional 48-72 hours to allow for drug action and amastigote proliferation in the control wells.
-
Quantify Infection: Determine the parasite load. This can be done by:
-
Microscopy: Fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages.[20]
-
Reporter Gene Assays: Using parasites engineered to express reporter proteins like luciferase or fluorescent proteins, where the signal intensity correlates with the number of viable parasites.[18][19][21]
-
High-Content Imaging: Automating the image acquisition and analysis process to quantify parasite and host cell numbers simultaneously.[2]
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound by plotting the percentage of infection inhibition against the drug concentration.
Visualizations and Workflows
Caption: Standard workflow for an intracellular Leishmania drug screening assay.
Caption: Troubleshooting flowchart for diagnosing low amastigote infectivity.
Caption: Comparison of different sources of Leishmania amastigotes.
References
- 1. Rapid fluorescent assay for screening drugs on Leishmania amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. A quick, simple method for purifying Leishmania mexicana amastigotes in large numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial purification of amastigotes from cutaneous lesions of American leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three types of Leishmania mexicana amastigotes: Proteome comparison by quantitative proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Generation of Leishmania donovani axenic amastigotes: their growth and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Leishmanicidal Activity of Copaiba Oil and Kojic Acid Combination on the Protozoan Leishmania (Leishmania) amazonensis and Host Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Stimulation of metacyclogenesis in Leishmania (Mundinia) orientalis for mass production of metacyclic promastigotes [frontiersin.org]
- 16. In vitro Infectivity of Strains Isolated From Dogs Naturally Infected With Leishmania infantum Present a Distinct Pathogenic Profile in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Leishmania amastigotes as targets for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
stability of Trypanothione synthetase-IN-1 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Trypanothione (B104310) synthetase-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase-IN-1?
A1: this compound is a competitive inhibitor of Leishmania infantum trypanothione synthetase (TryS). It has demonstrated leishmanicidal activity against both axenic and intracellular amastigotes.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive inhibitor of Trypanothione Synthetase, competing with ATP and the polyamine substrate for binding to the enzyme.[1]
Q3: How should I store this compound?
A3: For specific storage instructions, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier. Generally, it is recommended to store the compound as a solid at -20°C for long-term storage. For stock solutions, storage at -20°C or -80°C is common practice, but the duration of stability will be specified in the CoA.
Q4: How do I reconstitute this compound?
A4: To reconstitute the solid compound, use a suitable solvent such as Dimethyl Sulfoxide (DMSO). For cellular assays, it is important to ensure the final concentration of the organic solvent is compatible with the cells and does not exceed a level that would cause toxicity (typically <0.5%).
Q5: Is this compound stable in solution?
A5: The stability of this compound in solution depends on the solvent, storage temperature, and exposure to light. It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles. For precise stability data, refer to the supplier's Certificate of Analysis.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of Trypanothione Synthetase activity | Degraded Inhibitor: The inhibitor may have degraded due to improper storage or handling. | 1. Always refer to the Certificate of Analysis for recommended storage conditions. 2. Prepare fresh stock solutions from the solid compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Protect solutions from light if the compound is light-sensitive (check supplier information). |
| Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit an effect. | 1. Verify the calculations for your stock solution and dilutions. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. The reported IC50 is 14.8 µM for L. infantum TryS.[1] | |
| Assay Conditions: The experimental conditions of the enzyme assay may not be optimal. | 1. Ensure the buffer composition, pH, and temperature are suitable for TryS activity. A common buffer for TryS assays is HEPES-based.[2] 2. Check the concentrations of substrates (glutathione, spermidine, ATP) as they can affect the apparent IC50 of a competitive inhibitor. | |
| High background signal in the assay | Inhibitor Interference: The inhibitor itself might interfere with the detection method. | 1. Run a control experiment with the inhibitor in the absence of the enzyme to check for any intrinsic signal. 2. If using a fluorescence-based assay, check for autofluorescence of the inhibitor at the excitation and emission wavelengths used. |
| Cellular toxicity observed in control experiments | Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. | 1. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Include a vehicle control (solvent only) in your experiments to assess its effect on cell viability. |
| Inherent Cytotoxicity of the Inhibitor: The inhibitor may have off-target effects leading to cytotoxicity. | 1. The reported CC50 against HepG2 cells is 15.9 ± 0.4 μM.[1] 2. Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. |
Experimental Protocols
In Vitro Trypanothione Synthetase (TryS) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against recombinant TryS.
Materials:
-
Recombinant Trypanothione Synthetase (TryS)
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrates: Glutathione (GSH), Spermidine, ATP
-
Detection Reagent (e.g., a phosphate (B84403) detection kit to measure ADP production)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor by diluting the stock solution in Assay Buffer.
-
Prepare solutions of GSH, spermidine, and ATP in Assay Buffer.
-
-
Enzyme Reaction:
-
In a microplate, add the recombinant TryS enzyme to the Assay Buffer.
-
Add different concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrates (GSH, spermidine, and ATP) to the wells.
-
-
Detection:
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and measure the product formation (e.g., ADP) using a suitable detection reagent and a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Cell-Based Leishmanicidal Activity Assay
This protocol outlines a general method to assess the effect of this compound on Leishmania amastigotes.
Materials:
-
Leishmania promastigotes and a suitable macrophage cell line (e.g., J774)
-
Cell culture medium
-
This compound
-
Control drug (e.g., Amphotericin B)
-
Staining solution (e.g., Giemsa stain)
-
Microscope
Procedure:
-
Macrophage Infection:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Infect the macrophages with Leishmania promastigotes that will differentiate into amastigotes.
-
-
Inhibitor Treatment:
-
After infection, remove the non-internalized promastigotes.
-
Add fresh medium containing various concentrations of this compound, a vehicle control (DMSO), and a positive control drug.
-
-
Incubation:
-
Incubate the plates for a specific duration (e.g., 72 hours).
-
-
Assessment of Infection:
-
Fix and stain the cells with a suitable stain (e.g., Giemsa).
-
Determine the number of amastigotes per macrophage by microscopic examination.
-
-
Data Analysis:
-
Calculate the percentage of infection reduction for each inhibitor concentration compared to the vehicle control.
-
Determine the EC50 value of the inhibitor.
-
Visualizations
Trypanothione Synthesis Pathway
The following diagram illustrates the enzymatic reaction catalyzed by Trypanothione Synthetase (TryS), which is inhibited by this compound.
Caption: The two-step synthesis of trypanothione catalyzed by Trypanothione Synthetase.
Experimental Workflow: In Vitro Inhibition Assay
The following workflow outlines the key steps in performing an in vitro inhibition assay for this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
References
Technical Support Center: Managing Cytotoxicity of Trypanothione Synthetase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of Trypanothione (B104310) synthetase-IN-1 in host cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase-IN-1 and why is it used in research?
Trypanothione synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like leishmaniasis, Chagas disease, and African trypanosomiasis. This pathway is absent in humans, making TryS a promising drug target.[1][2][3][4][5] this compound is a small molecule inhibitor of TryS used in research to study its potential as an anti-parasitic agent.
Q2: Is cytotoxicity in host cells an expected side effect of this compound?
Yes, while targeting a parasite-specific pathway should ideally minimize host cell toxicity, studies have shown that this compound can exhibit cytotoxicity in mammalian cell lines. For example, it has a reported CC50 of 15.9 ± 0.4 μM against HepG2 cells. Other inhibitors of the trypanothione pathway have also demonstrated cytotoxicity against various host cell lines, indicating that this can be a common challenge with this class of compounds.[6][7]
Q3: What are the potential causes of this compound cytotoxicity in host cells?
The exact off-target effects of this compound in mammalian cells are not well-documented in publicly available literature. However, cytotoxicity of small molecule inhibitors can generally arise from:
-
Off-target inhibition: The inhibitor may bind to and inhibit other host cell enzymes or proteins that share structural similarities with the intended target.
-
High concentrations: Concentrations significantly above the half-maximal effective concentration (EC50) for the parasite can lead to non-specific effects and cell death.
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to cells at higher concentrations.
-
Metabolite toxicity: Cellular metabolism of the inhibitor may produce toxic byproducts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the cytotoxicity of this compound in your experiments.
Issue 1: High levels of host cell death observed after treatment.
Workflow for Troubleshooting High Cytotoxicity
A troubleshooting workflow for high cytotoxicity.
Step 1: Verify Inhibitor Concentration and Purity
-
Action: Confirm the correct calculation of your working concentrations. If possible, verify the purity and identity of your this compound batch using analytical methods like HPLC or mass spectrometry.
-
Rationale: Errors in dilution or impurities in the compound can lead to unexpected toxicity.
Step 2: Optimize Treatment Conditions
-
Action: Perform a dose-response experiment to determine the lowest effective concentration that inhibits the parasite with minimal host cell toxicity. Also, conduct a time-course experiment to find the shortest exposure time required to achieve the desired effect.
-
Rationale: Minimizing the concentration and duration of exposure can significantly reduce off-target effects.
Step 3: Control for Solvent Effects
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1% v/v). Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments.
-
Rationale: The solvent itself can be a source of cytotoxicity, and its effect must be differentiated from that of the inhibitor.
Step 4: Assess the Mechanism of Cell Death
-
Action: Use assays to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). See the "Experimental Protocols" section for details on Apoptosis/Necrosis assays.
-
Rationale: Understanding how the cells are dying can provide clues about the potential off-target pathways being affected.
Step 5: Consider Alternative Experimental Systems
-
Action: If cytotoxicity remains high, consider using a different and potentially more robust host cell line.
-
Rationale: Different cell lines can have varying sensitivities to chemical compounds.
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell health and density.
-
Solution: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase when seeding. Standardize seeding density across all experiments.
-
-
Possible Cause: Degradation of the inhibitor.
-
Solution: Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes the known activity and cytotoxicity of this compound.
| Parameter | Value | Cell Line/Target |
| IC50 | 14.8 µM | Leishmania infantum Trypanothione synthetase |
| EC50 | 13.5 ± 0.9 µM | Leishmania infantum intracellular amastigotes |
| EC50 | 21.5 ± 2.4 µM | Leishmania infantum axenic amastigotes |
| CC50 | 15.9 ± 0.4 µM | HepG2 (human liver carcinoma) |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Measure the absorbance at 570 nm.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well plate with cultured cells
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired treatment period.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate as per the kit's instructions.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Apoptosis vs. Necrosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated cells in suspension
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Visualizations
Drug-induced cytotoxicity often involves the activation of stress-related signaling pathways leading to apoptosis. Below are diagrams of key pathways potentially involved.
Potential signaling pathways in drug-induced apoptosis.
Logical workflow for troubleshooting cytotoxicity.
References
- 1. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 4. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanothione - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trypanothione Synthetase (TryS) Enzyme Kinetics Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Trypanothione (B104310) synthetase (TryS) enzyme kinetics assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your TryS enzyme kinetics assays.
Question: Why am I observing high background absorbance in my colorimetric (e.g., BIOMOL Green) assay?
Answer: High background absorbance in a phosphate-based assay can be caused by several factors:
-
Contaminating Phosphate (B84403): Your reagents, buffers, or enzyme preparation may be contaminated with inorganic phosphate.
-
Solution: Use high-purity reagents and freshly prepared buffers with phosphate-free water. Dialyze or desalt your enzyme preparation to remove any contaminating phosphate.
-
-
ATP Instability: ATP can spontaneously hydrolyze, especially at non-optimal pH or temperature, releasing phosphate.
-
Solution: Prepare ATP solutions fresh and keep them on ice. Ensure your assay buffer pH is stable.
-
-
Reagent-Related Issues: The detection reagent itself might be unstable or improperly prepared.
-
Solution: Follow the manufacturer's instructions for preparing and storing the colorimetric reagent. Prepare it fresh if you suspect degradation.
-
Question: My enzyme activity is very low or non-existent. What are the possible causes?
Answer: Low or no enzyme activity can be frustrating. Here are some common culprits:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or degradation.[1]
-
Solution: Ensure your enzyme is stored at the correct temperature (typically -20°C or -80°C in a glycerol-containing buffer).[2] Avoid repeated freeze-thaw cycles. It's also advisable to check the purity and concentration of your enzyme stock.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for TryS activity.[3]
-
Missing Essential Cofactors: TryS requires magnesium ions (Mg²⁺) for activity.
-
Solution: Ensure that your assay buffer contains an adequate concentration of a magnesium salt, such as magnesium acetate (B1210297) or MgSO₄.[2][4]
-
-
Substrate Issues: One or more of your substrates (ATP, glutathione (B108866), spermidine) may have degraded or are at too low a concentration.[1]
-
Solution: Prepare substrate solutions fresh. Glutathione, in particular, can oxidize, so it's good practice to include a reducing agent like DTT in your assay buffer.[4]
-
Question: I'm seeing inconsistent results (poor reproducibility) between wells or experiments. What should I check?
Answer: Inconsistent results are often due to subtle variations in experimental setup and execution.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers.
-
-
Temperature Fluctuations: Inconsistent temperature across the plate or between experiments can affect enzyme activity.
-
Solution: Ensure your plate reader or incubator maintains a stable and uniform temperature. Allow all reagents to equilibrate to the assay temperature before starting the reaction.
-
-
Timing Inconsistencies: The timing of reagent additions and measurements is critical in kinetics assays.
-
Solution: Be consistent with incubation times. For manual assays, process one plate at a time to ensure consistent timing.
-
-
Substrate or Product Inhibition: TryS can be inhibited by high concentrations of its substrates (glutathione) and its product (trypanothione).[3][5]
-
Solution: Perform substrate titration experiments to determine the optimal concentration range for each substrate. Ensure your assay is within the linear range with respect to product formation.
-
Below is a troubleshooting workflow to help diagnose and resolve common issues in TryS kinetics assays.
Troubleshooting workflow for common issues in TryS kinetics assays.
Frequently Asked Questions (FAQs)
Question: What is the catalytic reaction of Trypanothione synthetase?
Answer: Trypanothione synthetase (TryS) catalyzes the ATP-dependent synthesis of trypanothione from two molecules of glutathione (GSH) and one molecule of spermidine.[6][7] This occurs in a two-step process involving the intermediate glutathionylspermidine.[4][8]
The overall reaction is: 2 Glutathione + Spermidine + 2 ATP → Trypanothione + 2 ADP + 2 Phosphate
The pathway is illustrated below.
The two-step biosynthesis of Trypanothione catalyzed by TryS.
Question: What are the optimal conditions for a TryS enzyme kinetics assay?
Answer: The optimal conditions can vary slightly depending on the source of the enzyme (e.g., T. brucei, L. infantum). However, here are some generally accepted starting points.
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 8.0 | TryS activity is sensitive to pH. A buffer such as HEPES is commonly used.[3][4] |
| Temperature | 25°C - 37°C | While assays can be run at room temperature, 37°C mimics the physiological environment of the parasite in a mammalian host.[3] |
| Enzyme Concentration | 10 - 12.5 nM | The final concentration should be in the linear range of the assay.[4] |
| Substrate Concentrations | ||
| ATP | ≥ 150 µM | |
| Glutathione (GSH) | ≥ 150 µM | High concentrations of GSH can cause substrate inhibition.[3] |
| Spermidine | ≥ 2 mM | |
| Magnesium (Mg²⁺) | 10 mM | Essential cofactor for TryS activity.[4] |
| Reducing Agent (DTT) | 1 - 2 mM | Helps maintain the reduced state of glutathione.[2][4] |
Note: These are starting recommendations. It is crucial to empirically determine the optimal conditions for your specific experimental setup.
Question: How can I prepare the substrates for the assay?
Answer:
-
ATP: Prepare a stock solution in water or a suitable buffer. Adjust the pH to neutral if necessary. Store frozen in aliquots to avoid repeated freeze-thaw cycles.
-
Glutathione (GSH): Prepare fresh for each experiment as it can oxidize in solution. Dissolve in degassed buffer.
-
Spermidine: Prepare a stock solution in water. It is generally stable when stored frozen.
Detailed Experimental Protocol: Colorimetric TryS Assay
This protocol is based on the commonly used BIOMOL Green assay, which measures the release of inorganic phosphate.
Materials:
-
Recombinant Trypanothione synthetase (TryS)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer: 100 mM HEPES, pH 7.0-8.0, 10 mM Mg-acetate, 2 mM DTT, 0.5 mM EDTA, 0.01% Brij-35[4]
-
BIOMOL Green reagent
-
96- or 384-well microplate
-
Plate reader capable of measuring absorbance at ~650 nm
Procedure:
-
Reagent Preparation:
-
Prepare all required stock solutions of substrates and enzyme.
-
Prepare the assay buffer and allow all reagents to equilibrate to the desired assay temperature.
-
-
Assay Setup:
-
Add the assay buffer to the wells of the microplate.
-
Add the substrates (GSH and spermidine) to the appropriate final concentrations.
-
To test for inhibitors, add your compounds at this stage and pre-incubate with the enzyme for a defined period (e.g., 1 hour).[2]
-
-
Initiate the Reaction:
-
Add ATP to the wells to start the enzymatic reaction.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a set period (e.g., 60 minutes).[4] Ensure this time point falls within the linear range of the reaction.
-
-
Stop the Reaction and Develop Color:
-
Add the BIOMOL Green reagent to each well to stop the reaction and initiate color development.
-
Incubate for the time specified by the reagent manufacturer (typically 20-30 minutes) to allow the color to stabilize.
-
-
Measure Absorbance:
-
Read the absorbance of each well at ~650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from your sample readings.
-
Calculate the amount of phosphate released using a standard curve prepared with a known concentration of phosphate.
-
Determine the enzyme activity and any inhibition.
-
The following diagram outlines the general workflow for a TryS kinetics assay.
General workflow for a colorimetric Trypanothione synthetase assay.
References
- 1. quora.com [quora.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the catalytic mechanism of Trypanosoma brucei trypanothione synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
Technical Support Center: High-Content Screening with Trypanothione Synthetase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-content screening (HCS) to identify and characterize inhibitors of Trypanothione synthetase (TryS) in trypanosomatids.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase (TryS) and why is it a good drug target?
A1: Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatids, the parasites responsible for diseases like Chagas disease, Leishmaniasis, and African trypanosomiasis. This enzyme catalyzes the synthesis of trypanothione, a molecule essential for the parasite's defense against oxidative stress. Since this pathway is absent in humans, inhibitors targeting TryS are expected to have high selectivity for the parasite, minimizing off-target effects in the host.
Q2: What is the downstream effect of inhibiting Trypanothione synthetase?
A2: Inhibition of TryS leads to a depletion of intracellular trypanothione. This disrupts the parasite's ability to neutralize reactive oxygen species, leading to an accumulation of oxidative damage. Concurrently, the precursor glutathione (B108866) accumulates. This imbalance in the redox homeostasis ultimately results in parasite death.[1][2]
Q3: Which host cell lines are suitable for a T. cruzi HCS assay?
A3: Several mammalian cell lines can be used as host cells in HCS assays for T. cruzi, including U2OS (human osteosarcoma), Vero (monkey kidney epithelial), L6 (rat skeletal myoblast), and THP-1 (human monocytic). The choice of host cell can significantly impact assay performance, including infection rates and susceptibility to compounds.[3] It is crucial to select a cell line that is readily infected by the T. cruzi strain being used and is amenable to automated imaging.
Q4: How do I quantify the effectiveness of a TryS inhibitor in a cell-based HCS assay?
A4: The effectiveness of a TryS inhibitor is typically quantified by measuring the reduction in the number of intracellular parasites (amastigotes) per host cell. This is often expressed as the half-maximal effective concentration (EC50). Simultaneously, the toxicity of the compound to the host cells is assessed by quantifying the number of viable host cells, which is expressed as the half-maximal cytotoxic concentration (CC50). A successful inhibitor will have a low EC50 and a high CC50, resulting in a high selectivity index (SI = CC50/EC50).[4]
Troubleshooting Guide
This guide addresses common issues encountered during high-content screening for Trypanothione synthetase inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in parasite infection rates across wells | - Inconsistent cell seeding density.- Uneven distribution of trypomastigotes during infection.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Gently swirl the plate after adding trypomastigotes to ensure even distribution.- To mitigate edge effects, avoid using the outermost wells for experimental samples or fill them with sterile media or PBS to maintain humidity.[5] |
| Low signal-to-background ratio in fluorescence imaging | - Suboptimal staining concentrations.- Autofluorescence from compounds or media.- Inefficient washing steps. | - Titrate fluorescent dyes (e.g., DAPI, Hoechst) to determine the optimal concentration that provides bright nuclear staining with minimal background.- Screen for compound autofluorescence by imaging compound-treated, unstained cells.- Ensure thorough but gentle washing to remove extracellular parasites and unbound dye without detaching host cells. |
| High host cell toxicity observed even with negative controls | - Poor health of the host cell culture.- Contamination (e.g., mycoplasma, bacteria).- High concentration of DMSO (or other solvent) in the final assay volume. | - Use cells with a low passage number and ensure they are in the logarithmic growth phase.- Regularly test cell cultures for contamination.- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% DMSO). |
| Inconsistent IC50 values for control compounds | - Variability in assay timing (e.g., incubation periods).- Instability of the compound in the assay medium.- Inconsistent parasite or host cell physiology. | - Adhere strictly to a standardized protocol with consistent incubation times.- Prepare fresh dilutions of compounds for each experiment from a validated stock.- Maintain consistent cell culture conditions, including passage number and growth phase.[5] |
| Image analysis software fails to accurately segment host cells and parasites | - Inconsistent staining intensity.- Overlapping cells or parasite clusters.- Incorrect algorithm parameters. | - Optimize staining protocols for uniform intensity.- Adjust cell seeding density to avoid excessive confluence.- Fine-tune the image analysis algorithm's parameters for object size, shape, and intensity to accurately distinguish host cell nuclei from parasite kinetoplasts.[6] |
Quantitative Data Summary
The following tables provide examples of quantitative data relevant to HCS assays for T. cruzi.
Table 1: Host Cell Seeding Densities for HCS Assays
| Host Cell Line | Seeding Density (cells/well in 384-well plate) | Reference |
| U2OS | 700 | [3] |
| Vero | 600 | [3] |
| L6 | 300 | [3] |
| THP-1 | 7000 | [3] |
| hiPSC-Cardiomyocytes | 7000 | [4] |
Table 2: Example EC50 and CC50 Values for Anti-T. cruzi Compounds from HCS
| Compound | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Benznidazole | hiPSC-CMs | 11.3 | >50 | >4.4 | [4] |
| BA5 | hiPSC-CMs | 1.8 | 29.7 | 16.5 | [4] |
| GT5A | hiPSC-CMs | 1.9 | 49.5 | 26.1 | [4] |
| GT5B | hiPSC-CMs | 0.8 | 24.3 | 30.4 | [4] |
Experimental Protocols
High-Content Screening Assay for Trypanothione Synthetase Inhibitors
This protocol outlines a typical workflow for an HCS assay to identify inhibitors of T. cruzi amastigote proliferation.
-
Host Cell Seeding:
-
Culture the chosen host cell line (e.g., U2OS) to logarithmic growth phase.
-
Trypsinize and resuspend cells to a final concentration for seeding (e.g., 700 cells/40 µL for U2OS in a 384-well plate).
-
Dispense 40 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom microplate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cell adherence.
-
-
Parasite Infection:
-
Harvest trypomastigotes from an infected culture (e.g., LLC-MK2 cells).
-
Infect the host cells at a multiplicity of infection (MOI) of 10:1 to 20:1 (trypomastigotes:host cell).[3]
-
Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control inhibitors (e.g., benznidazole) in assay medium.
-
Add the compounds to the infected cells. The final DMSO concentration should not exceed 0.5%.
-
Incubate for an additional 48-72 hours.
-
-
Cell Staining:
-
Gently wash the plates with PBS to remove extracellular parasites.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Stain the nuclei and kinetoplasts with a fluorescent DNA dye (e.g., DAPI or Hoechst 33342) at a pre-optimized concentration.
-
Wash to remove excess stain.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system. Capture at least two channels: one for the host cell nuclei and parasite kinetoplasts (e.g., DAPI) and, if applicable, a second for host cell cytoplasm.
-
Use an automated image analysis software to:
-
Identify and count host cell nuclei.
-
Identify and count intracellular parasite kinetoplasts.
-
Calculate the number of parasites per host cell and the percentage of infected cells.
-
-
-
Data Analysis:
-
Normalize the data to negative (DMSO-treated) and positive (uninfected or treated with a potent inhibitor) controls.
-
Generate dose-response curves to determine the EC50 (parasite inhibition) and CC50 (host cell toxicity) values for each compound.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Visualizations
Caption: Signaling pathway of Trypanothione synthetase inhibition.
Caption: Experimental workflow for HCS of TryS inhibitors.
Caption: Logical workflow for troubleshooting HCS assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 3. Drug Discovery for Chagas Disease: Impact of Different Host Cell Lines on Assay Performance and Hit Compound Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel High-Content Screening-Based Method for Anti-Trypanosoma cruzi Drug Discovery Using Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro Trypanothione Synthetase (TryS) Assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for in vitro Trypanothione (B104310) synthetase (TryS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the T. brucei Trypanothione synthetase (TryS) assay?
A1: The optimal pH for the TryS assay depends on the experimental goal. A pH of 8.0 is commonly used for screening and kinetic parameter determination, often with a HEPES buffer.[1][2] However, to mimic the physiological environment of the parasite's cytosol, a pH of 7.0 in a phosphate (B84403) buffer system is recommended.[3][4]
Q2: Why is a reducing agent necessary in the assay buffer, and which one should I choose?
A2: Reducing agents are crucial for preventing the oxidation of cysteine residues within the TryS enzyme, which could lead to inactivation.[5] Dithiothreitol (DTT) at a concentration of 2 mM is frequently used in TryS assay buffers.[1][2] Tris(2-carboxyethyl)phosphine (TCEP) is another effective, odorless, and more stable alternative, particularly at acidic pH.[6][7][8] However, it's important to note that strong reducing agents like DTT and TCEP can sometimes generate hydrogen peroxide, which may interfere with the assay.[5] Weaker agents like reduced glutathione (B108866) (GSH) can be considered as an alternative.[5]
Q3: What is the function of magnesium (Mg²⁺) in the TryS reaction?
A3: Magnesium is essential for TryS activity. The true substrate for the enzyme is the MgATP²⁻ complex.[9][10] Mg²⁺ plays a pivotal role in the formation of the transition state during ATP synthesis and hydrolysis, helping to properly position the phosphate groups of ATP for the reaction.[9][11] A concentration of 10 mM magnesium acetate (B1210297) or MgCl₂ is typically used.[1][3]
Q4: What are the recommended starting concentrations for the substrates ATP, Glutathione (GSH), and Spermidine (B129725) (Spd)?
A4: The optimal substrate concentrations depend on the specific goals of the experiment (e.g., inhibitor screening vs. kinetic characterization). It is often best to start with concentrations around the Michaelis constant (Kₘ). For T. brucei TryS, reported apparent Kₘ values can vary based on assay conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Enzyme Activity | Incorrect Buffer pH: Enzyme activity is highly sensitive to pH. | Verify the pH of your buffer. For general assays, use HEPES at pH 8.0.[1] For physiological studies, use a phosphate buffer at pH 7.0.[3][4] |
| Enzyme Degradation: Improper storage or handling has led to loss of function. | Ensure the enzyme is stored at the correct temperature (typically -80°C) and handled on ice. Perform a protein quantification assay to check concentration. | |
| Missing or Insufficient Cofactors/Substrates: Lack of Mg²⁺ or substrates will prevent the reaction. | Confirm that all substrates (ATP, GSH, Spermidine) and Mg²⁺ are present at appropriate concentrations. The true substrate is the MgATP²⁻ complex.[10] | |
| Oxidized Enzyme: Cysteine residues in the active site may have oxidized. | Include a fresh reducing agent like DTT (2 mM) or TCEP (1 mM) in your assay buffer.[1][5][12] | |
| High Background Signal | Substrate Contamination: Phosphate contamination in ATP or buffer reagents. | Use high-purity reagents. If using a phosphate-based detection method (e.g., BIOMOL Green), ensure reagents are free of contaminating inorganic phosphate.[1] |
| Non-Enzymatic ATP Hydrolysis: ATP is unstable and can hydrolyze spontaneously. | Prepare ATP solutions fresh and keep them on ice. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variations in buffer or substrate concentrations between experiments. | Use standardized protocols for preparing all solutions. Prepare larger batches of buffer to use across multiple experiments. |
| Temperature Fluctuations: Enzyme kinetics are highly dependent on temperature. | Ensure all assays are performed at a constant, controlled temperature. Assays have been successfully run at room temperature, 25°C, 28°C, and 37°C.[1][3][13] | |
| Pipetting Errors: Inaccurate dispensing of enzyme or substrates, especially in high-throughput formats. | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening to ensure consistency.[13] | |
| Substrate or Product Inhibition | Sub-optimal Substrate Concentrations: TryS can be inhibited by high concentrations of its own substrates (GSH) or products (Trypanothione). | Determine the Kₘ and Kᵢ values for your specific assay conditions. For T. brucei TryS, substrate inhibition with GSH has been observed.[3][14] Adjust substrate concentrations accordingly to avoid inhibition. |
Key Experimental Parameters & Kinetic Constants
The following tables summarize typical buffer components and reported kinetic constants for Trypanosoma brucei Trypanothione synthetase.
Table 1: Typical Buffer Components for T. brucei TryS Assay
| Component | Concentration | Purpose | Reference(s) |
| Buffer | 100 mM HEPES (pH 8.0) or 10 mM Potassium Phosphate (pH 7.0) | Maintain optimal pH | [1][3] |
| Magnesium Acetate/Chloride | 10 mM | Essential cofactor, forms MgATP²⁻ complex | [1][3] |
| Reducing Agent | 2 mM DTT or 1-5 mM TCEP | Prevent enzyme oxidation | [1][15] |
| EDTA | 0.5 mM | Chelates divalent metal ions | [1][3] |
| Detergent | 0.01% Brij-35 | Prevents protein aggregation | [1] |
Table 2: Reported Apparent Michaelis Constants (Kₘ) for T. brucei TryS
| Substrate | Kₘ (µM) @ pH 8.0 | Kₘ (µM) @ pH 7.0 | Reference(s) |
| ATP | 8.6 ± 0.6 | 18 | [1][4] |
| Glutathione (GSH) | 23.8 ± 2.3 | 34 | [1][4] |
| Spermidine (Spd) | 45.4 ± 2.0 | 687 | [1][4] |
| Glutathionylspermidine (Gsp) | 2.4 | 32 | [4][14] |
| Note: Kₘ values are highly dependent on the concentrations of the other fixed substrates and specific assay conditions. |
Visual Guides and Protocols
Trypanothione Synthesis Reaction Pathway
The synthesis of trypanothione from glutathione (GSH) and spermidine is an ATP-dependent two-step process catalyzed by Trypanothione synthetase.
Caption: The two-step enzymatic reaction catalyzed by Trypanothione synthetase (TryS).
General Experimental Workflow
This diagram outlines the typical workflow for performing an in vitro TryS assay, from preparation to data analysis.
Caption: Standard workflow for an in vitro Trypanothione synthetase assay.
Detailed Experimental Protocol
Standard In Vitro Trypanothione Synthetase Assay (Phosphate Detection Method)
This protocol is adapted from methodologies used for high-throughput screening and kinetic analysis of T. brucei TryS.[1][13]
1. Reagent Preparation:
- Assay Buffer (1X): 100 mM HEPES (pH 8.0), 10 mM Magnesium Acetate, 2 mM DTT, 0.5 mM EDTA, 0.01% (w/v) Brij-35. Prepare fresh or store at 4°C for a limited time. Add DTT immediately before use from a frozen stock.
- Substrate Stocks:
- ATP: 10 mM in nuclease-free water.
- Glutathione (GSH): 10 mM in nuclease-free water.
- Spermidine (Spd): 50 mM in nuclease-free water.
- Store all substrate stocks in aliquots at -20°C.
- Enzyme Stock: Recombinant TryS diluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 5 mM MgCl₂) to a working concentration (e.g., 100 nM, which would be 10 nM final in the assay). Store at -80°C and keep on ice when in use.
- Detection Reagent: BIOMOL® Green Reagent (or similar malachite green-based phosphate detection reagent). Prepare according to the manufacturer's instructions.
2. Assay Procedure (for a 50 µL final volume in a 384-well plate):
- Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of buffer and substrates. For each reaction, you will need the appropriate volume of Assay Buffer, ATP, GSH, and Spd.
- Example concentrations for an inhibitor screen: 35 µM ATP, 20 µM GSH, 25 µM Spd.[1]
- Dispense Inhibitors/Controls: Add test compounds (typically 1 µL of compound dissolved in DMSO) to the appropriate wells. For control wells, add DMSO only.
- Dispense Master Mix: Add the substrate master mix to all wells.
- Pre-incubation (Optional): Incubate the plate for 5-10 minutes at the desired reaction temperature (e.g., 28°C) to allow compounds to interact with substrates.
- Initiate Reaction: Add the final component, the TryS enzyme solution, to all wells except the "no-enzyme" control wells.
- Incubate: Incubate the plate at the reaction temperature for a predetermined linear time period (e.g., 60 minutes).[1]
- Stop Reaction: Add the BIOMOL Green reagent (e.g., 50 µL) to all wells to stop the reaction.
- Develop Color: Incubate for 20-30 minutes at room temperature to allow the color to develop.
- Measure Absorbance: Read the absorbance at ~620-650 nm using a microplate reader.[1][13]
3. Data Analysis:
- Subtract the average absorbance of the "no-enzyme" control from all other wells.
- Calculate the percent inhibition for each test compound relative to the "enzyme-only" (DMSO) control.
- For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC₅₀ value.
References
- 1. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the catalytic mechanism of Trypanosoma brucei trypanothione synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanotempertech.com [nanotempertech.com]
- 6. agscientific.com [agscientific.com]
- 7. tcephydrochloride.com [tcephydrochloride.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical mechanism of ATP synthase. Magnesium plays a pivotal role in formation of the transition state where ATP is synthesized from ADP and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The roles of magnesium ions in the reaction catalysed by phosphofructokinase from Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Activity of Trypanothione Synthetase Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target activity of Trypanothione (B104310) synthetase-IN-1 (TryS-IN-1) and other potent inhibitors of Trypanothione synthetase (TryS). Trypanothione synthetase is a crucial enzyme in the redox metabolism of trypanosomatid parasites, making it a prime target for the development of novel anti-parasitic drugs. This guide is intended to assist researchers in selecting and designing experiments to confirm that a compound's biological effect is a direct result of inhibiting TryS within the parasite.
Introduction to Trypanothione Synthetase and its Inhibition
Trypanosomatid parasites, the causative agents of diseases like leishmaniasis, Chagas disease, and African trypanosomiasis, rely on a unique thiol-redox system centered around the molecule trypanothione. Trypanothione synthetase (EC 6.3.1.9) is the enzyme responsible for the biosynthesis of trypanothione from glutathione (B108866) and spermidine.[1] The absence of this pathway in humans makes TryS an attractive and specific drug target.[2] Inhibition of TryS disrupts the parasite's ability to combat oxidative stress, leading to cell death.[3]
Trypanothione synthetase-IN-1 is a known competitive inhibitor of Leishmania infantum TryS.[4] Validating that this and other inhibitors act on-target in a cellular environment is a critical step in the drug development pipeline. This guide outlines key experimental approaches and provides a comparative overview of the performance of TryS-IN-1 against other notable inhibitors.
Comparative Performance of Trypanothione Synthetase Inhibitors
The following tables summarize the in vitro and in-cell efficacy of this compound and a selection of alternative inhibitors.
Table 1: In Vitro Enzymatic Inhibition of Trypanothione Synthetase
| Compound | Target Species | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | L. infantum | 14.8 | Competitive | [4] |
| DDD86243 | T. brucei | 0.14 | Mixed, uncompetitive, allosteric | [5][6] |
| Ebselen | T. brucei, L. infantum, T. cruzi | 2.6 - 13.8 | Slow-binding, irreversible | [7][8] |
| Calmidazolium chloride | T. brucei, L. infantum, T. cruzi | 2.6 - 13.8 | Not specified | [7][8] |
Table 2: Cellular Activity and Cytotoxicity of Trypanothione Synthetase Inhibitors
| Compound | Target Organism | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/EC50) | Reference |
| This compound | L. infantum (amastigotes) | 13.5 | 15.9 (HepG2) | 1.18 | |
| DDD86243 | T. brucei | 5.1 | >50 (MRC-5) | >9.8 | [1] |
| Ebselen | T. brucei | Low µM range | Varies | 11 - 182 | [7] |
| Calmidazolium chloride | T. cruzi & L. donovani (amastigotes) | Low µM range | Cytotoxic | ≤ 3 | [7] |
Key Experiments for Validating On-Target Activity
Confirmation of on-target activity in cells is crucial to ensure that the observed anti-parasitic effects are due to the inhibition of TryS and not off-target effects. The following experimental protocols are fundamental for this validation.
Measurement of Intracellular Thiol Levels
Principle: Inhibition of TryS is expected to lead to a decrease in the intracellular concentration of its product, trypanothione (T(SH)₂), and an accumulation of its precursor, glutathione (GSH).[1]
Protocol:
-
Parasite Culture and Treatment: Culture Leishmania or Trypanosoma parasites to the desired density. Treat the cells with the TryS inhibitor at various concentrations (e.g., 0.5x, 1x, 2x EC50) for a specified period (e.g., 24-72 hours). Include an untreated control.
-
Cell Lysis: Harvest the parasites by centrifugation and wash with PBS. Lyse the cell pellet by sonication or freeze-thaw cycles in a suitable buffer (e.g., 1% sulfosalicylic acid in the presence of 5 mM EDTA to deproteinize the sample).[9]
-
Thiol Derivatization (Optional but Recommended): To enhance detection and stability, thiols can be derivatized. For example, monobromobimane (B13751) can be used for fluorescent detection.
-
Quantification by HPLC: Separate and quantify trypanothione and glutathione using reverse-phase high-performance liquid chromatography (HPLC) coupled with either UV or fluorescence detection.[10]
-
Data Analysis: Compare the levels of trypanothione and glutathione in treated versus untreated cells. A dose-dependent decrease in trypanothione and an increase in glutathione provide strong evidence of on-target activity. For example, treatment of T. brucei with DDD86243 (2 x EC50 for 72 h) resulted in a decrease in intracellular trypanothione levels to less than 10% of the wild-type levels and a corresponding 5-fold increase in glutathione.[1][6]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to assess target engagement in a cellular environment. The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[11] This change in thermal stability can be quantified.
Protocol:
-
Cell Treatment: Treat intact parasite cells with the inhibitor at a desired concentration or a vehicle control for a specific duration to allow for compound uptake.[12]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[12]
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells using freeze-thaw cycles or a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[13]
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection of Soluble TryS: Quantify the amount of soluble TryS in the supernatant at each temperature using Western blotting with a specific anti-TryS antibody.
-
Data Analysis: Plot the amount of soluble TryS as a function of temperature for both the treated and untreated samples. A shift of the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[14]
Genetic Validation
Principle: Modulating the expression level of the target protein in the parasite should alter its sensitivity to the inhibitor.
Protocol:
-
Generation of Transgenic Parasites: Create parasite cell lines that either overexpress TryS or have reduced TryS expression (e.g., through RNA interference or CRISPR-Cas9-mediated knockout).[15]
-
Drug Susceptibility Testing: Determine the EC50 values of the inhibitor against the wild-type, TryS-overexpressing, and TryS-knockdown/knockout cell lines using a cell viability assay (e.g., Alamar Blue assay).[15]
-
Data Analysis: Compare the EC50 values across the different cell lines. A decrease in sensitivity (higher EC50) in the overexpressing line and an increase in sensitivity (lower EC50) in the knockdown/knockout line strongly support that TryS is the primary target of the inhibitor. For instance, a T. brucei cell line with a single knockout of the TryS gene showed increased sensitivity to DDD86243, while a TryS-overexpressing line was more resistant.[1][6]
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the trypanothione synthesis pathway and a typical experimental workflow for validating on-target activity.
References
- 1. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of Food and Drug Admnistration (FDA) approved library to identify a potential inhibitor of trypanothione synthetase for developing an antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trypanothione Synthetase Inhibitors: Benchmarking Trypanothione Synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Introduction
Trypanothione (B104310) synthetase (TryS) is a validated and critical drug target in the fight against neglected tropical diseases caused by trypanosomatid parasites, including Leishmaniasis, Chagas disease, and Human African Trypanosomiasis. This enzyme is essential for the biosynthesis of trypanothione, a unique dithiol that replaces glutathione (B108866) in these parasites and is central to their redox homeostasis and survival. The absence of a direct homolog in humans makes TryS an attractive target for the development of selective anti-parasitic drugs. This guide provides a comparative analysis of Trypanothione synthetase-IN-1 against other known TryS inhibitors, supported by experimental data to aid researchers in their drug discovery efforts.
Quantitative Comparison of Trypanothione Synthetase Inhibitors
The following table summarizes the in vitro inhibitory and cytotoxic profiles of this compound and a selection of other notable TryS inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition (vs. Substrate) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Leishmania infantum TryS | 14.8[1] | N/A | Competitive vs. Spermidine & ATP[1] | 21.5 (axenic amastigotes)[1], 13.5 (intracellular amastigotes)[1] | 15.9 (HepG2)[1] | ~0.74 (axenic), ~1.18 (intracellular) |
| Paullone Derivative (Compound 2) | Leishmania infantum TryS | 0.150[2] | N/A | N/A | 12.6 (L. infantum promastigotes)[2] | <10 (J774 macrophages)[2] | <0.79 |
| Indazole Derivative (Compound 4) | Trypanosoma brucei TryS | 0.140[2] | N/A | N/A | 5.1 (T. brucei)[2] | N/A | N/A |
| Calmidazolium chloride | T. brucei, T. cruzi, L. infantum TryS | 2.6 - 13.8[3][4] | N/A | N/A | Low µM range | Cytotoxic (SI ≤ 3)[3][4] | ≤ 3 |
| Ebselen | T. brucei, T. cruzi, L. infantum TryS | 2.6 - 13.8[3][4] | N/A | Slow-binding, irreversible[3][4] | Low µM range | Cytotoxic (SI ≤ 3)[3][4] | ≤ 3 |
| DDD86243 | Trypanosoma brucei | N/A | N/A | Mixed vs. Spermidine, Uncompetitive vs. ATP, Allosteric vs. GSH[5] | 20.4[6] | >50 (MRC-5)[6] | >2.45 |
N/A: Not Available in the searched literature.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context and the enzyme's biological role, the following diagrams illustrate the trypanothione biosynthesis pathway and a general workflow for inhibitor screening.
Caption: The two-step enzymatic synthesis of trypanothione catalyzed by Trypanothione Synthetase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trypanothione Synthetase Inhibitor Selectivity: Focus on Cross-Reactivity with Human Glutathione Reductase
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting pathogen-specific enzymes is a cornerstone of modern chemotherapy. One such promising target is Trypanothione (B104310) Synthetase (TryS), an enzyme essential for the survival of trypanosomatid parasites, the causative agents of devastating diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. A critical aspect of developing TryS inhibitors is ensuring their selectivity for the parasite enzyme over host enzymes to minimize off-target effects and toxicity. This guide provides a comparative analysis of the cross-reactivity of Trypanothione Synthetase inhibitors, with a particular focus on their interaction with human Glutathione (B108866) Reductase (GR), a key enzyme in the human antioxidant defense system.
While a specific compound designated "Trypanothione synthetase-IN-1" is not prominently documented in publicly available scientific literature, this guide will focus on well-characterized TryS inhibitors and the principles of assessing their selectivity, using available data as a framework for comparison.
Introduction to the Targets: Trypanothione Synthetase vs. Human Glutathione Reductase
Trypanothione Synthetase (TryS) is a vital enzyme in trypanosomatids that catalyzes the biosynthesis of trypanothione. Trypanothione is a unique dithiol that replaces the function of glutathione in these parasites, playing a central role in their defense against oxidative stress and the maintenance of a reducing intracellular environment. The absence of the trypanothione system in humans makes TryS an attractive drug target.
Human Glutathione Reductase (GR) is a ubiquitous flavoenzyme in humans responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). GSH is a critical antioxidant, protecting cells from damage by reactive oxygen species. Inhibition of human GR can lead to increased oxidative stress and cellular damage.
The structural and functional differences between the trypanothione and glutathione systems provide a basis for the development of selective inhibitors. However, the potential for cross-reactivity remains a concern that must be rigorously evaluated during drug development.
Comparative Inhibitor Data
Direct comparative inhibitory data (e.g., IC50 values) for a wide range of Trypanothione Synthetase inhibitors against human Glutathione Reductase is not extensively available in the public domain. However, selectivity is often assessed through cytotoxicity against mammalian cell lines, providing a "selectivity index" (SI), which is the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite.
Here, we present data for representative TryS inhibitors, including their potency against the parasite enzyme and available selectivity information.
| Inhibitor | Target Organism/Enzyme | IC50 / EC50 | Human Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Ebselen (B1671040) | Trypanosoma brucei TryS | IC50: ~2.6-13.8 µM | - | - | - | [1][2] |
| Trypanosoma brucei (bloodstream) | EC50: low µM range | Human osteosarcoma & macrophage cells | Cytotoxic | SI ≤ 3 | [1][2] | |
| DDD86243 | Trypanosoma brucei TryS | Nanomolar potency | Prototypical mammalian MRC-5 cells | - | Indication of selective inhibition of parasite growth | [3] |
| Paullones | Leishmania infantum TryS | IC50: 150-350 nM | Mouse macrophages (J774) | Highly cytotoxic | SI < 10 | [4] |
Note: A higher selectivity index indicates greater selectivity for the parasite over mammalian cells. An SI of ≤ 10 is generally considered to indicate a lack of useful selectivity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summarized protocols for key assays cited in the literature for evaluating TryS inhibitors and their selectivity.
Trypanothione Synthetase (TryS) Inhibition Assay
This assay measures the activity of TryS by quantifying the production of ADP, a product of the enzymatic reaction.
-
Reagents: Recombinant TryS enzyme, ATP, glutathione (GSH), spermidine, and a detection reagent such as BIOMOL Green™, which detects inorganic phosphate (B84403) released from ADP after enzymatic cleavage.
-
Procedure:
-
The inhibitor, at various concentrations, is pre-incubated with the TryS enzyme in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the substrates (ATP, GSH, and spermidine).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced is determined using a coupled enzyme system or by detecting the phosphate released.
-
The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
Human Glutathione Reductase (GR) Inhibition Assay
This spectrophotometric assay monitors the activity of GR by measuring the consumption of its substrate, NADPH.
-
Reagents: Human Glutathione Reductase, NADPH, oxidized glutathione (GSSG), and buffer (e.g., phosphate buffer with EDTA).
-
Procedure:
-
The inhibitor is incubated with human GR in the reaction buffer.
-
The reaction is started by the addition of NADPH and GSSG.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by measuring the enzyme activity at different inhibitor concentrations.
-
Mammalian Cell Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to mammalian cells, typically by measuring cell viability.
-
Cell Lines: Common cell lines used include human cell lines like HEK293, HepG2, or MRC-5, and murine macrophage lines like J774.
-
Procedure:
-
Cells are seeded in microtiter plates and allowed to adhere overnight.
-
The test compound is added at various concentrations, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin (B115843) reduction assay.
-
The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
-
Visualizing the Pathways and Experimental Logic
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Redox pathways in trypanosomatids vs. human cells.
Caption: Workflow for assessing inhibitor selectivity.
Discussion and Future Directions
The data presented, while not exhaustive for a specific compound named "this compound," highlights a critical challenge in the development of TryS inhibitors: achieving high selectivity against the human host. Many identified inhibitors, such as certain paullone (B27933) derivatives, show potent anti-parasitic activity but also significant cytotoxicity to mammalian cells, resulting in a low selectivity index[4].
The case of Ebselen is particularly interesting. While it inhibits TryS, it is also known to interact with the human thioredoxin system, another major cellular redox system[1][5]. This underscores the importance of screening potential inhibitors against a panel of human enzymes involved in redox homeostasis, not just Glutathione Reductase.
Future drug discovery efforts should prioritize the systematic evaluation of TryS inhibitor libraries against human GR and other relevant off-targets early in the development pipeline. The publication of both positive and negative cross-reactivity data is crucial for the scientific community to build a comprehensive understanding of the structure-activity relationships that govern selectivity. The ultimate goal is to identify compounds with a high therapeutic index, potently inhibiting the parasite's Trypanothione Synthetase while leaving the host's vital enzyme systems, including Glutathione Reductase, unharmed.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ebselen: A substrate for human thioredoxin reductase strongly stimulating its hydroperoxide reductase activity and a superfast thioredoxin oxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Chemical Inhibition vs. Genetic Knockdown of Trypanothione Synthetase
For researchers in parasitology and drug development, understanding the function of essential enzymes is paramount. Trypanothione (B104310) synthetase (TryS) stands out as a critical enzyme in the unique redox metabolism of trypanosomatid parasites, making it a promising target for novel therapeutics against diseases like Leishmaniasis, Chagas disease, and Human African Trypanosomiasis.[1][2][3] This guide provides an objective comparison of two primary methods for studying TryS: chemical inhibition using small molecules and genetic knockdown through RNA interference (RNAi).
Introduction to Trypanothione Synthetase (TryS)
Trypanosomatids lack the glutathione-based redox system found in their mammalian hosts. Instead, they rely on a unique molecule called trypanothione (T(SH)₂), a conjugate of two glutathione (B108866) molecules with a spermidine (B129725) linker.[4] TryS is the bifunctional enzyme responsible for catalyzing the two-step, ATP-dependent synthesis of trypanothione from glutathione and spermidine.[2][5] This pathway is essential for the parasite's survival, as it is crucial for defense against oxidative stress, detoxification, and the synthesis of DNA precursors.[5][6] The absence of this pathway in humans makes TryS an ideal target for selective drug development.[7]
Genetic studies have confirmed that TryS is essential for the viability of Trypanosoma brucei and Leishmania infantum, validating it as a drug target.[2][8][9][10] Researchers can probe the function of TryS and the consequences of its disruption through either direct inhibition with chemical compounds or by reducing its expression levels via genetic manipulation.
Comparative Analysis: Chemical vs. Genetic Approaches
The choice between a chemical inhibitor and genetic knockdown depends on the specific research question, the available resources, and the desired experimental timeline. Chemical inhibitors offer rapid, dose-dependent, and often reversible control over enzyme activity, which is ideal for validating a target's "druggability". Genetic knockdown, while typically slower, provides a highly specific method to study the effects of reduced protein levels over a longer duration.
Quantitative Data Summary
Table 1: Performance of Chemical Inhibitors against Trypanothione Synthetase
| Compound/Inhibitor | Target Species | Assay Type | IC₅₀ (Enzyme) | EC₅₀ (Parasite) | Selectivity Index (SI) | Reference |
| DDD66604 (Prochlorperazine) | T. brucei | In vitro enzyme | ~19 µM | - | - | [10] |
| DDD86243 (Phenyl-indazole derivative) | T. brucei | In vitro enzyme | 95-317 nM | 5-10 µM | >5-10 (vs. MRC-5 cells) | [10][11] |
| Paullone (B27933) Derivative 1 | L. infantum | In vitro enzyme | 350.0 nM | 112.3 µM (promastigotes) | <10 (vs. J774 macrophages) | [7] |
| Paullone Derivative 2 | L. infantum | In vitro enzyme | 150.0 nM | 12.6 µM (promastigotes) | <10 (vs. J774 macrophages) | [7] |
| Ebselen | T. brucei, L. infantum, T. cruzi | In vitro enzyme | 2.6 - 13.8 µM | - | - | [11] |
Note: The designation "Trypanothione synthetase-IN-1" is a generic identifier and does not refer to a specific, publicly characterized compound. The data presented here are for various published TryS inhibitors.
Table 2: Effects of Genetic Knockdown of Trypanothione Synthetase
| Method | Target Species | Effect on TryS Protein/Activity | Phenotypic Effect | Reference |
| Tetracycline-inducible RNAi | T. brucei (procyclic form) | 10-fold decrease in TryS protein by day 3 post-induction. | Cessation of cell growth after 2 days post-induction. | [12] |
| Gene Knockout Attempt | L. infantum | Not possible to generate a null mutant without an extra copy of the gene. | Gene is essential for survival. | [2][8] |
| Tetracycline-inducible RNAi | T. brucei (bloodstream form) | Reduced TryS levels. | Increased sensitivity to the inhibitor DDD86243. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the comparison between these two methodologies.
Trypanothione Biosynthesis Pathway
The following diagram illustrates the central role of Trypanothione Synthetase (TryS) in the biosynthesis of trypanothione, the key redox metabolite in trypanosomatids.
Caption: The two-step biosynthesis of trypanothione catalyzed by TryS.
Comparative Experimental Workflow
This diagram contrasts the typical workflows for implementing chemical inhibition versus genetic knockdown to study TryS function.
Caption: Workflow comparison: Chemical Inhibition vs. Genetic Knockdown.
Detailed Experimental Protocols
Chemical Inhibition of TryS in T. brucei
This protocol is adapted from methodologies used to assess the efficacy of TryS inhibitors on whole parasites.[10]
Objective: To determine the 50% effective concentration (EC₅₀) of a chemical inhibitor against bloodstream form T. brucei.
Materials:
-
Bloodstream form T. brucei (e.g., strain 221a).
-
HMI-9 medium supplemented with 10% FBS.
-
Test inhibitor (e.g., DDD86243) dissolved in DMSO.
-
Resazurin (B115843) sodium salt solution (e.g., 0.5 mM).
-
Sterile 96-well flat-bottom plates.
-
Fluorescence plate reader (Excitation 528 nm, Emission 590 nm).
-
Humidified incubator at 37°C with 5% CO₂.
Procedure:
-
Parasite Culture: Maintain T. brucei in logarithmic growth phase in HMI-9 medium.
-
Serial Dilutions: Prepare serial dilutions of the test inhibitor in medium. The final DMSO concentration should not exceed 0.5%.
-
Plating: Add 50 µL of the diluted inhibitor to each well of a 96-well plate. Add 50 µL of parasite culture (e.g., 1 x 10⁵ cells/mL) to each well. Include wells with untreated cells (vehicle control) and medium only (background control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 69 hours.
-
Viability Assay: Add 20 µL of resazurin solution to each well for a final concentration of 50 µM.
-
Final Incubation: Incubate for an additional 4 hours.
-
Measurement: Measure fluorescence using a plate reader.
-
Data Analysis: Subtract background fluorescence, normalize the data to the vehicle control, and calculate the EC₅₀ value using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response).
Genetic Knockdown of TryS in T. brucei via RNAi
This protocol is based on the use of a tetracycline-inducible stem-loop RNAi vector, such as pZJM.[12][13]
Objective: To reduce the expression of TryS in procyclic form T. brucei and observe the resulting phenotype.
Materials:
-
Procyclic form T. brucei (e.g., strain 29-13, which expresses T7 polymerase and tetracycline (B611298) repressor).
-
RNAi vector (e.g., pZJM).
-
SDM-79 medium supplemented with 10% FBS, G418, and hygromycin.
-
Tetracycline hydrochloride.
-
Electroporator and cuvettes.
-
Equipment for Western blotting and cell counting.
Procedure:
-
Construct Design: Amplify a 400-600 bp fragment of the TRYS gene using PCR. Ensure the fragment is from a unique region of the gene to avoid off-target effects.
-
Cloning: Ligate the TRYS fragment into the RNAi vector between the two opposing T7 promoters.
-
Transfection: a. Grow procyclic trypanosomes to mid-log phase (1-2 x 10⁷ cells/mL). b. Linearize ~10 µg of the RNAi plasmid DNA. c. Harvest and wash the parasites in a suitable electroporation buffer. d. Electroporate the cells with the linearized plasmid.
-
Selection: Transfer the electroporated cells into fresh medium and allow them to recover. After 24 hours, add a selective antibiotic (e.g., phleomycin (B10820842) for the pZJM vector) and plate by limiting dilution to obtain clonal cell lines.
-
Induction of RNAi: a. Grow a clonal cell line to early-log phase. b. Add tetracycline to the culture medium at a final concentration of 1 µg/mL to induce the expression of double-stranded RNA (dsRNA). c. Maintain a parallel uninduced culture as a control.
-
Monitoring: a. At daily time points (e.g., for 7 days), take samples from both induced and uninduced cultures. b. Monitor cell density using a hemocytometer. c. Prepare cell lysates and analyze TryS protein levels by Western blot to confirm knockdown.
-
Data Analysis: Plot growth curves for induced vs. uninduced cultures. Quantify the reduction in TryS protein from Western blots.
Conclusion
Both chemical inhibition and genetic knockdown are powerful tools for dissecting the function of Trypanothione Synthetase.
-
Chemical inhibitors like the phenyl-indazole and paullone derivatives provide a rapid means to assess the phenotypic consequences of acute TryS inhibition.[7][10] They are invaluable for validating TryS as a druggable target and for exploring structure-activity relationships. However, off-target effects and poor cell permeability can be confounding factors.[10]
-
Genetic knockdown via RNAi offers high specificity and allows for the study of long-term consequences of reduced TryS levels.[12] The successful demonstration that TRYS is essential via genetic methods provides the ultimate validation of the enzyme as a critical component of parasite biology.[2][8] The main limitations are the longer experimental timeline and the fact that the RNAi machinery is not present in all trypanosomatids, such as Leishmania.[14]
Ultimately, the two approaches are complementary. Identifying potent and selective chemical inhibitors is often guided by the genetic validation of the target's essentiality. Conversely, observing a similar phenotype between genetic knockdown and a specific inhibitor provides strong evidence that the compound is acting on-target, as was demonstrated for the inhibitor DDD86243.[10] A combined strategy, leveraging the strengths of both methodologies, will be crucial for the successful development of novel anti-trypanosomatid drugs targeting Trypanothione Synthetase.
References
- 1. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 2. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trypanothione - Wikipedia [en.wikipedia.org]
- 5. Properties of trypanothione synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA interference in Trypanosoma brucei: a high-throughput engine for functional genomics in trypanosomatids? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring Intracellular Trypanothione Levels Following Inhibitor Treatment in Trypanosomatids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and inhibitor effects on intracellular trypanothione (B104310) levels, a critical parameter in the development of novel therapeutics against trypanosomatid parasites. The unique trypanothione-based redox system is a key target for drug development as it is essential for parasite survival and absent in their mammalian hosts. This document outlines established methods for quantifying intracellular trypanothione, presents comparative data on the efficacy of various inhibitors, and provides detailed experimental protocols to aid in the design and execution of related research.
Inhibitor Performance Comparison
The efficacy of various compounds in inhibiting the key enzymes of the trypanothione pathway, trypanothione reductase (TryR), is a crucial indicator of their potential as therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several inhibitors against TryR from Trypanosoma brucei and Trypanosoma cruzi. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | T. brucei TryR IC50 (µM) | T. cruzi TryR IC50 (µM) | Reference |
| Clomipramine | Trypanothione Reductase | 7.5 ± 0.4 | 8.3 ± 0.9 | [1] |
| Trifluoperazine | Trypanothione Reductase | 13.1 ± 1.1 | 15.4 ± 1.6 | [1] |
| Thioridazine | Trypanothione Reductase | 9.2 ± 0.8 | 11.1 ± 1.2 | [1] |
| Citalopram | Trypanothione Reductase | 28.3 ± 2.5 | 35.1 ± 3.1 | [1] |
While direct comparative data on the reduction of intracellular trypanothione levels by a wide range of inhibitors is limited in single studies, some research has shown significant depletion. For instance, treatment of T. brucei with specific trypanothione synthetase inhibitors has been reported to cause a decrease in intracellular trypanothione.[2]
Visualizing the Trypanothione Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the trypanothione metabolic pathway and a general workflow for measuring intracellular trypanothione levels.
Caption: The trypanothione metabolic pathway in trypanosomatids.
References
Validating Trypanothione Reductase Inhibitors: A Comparative Guide Using Knockout and Overexpressor Strains
For Researchers, Scientists, and Drug Development Professionals
The validation of a specific molecular target is a critical step in the drug development pipeline. For diseases caused by trypanosomatid parasites, such as Leishmaniasis and Chagas disease, Trypanothione Reductase (TryS) has emerged as a promising drug target due to its essential role in the parasite's unique redox metabolism and its absence in humans. This guide provides a comparative overview of how Trypanothione Reductase (TryS) knockout and overexpressor strains are utilized to unequivocally validate the on-target effects of novel inhibitors. We present supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate the underlying principles and workflows.
The Logic of Using Genetically Modified Strains for Inhibitor Validation
The core principle behind using knockout (KO) or knockdown (KD) and overexpressor (OE) strains is to establish a direct link between the inhibitor's efficacy and its intended molecular target, TryS.
-
Knockout/Knockdown Strains: By reducing or eliminating the expression of TryS, the parasite becomes more reliant on the remaining functional enzyme. Consequently, these genetically modified parasites are expected to be hypersensitive to a specific TryS inhibitor. An increase in inhibitor potency (a lower EC₅₀ value) in these strains strongly suggests that the inhibitor's primary mechanism of action is through the inhibition of TryS.
-
Overexpressor Strains: Conversely, strains that are engineered to overproduce TryS have a higher concentration of the target enzyme. This excess of TryS can effectively "soak up" the inhibitor, requiring a higher concentration of the compound to achieve the same level of growth inhibition. Therefore, a decrease in inhibitor potency (a higher EC₅₀ value) in overexpressor strains provides compelling evidence of on-target activity.
This logical framework is visualized in the following diagram:
Caption: Logical relationship of inhibitor effects on genetically modified strains.
The Trypanothione Reductase Signaling Pathway
Trypanothione Reductase is a central enzyme in the trypanothione-based redox system of trypanosomatids, which is functionally analogous to the glutathione (B108866) system in mammals. TryS maintains a reduced intracellular environment, protecting the parasite from oxidative stress, which is a key component of the host's immune response. The pathway is summarized below.
Caption: The central role of Trypanothione Reductase in the parasite's antioxidant defense.
Experimental Workflow for Inhibitor Validation
A typical experimental workflow to validate a TryS inhibitor using genetically modified strains involves several key stages, from the generation of the required cell lines to the final data analysis.
Caption: A stepwise workflow for validating TryS inhibitors.
Data Presentation: Comparative Analysis of Inhibitor Effects
The following table provides a representative comparison of the effect of a hypothetical TryS inhibitor, "Inhibitor X," on wild-type, heterozygous knockout (KO), and overexpressor (OE) strains of Leishmania donovani.
| Cell Line | TryS Expression Level | TryS Activity (% of Wild-Type) | "Inhibitor X" EC₅₀ (µM) | Fold Change vs. Wild-Type |
| Wild-Type (WT) | Normal | 100% | 5.0 | 1.0 |
| Heterozygous KO (TryS+/-) | Reduced | ~50% | 2.1 | 0.42 (Hypersensitive) |
| Overexpressor (OE) | Increased | ~300% | 18.5 | 3.7 (Resistant) |
Note: The data presented in this table are representative and intended to illustrate the expected experimental outcomes. Actual values will vary depending on the specific inhibitor, parasite species, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of TryS Knockout/Knockdown Strains using CRISPR/Cas9
This protocol is adapted for Leishmania and utilizes the LeishGEdit platform for primer design.
a. Materials:
-
Leishmania strain expressing Cas9 and T7 RNA polymerase
-
pT series plasmids (for drug resistance cassettes)
-
Oligonucleotides for single guide RNA (sgRNA) and donor DNA amplification (designed using LeishGEdit.net)
-
High-fidelity DNA polymerase
-
Electroporator and cuvettes
-
Appropriate culture media and selection drugs (e.g., G418, Hygromycin)
b. Procedure:
-
sgRNA Template Generation: Synthesize two overlapping oligonucleotides that include a T7 promoter, the 20-nucleotide TryS-specific guide sequence, and a common reverse primer binding site. Use these as a template for a PCR reaction to generate the sgRNA template.
-
Donor DNA Amplification: Amplify the drug resistance cassettes from the pT series plasmids using long primers that contain 30-nucleotide homology arms identical to the regions flanking the TryS open reading frame. For a full knockout, two different resistance markers are typically used.
-
Transfection: Co-transfect the sgRNA template and the donor DNA constructs into the Cas9/T7-expressing Leishmania cells via electroporation.
-
Selection and Cloning: Apply the appropriate drug selection to eliminate non-edited parasites. Isolate single clones by limiting dilution.
-
Verification: Confirm the correct integration of the resistance markers and the disruption of the TryS gene by PCR and Southern blotting. Verify the reduction in TryS protein expression by Western blotting.
Generation of TryS Overexpressor Strains
This protocol describes the generation of a stable episomal overexpressor line.
a. Materials:
-
Wild-type Leishmania or Trypanosoma cruzi
-
pXG- or a similar parasite expression vector
-
TryS open reading frame
-
Restriction enzymes and DNA ligase
-
Electroporator and cuvettes
-
Appropriate culture media and selection drugs (e.g., G418)
b. Procedure:
-
Cloning: Amplify the TryS open reading frame from parasite genomic DNA and clone it into the multiple cloning site of the pXG vector.
-
Vector Preparation: Prepare a high-purity preparation of the pXG-TryS plasmid.
-
Transfection: Electroporate the pXG-TryS plasmid into wild-type parasites.
-
Selection: Culture the transfected parasites in the presence of the appropriate selection drug to select for a stable population of cells carrying the episomal vector.
-
Verification: Confirm the overexpression of TryS mRNA by qRT-PCR and TryS protein by Western blotting.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of the parasites as an indicator of cell viability.
a. Materials:
-
96-well plates
-
Parasite cultures (wild-type, KO, OE)
-
Test inhibitor and control drugs (e.g., Amphotericin B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed the 96-well plates with a defined number of parasites per well in their respective culture media.
-
Compound Addition: Add serial dilutions of the test inhibitor to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control drug.
-
Incubation: Incubate the plates for 48-72 hours under appropriate conditions (e.g., 26°C for promastigotes, 37°C for amastigotes).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the EC₅₀ value by fitting the data to a dose-response curve.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA assesses the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
a. Materials:
-
Intact parasite cells
-
Test inhibitor and vehicle control
-
PCR tubes and a thermal cycler
-
Lysis buffer with protease inhibitors
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TryS and a loading control protein
-
HRP-conjugated secondary antibody and ECL substrate
b. Procedure:
-
Cell Treatment: Treat intact parasite cells with the test inhibitor or vehicle control for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein fraction by high-speed centrifugation.
-
Western Blotting: Analyze the amount of soluble TryS in the supernatant at each temperature by Western blotting. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for TryS at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
This comprehensive guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize TryS knockout and overexpressor strains in the validation of novel inhibitors, a crucial step towards the development of new therapies for trypanosomatid-caused diseases.
Comparative Analysis of Trypanothione Synthetase Inhibitors' Potency: A Guide for Drug Development Professionals
A deep dive into the comparative efficacy of various chemical scaffolds targeting a crucial enzyme in trypanosomatids, this guide provides researchers, scientists, and drug development professionals with essential data to inform the design of novel anti-parasitic agents.
Trypanothione (B104310) synthetase (TryS), a key enzyme in the thiol-redox metabolism of trypanosomatid parasites like Trypanosoma and Leishmania, stands as a validated and promising target for the development of new chemotherapeutics. Its absence in humans offers a therapeutic window for selective inhibition. This guide presents a comparative analysis of the potency of several classes of TryS inhibitors, supported by experimental data on their enzymatic and cellular activities.
Potency Comparison of Trypanothione Synthetase Inhibitors
The landscape of TryS inhibitors is diverse, encompassing several chemical scaffolds with varying degrees of potency and selectivity. This section summarizes the inhibitory activities of prominent inhibitor classes against TryS from different trypanosomatid species.
| Inhibitor Class | Compound | Target Organism(s) | IC50 (µM) vs. TryS | EC50 (µM) vs. Parasite | Selectivity Index (SI) | Mode of Inhibition |
| Paullones | MOL2008 (3-chlorokenpaullone derivative) | L. infantum, T. brucei, T. cruzi | LiTryS: 0.15 | L. infantum promastigotes: 12.6, T. brucei: 4.3 | Low (<10) vs. J774 macrophages | Competitive with spermidine, uncompetitive with ATP and GSH[1] |
| FS-554 (9-trifluoromethylpaullone derivative) | L. infantum | LiTryS: 0.35 | L. infantum promastigotes: 112.3 | Low (<10) vs. J774 macrophages | Not specified | |
| Phenyl-Indazoles | DDD86243 | T. brucei | TbTryS: 0.14 | T. brucei: 5.1 | >10 (vs. MRC-5 cells) | Mixed, uncompetitive, and allosteric with respect to spermidine, ATP, and glutathione[2] |
| Analogue of DDD86243 | T. brucei | TbTryS: 0.095 | T. brucei: 7.1 | >7 (vs. MRC-5 cells) | Not specified | |
| HTS-Derived | Ebselen | T. brucei, T. cruzi, L. infantum | TbTryS: 5.3, TcTryS: 13.8, LiTryS: 2.6 | T. brucei: 0.4, T. cruzi amastigotes: >25 | T. brucei: 11-182 (vs. U2OS & THP-1 cells) | Slow-binding, irreversible (covalent modification of a cysteine residue)[3][4][5] |
| Calmidazolium chloride | T. brucei, T. cruzi, L. infantum | TbTryS: 3.2, TcTryS: 4.8, LiTryS: 3.5 | T. brucei: 0.1, T. cruzi amastigotes: 0.7 | T. brucei: >100 (vs. U2OS & THP-1 cells) | Not specified | |
| Adamantane-containing singleton | T. brucei | TbTryS: 1.2 | T. brucei: 1.8 | 182 (vs. U2OS cells) | Non-covalent, non-competitive with any substrate[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of inhibitor potency data. Below are summarized protocols for key experiments cited in this guide.
Trypanothione Synthetase (TryS) Inhibition Assay (High-Throughput Screening)
This assay is designed for the screening of large compound libraries to identify potential TryS inhibitors.[5][6]
-
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the ATP-dependent synthesis of trypanothione. The BIOMOL Green reagent is used for the colorimetric detection of Pi.
-
Reaction Mixture (16 µL total volume in a 384-well plate):
-
Recombinant Trypanosoma brucei TryS (TbTryS)
-
Substrates: 150 µM ATP, 2 mM spermidine, 150 µM glutathione (B108866) (GSH)
-
Assay Buffer: Specific buffer composition (e.g., HEPES-based) with appropriate pH and salt concentrations.
-
Test compound (e.g., at 25 µM)
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound for 1 hour to allow for potential slow-binding inhibition.
-
Initiate the reaction by adding the substrate mixture.
-
Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add BIOMOL Green reagent.
-
After a color development period, measure the absorbance at 620 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test compound wells to that of positive (no enzyme or 100% inhibitor) and negative (DMSO vehicle) controls. IC50 values are determined by fitting the dose-response data to a suitable model.
Cell-Based Parasite Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of the parasites.
-
Principle: Parasite viability is measured after a defined incubation period with the test compounds.
-
Cell Culture:
-
Bloodstream form Trypanosoma brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
-
Procedure:
-
Seed parasites at a specific density (e.g., 5 x 10^5 cells/mL) in 96-well plates.[5]
-
Add serial dilutions of the test compounds.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a resazurin-based assay (e.g., AlamarBlue), which measures metabolic activity.
-
Measure fluorescence or absorbance and calculate EC50 values from dose-response curves.
-
Mammalian Cell Cytotoxicity Assay
This assay is crucial to determine the selectivity of the inhibitors.
-
Principle: The viability of mammalian cell lines is measured after exposure to the test compounds.
-
Cell Culture:
-
Human cell lines such as U2OS (osteosarcoma) and THP-1 (monocytic leukemia) are cultured in appropriate media and conditions.[5]
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Add serial dilutions of the test compounds.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTS or resazurin (B115843) assay.
-
Calculate CC50 (50% cytotoxic concentration) values from dose-response curves.
-
-
Selectivity Index (SI) Calculation: SI = CC50 (mammalian cells) / EC50 (parasite). A higher SI value indicates greater selectivity for the parasite.
Visualizing the Trypanothione Pathway and Inhibition
To better understand the mechanism of action of these inhibitors, it is essential to visualize their place within the metabolic pathway of the parasite.
Caption: Trypanothione synthesis pathway and points of inhibition.
The preceding DOT script generates a diagram illustrating the two-step synthesis of trypanothione catalyzed by Trypanothione Synthetase (TryS), the subsequent redox cycling involving Trypanothione Reductase (TryR), and the points at which different classes of inhibitors exert their effects.
Caption: Workflow for the discovery and evaluation of TryS inhibitors.
This DOT script outlines the typical workflow for identifying and characterizing novel Trypanothione Synthetase inhibitors, from initial high-throughput screening to the selection of lead candidates based on their potency, selectivity, and mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Trypanothione Synthetase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed selectivity profile of Trypanothione synthetase-IN-1, a known inhibitor of Trypanothione synthetase (TryS) from Leishmania infantum. The performance of this compound is objectively compared with other alternative TryS inhibitors, supported by experimental data. This document is intended to aid researchers in the selection and application of appropriate chemical tools for studying trypanosomatid biology and for anti-parasitic drug development.
Introduction to Trypanothione Synthetase as a Drug Target
Trypanosomatids, a group of protozoan parasites responsible for diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol metabolism centered around the molecule trypanothione.[1] Trypanothione synthetase (TryS) is a key enzyme in the biosynthesis of trypanothione, making it an attractive target for the development of drugs against these diseases. As this pathway is absent in humans, inhibitors of TryS are expected to have a high degree of selectivity for the parasite over the host.[1]
Comparative Analysis of Trypanothione Synthetase Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other notable TryS inhibitors.
Table 1: Potency Against Trypanothione Synthetase from Various Trypanosomatid Species
| Compound | L. infantum TryS IC50 (µM) | T. brucei TryS IC50 (µM) | T. cruzi TryS IC50 (µM) | L. major TryS IC50 (µM) | Mechanism of Action |
| This compound | 14.8 | Data not available | Data not available | Data not available | Competitive with ATP and spermidine |
| Alsterpaullone (B1665728) | Data not available | Data not available | Data not available | Data not available | ATP-competitive |
| DDD86243 | Data not available | 0.095 | Data not available | Data not available | Mixed, uncompetitive, and allosteric-type |
| Ebselen | 13.8 | 2.6 | 5.2 | Data not available | Irreversible, slow-binding |
| Calmidazolium chloride | 11.2 | 3.2 | 7.8 | Data not available | Data not available |
Table 2: In Vitro Anti-parasitic Activity and Mammalian Cell Cytotoxicity
| Compound | L. infantum EC50 (µM) | T. brucei EC50 (µM) | T. cruzi EC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) |
| This compound | 13.5 (intracellular amastigotes) | Data not available | Data not available | HepG2 | 15.9 | 1.18 |
| Alsterpaullone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| DDD86243 | Data not available | 5-10 | Data not available | MRC-5 | >100 | >10-20 |
| Ebselen | Data not available | Data not available | ~5 | Human osteosarcoma & macrophage | Cytotoxic | ≤ 3 |
| Calmidazolium chloride | Data not available | Data not available | ~5 | Human osteosarcoma & macrophage | Cytotoxic | ≤ 3 |
Selectivity Index (SI) = CC50 (mammalian cells) / EC50 (parasite)
Experimental Protocols
Trypanothione Synthetase (TryS) Enzymatic Assay (Leishmania infantum)
This protocol is based on the colorimetric detection of inorganic phosphate (B84403) released from the enzymatic reaction using the BIOMOL GREEN™ reagent.
Materials:
-
Recombinant L. infantum TryS
-
ATP
-
Spermidine
-
Glutathione (GSH)
-
Assay buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl, 10 mM MgCl2, 2 mM DTT
-
BIOMOL GREEN™ reagent
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, spermidine, and GSH at their desired final concentrations.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control.
-
Add the recombinant L. infantum TryS to initiate the reaction.
-
Incubate the plate at the optimal temperature (e.g., 28°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the BIOMOL GREEN™ reagent.
-
Incubate for 20-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cytotoxicity Assay (HepG2 and MRC-5 cell lines)
This protocol utilizes a resazurin-based assay to assess cell viability.
Materials:
-
HepG2 or MRC-5 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin (B115843) sodium salt solution
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control and a positive control for cytotoxicity.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value by non-linear regression analysis.
Visualizations
Caption: Workflow for enzymatic and cytotoxicity assays.
Caption: Trypanothione biosynthesis pathway and inhibition.
Selectivity Discussion
On-Target Selectivity: this compound demonstrates potent inhibition of L. infantum TryS.[2] A comprehensive comparison across different trypanosomatid species is not yet available. Other inhibitors, such as DDD86243, show high potency against T. brucei TryS.[1] The irreversible inhibitor Ebselen and the compound Calmidazolium chloride exhibit broad-spectrum activity against TryS from L. infantum, T. brucei, and T. cruzi.[3]
Off-Target Selectivity (Host vs. Parasite): A key advantage of targeting TryS is its absence in mammals, which rely on a glutathione-based redox system.[1] This inherent difference suggests that selective TryS inhibitors should have a favorable therapeutic window. This compound exhibits a low selectivity index (SI ~1.18) when comparing its anti-leishmanial activity to its cytotoxicity against the human liver cell line HepG2. This suggests potential for host cell toxicity. In contrast, the T. brucei TryS inhibitor DDD86243 shows a much higher selectivity index (>10-20) against the human lung fibroblast cell line MRC-5, indicating a better safety profile in this context.[1]
Off-Target Selectivity (Kinase Panel): Some TryS inhibitors belong to chemical classes known to interact with other host cell targets. For instance, paullones are a class of ATP-competitive inhibitors that have been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3).[4] Alsterpaullone, a representative paullone, inhibits GSK-3β and CDK1/cyclin B with high potency (IC50 = 4 nM and 35 nM, respectively). A broader kinase screen of Alsterpaullone at 1 µM revealed significant inhibition of several kinases, including CDK2-Cyclin A, GSK3 beta, CHK2, and PHK.[5] This highlights the potential for off-target effects of paullone-based TryS inhibitors on host cell kinases, which should be considered during their development as anti-parasitic agents. The kinase selectivity profile of this compound has not been publicly reported.
Conclusion
This compound is a valuable tool for studying the function of TryS in Leishmania infantum. However, its low selectivity index warrants careful consideration and further investigation into its off-target effects. In comparison, compounds like DDD86243 demonstrate a more promising selectivity profile for targeting T. brucei. The broad-spectrum activity of inhibitors like Ebselen and Calmidazolium chloride makes them interesting candidates for further development, although their cytotoxicity needs to be addressed. For paullone-based inhibitors, their known activity against host cell kinases necessitates thorough selectivity profiling to ensure a sufficient therapeutic window. Future drug discovery efforts should focus on identifying potent and selective TryS inhibitors with minimal off-target effects to develop safe and effective treatments for trypanosomatid-borne diseases.
References
- 1. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cdk1 by alsterpaullone and thioflavopiridol correlates with increased transit time from mid G2 through prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor | Alsterpaullone | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Unveiling the Edge: A Comparative Analysis of Trypanothione Synthetase-IN-1
In the quest for novel therapeutics against trypanosomatid-borne diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis, Trypanothione (B104310) synthetase (TryS) has emerged as a critical drug target. This enzyme is central to the parasite's unique thiol-based redox system, which is absent in humans, making it an attractive target for selective inhibition. A variety of chemical probes have been developed to target TryS, and among them, Trypanothione synthetase-IN-1 stands out. This guide provides a detailed comparison of this compound with other notable TryS inhibitors, supported by experimental data and protocols.
Performance Comparison of Trypanothione Synthetase Inhibitors
The efficacy of a chemical probe is determined by its potency against the target enzyme (IC50), its activity against the parasite (EC50), and its selectivity, which is a measure of its toxicity to host cells versus the parasite. The following tables summarize the available quantitative data for this compound and other key inhibitors.
| Compound | Target Enzyme | IC50 | Reference |
| This compound | Leishmania infantum TryS | 14.8 µM | [1] |
| DDD86243 | Trypanosoma brucei TryS | 140 nM | [2] |
| MOL2008 (a paullone (B27933) derivative) | Leishmania infantum TryS | Not specified | [3] |
| Ebselen | T. brucei TryS | 5.3 µM | [4] |
| Ebselen | T. cruzi TryS | 13.8 µM | [4] |
| Ebselen | L. infantum TryS | 2.6 µM | [4] |
| Prochlorperazine (DDD66604) | T. brucei TryS | ~19 µM | [5][6] |
| Compound 1 (a paullone) | L. infantum TryS | 350 nM | [2][4] |
| Compound 2 (a paullone) | L. infantum TryS | 150 nM | [2][4] |
| Compound | Parasite Species | EC50 (Antiparasitic Activity) | Cytotoxicity (e.g., CC50 against mammalian cells) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | L. infantum (axenic amastigotes) | 21.5 µM | 15.9 µM (HepG2 cells) | ~0.74 | [1] |
| This compound | L. infantum (intracellular amastigotes) | 13.5 µM | 15.9 µM (HepG2 cells) | ~1.18 | [1] |
| DDD86243 | T. brucei | Not specified | Not specified | Not specified | |
| MOL2008 | L. infantum promastigotes | 12 µM | Not specified | Not specified | [3] |
| Ebselen | T. b. brucei | Not specified | High selectivity reported (SI from 11 to 182 for seven hits) | >10 | [7][8] |
| Compound 1 (a paullone) | L. infantum promastigotes | 112.3 µM | High cytotoxicity reported (SI < 10) | <10 | [2] |
| Compound 2 (a paullone) | L. infantum promastigotes | 12.6 µM | High cytotoxicity reported (SI < 10) | <10 | [2] |
Key Advantages of this compound
Based on the available data, the primary advantages of this compound over other chemical probes are rooted in its specific inhibitory profile and its demonstrated activity against the intracellular form of the parasite.
-
Competitive Inhibition: this compound acts as a competitive inhibitor with respect to the polyamine substrate spermidine (B129725) and also competes with ATP for binding to the enzyme.[1] This well-defined mechanism of action is advantageous for structure-activity relationship (SAR) studies and rational drug design.
-
Activity Against Intracellular Amastigotes: The probe demonstrates leishmanicidal activity against the clinically relevant intracellular amastigote stage of Leishmania infantum (EC50 = 13.5 µM).[1] This is a significant advantage, as many compounds are effective against the promastigote form but fail to act on the amastigotes residing within host macrophages.
-
On-Target Activity Confirmation: Studies with other inhibitors like DDD86243 have shown that inhibition of TryS leads to a decrease in intracellular trypanothione levels and an increase in its precursor, glutathione, providing strong evidence of on-target activity.[5][6] While this specific data is not yet published for this compound, its defined inhibitory mechanism suggests a similar on-target effect.
While compounds like DDD86243 and certain paullones exhibit higher potency at the enzymatic level (nanomolar IC50 values), their selectivity and activity against intracellular parasites are not as clearly documented in the provided search results.[2] Ebselen shows broad-spectrum activity against TryS from different species and good selectivity, making it a strong comparator.[4][7][8] However, the competitive and well-characterized inhibitory mechanism of this compound provides a solid foundation for its use as a chemical probe to interrogate the function of TryS in Leishmania.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the trypanothione synthesis pathway and a general workflow for a Trypanothione synthetase inhibition assay.
Caption: The biosynthetic pathway of trypanothione.
Caption: A generalized workflow for a Trypanothione synthetase inhibition assay.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of results. Below is a representative protocol for a Trypanothione synthetase inhibition assay, synthesized from methodologies described in the literature.[5][6][9]
Objective: To determine the in vitro inhibitory activity of a test compound against Trypanothione synthetase.
Materials:
-
Recombinant Trypanothione synthetase (TryS) enzyme
-
Substrates: Glutathione (GSH), Spermidine (Spd), Adenosine triphosphate (ATP)
-
Assay Buffer: e.g., 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM dithiothreitol, 10 mM MgCl2
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Detection Reagent: A system to measure ADP production, which is proportional to enzyme activity (e.g., a coupled enzyme assay that links ADP formation to a change in absorbance or fluorescence).
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) into the wells of a 384-well microplate.
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the assay buffer, TryS enzyme, GSH, and spermidine at their final desired concentrations.
-
Add this master mix to the wells containing the test compound.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP to all wells. The final volume in each well might be around 50 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced. This can be done by adding a detection reagent that, for example, couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for Antiparasitic Activity:
To assess the effect of the inhibitor on live parasites, a cell-based assay is employed.
-
Parasite Culture: Culture the desired life-cycle stage of the parasite (e.g., Leishmania amastigotes within macrophages).
-
Compound Treatment: Add serial dilutions of the test compound to the parasite cultures and incubate for a specific period (e.g., 72 hours).
-
Viability Assessment: Determine the viability of the parasites using a suitable method, such as a resazurin-based assay, which measures metabolic activity.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that reduces parasite viability by 50%.
Cytotoxicity Assay:
To determine the selectivity of the compound, its toxicity against a mammalian cell line is assessed.
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2 or J774 macrophages).
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound.
-
Viability Assessment: After incubation, assess cell viability using an appropriate method (e.g., MTT or resazurin (B115843) assay).
-
Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces the viability of mammalian cells by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity for the parasite over host cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. deepdyve.com [deepdyve.com]
- 4. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Trypanothione (B104310) synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatids, the protozoan parasites responsible for devastating neglected tropical diseases such as Chagas disease, human African trypanosomiasis, and leishmaniasis. The absence of a homologous enzyme in humans makes TryS an attractive and specific target for the development of novel anti-parasitic drugs. This guide provides a comparative overview of the structure-activity relationship (SAR) studies of various classes of TryS inhibitors, supported by experimental data and detailed protocols.
Trypanothione Biosynthesis Pathway
The synthesis of trypanothione (T(SH)₂) is a two-step process catalyzed by Trypanothione synthetase. In the first step, glutathione (B108866) (GSH) is conjugated with spermidine (B129725) to form glutathionylspermidine (B10777622) (Gsp). The second step involves the addition of another GSH molecule to Gsp, yielding trypanothione. This pathway is crucial for the parasite's defense against oxidative stress and for the synthesis of DNA precursors.[1][2][3]
Caption: The two-step biosynthesis of trypanothione catalyzed by Trypanothione synthetase.
Comparative Analysis of Trypanothione Synthetase Inhibitors
Significant efforts in drug discovery have led to the identification of several classes of TryS inhibitors. The following tables summarize the quantitative data for some of the most promising scaffolds.
Paullone (B27933) Derivatives
Paullones are a class of ATP-competitive inhibitors that have shown potent activity against TryS, particularly from Leishmania infantum. Structure-activity relationship studies have focused on substitutions at various positions of the paullone core.
| Compound/Scaffold | Key Structural Features | Target Organism (TryS) | IC₅₀ (nM) | EC₅₀ (µM) | Selectivity Index (SI) |
| MOL2008 | 3-chlorokenpaullone with N-[2-(methylamino)ethyl]acetamide side chain | L. infantum | 150 | 10 (L. infantum amastigotes) | <10 |
| FS-554 | 9-trifluoromethylpaullone with N-[2-(methylamino)ethyl]acetamide side chain | L. infantum | 350 | 8.3 (T. brucei) | <10 |
| Compound 2 | (MOL2008) | T. cruzi | >30,000 (40.5% inhibition at 30 µM) | 4.3 (T. brucei) | - |
| Compound 1 | (FS-554) | T. cruzi | >30,000 (44.5% inhibition at 30 µM) | - | - |
SAR Insights: The addition of a N-[2-(methylamino)ethyl]acetamide side chain at the N⁵-position of the paullone scaffold significantly increases inhibitory activity against L. infantum TryS.[4][5] However, these compounds have shown high cytotoxicity, indicating a need for further optimization to improve selectivity.[4]
Inhibitors from High-Throughput Screening (HTS)
High-throughput screening campaigns have been instrumental in identifying novel, non-paullone scaffolds as TryS inhibitors. These efforts have yielded compounds with micromolar to sub-micromolar inhibitory activity against TryS from various trypanosomatids.
| Compound ID/Scaffold | Target Organism (TryS) | IC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Adamantane Singleton | T. brucei | 1.2 | - | - |
| Calmidazolium chloride | T. brucei | 2.6 | - | - |
| Ebselen | T. brucei | 13.8 | - | - |
| TS001 | L. major | 9-19 | 17 (L. major promastigotes) | - |
| Phenyl-indazole derivative | T. brucei | 0.14 | 5.1 (T. brucei) | - |
SAR Insights: HTS campaigns have successfully identified diverse chemical scaffolds with anti-TryS activity.[1][2][6][7][8] For instance, a singleton containing an adamantine moiety was identified as the most potent inhibitor of T. brucei TryS in one screen.[1][6][7] Ebselen, a known organoselenium compound, was found to be a slow-binding, irreversible inhibitor of TryS.[1][6][7] The phenyl-indazole scaffold has also emerged as a potent inhibitor with on-target activity.[2][4]
Experimental Protocols
The determination of the inhibitory activity of compounds against Trypanothione synthetase typically involves enzymatic assays that measure the consumption of ATP or the production of ADP.
High-Throughput Screening (HTS) Assay for TryS Inhibitors
This protocol is a generalized representation of HTS assays used to screen large compound libraries for TryS inhibitors.
Caption: A generalized workflow for high-throughput screening of Trypanothione synthetase inhibitors.
Detailed Methodologies:
-
Recombinant Enzyme Expression and Purification: Recombinant TryS from the target trypanosomatid species (e.g., T. brucei, L. infantum) is expressed in E. coli and purified to homogeneity.
-
Enzymatic Assay: The assay measures the activity of TryS by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity.
-
Reaction Mixture: A typical reaction mixture contains purified TryS enzyme, its substrates (glutathione, spermidine, and ATP), and a buffer solution (e.g., HEPES).
-
Inhibitor Addition: Compounds from a chemical library are added to the reaction mixture at a fixed concentration (e.g., 25 µM) for primary screening.
-
Detection: The amount of ADP produced is measured using a commercially available kit such as ADP-Glo™ Kinase Assay (Promega) which generates a luminescent signal, or by colorimetric methods like the malachite green assay that detects inorganic phosphate (B84403) released from ATP hydrolysis.
-
-
Data Analysis: The percentage of inhibition for each compound is calculated by comparing the signal from the compound-treated well to the signals from positive (no enzyme) and negative (no inhibitor) controls.
-
Hit Confirmation and IC₅₀ Determination: Compounds that show significant inhibition (e.g., >60%) in the primary screen are re-tested at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀).
-
Secondary Assays: Confirmed hits are further characterized through orthogonal assays, selectivity profiling against other enzymes, and evaluation of their activity against the parasite in cell-based assays (EC₅₀ determination).
Conclusion
The structure-activity relationship studies of Trypanothione synthetase inhibitors have identified several promising chemical scaffolds. Paullone derivatives exhibit potent but often cytotoxic activity, highlighting the need for medicinal chemistry efforts to improve their therapeutic index. High-throughput screening has broadened the landscape of TryS inhibitors, revealing novel and diverse chemical starting points for drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to discover and optimize new generations of TryS inhibitors as effective treatments for trypanosomatid infections. Continued research focusing on improving the potency, selectivity, and pharmacokinetic properties of these inhibitors is crucial for advancing them through the drug discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes of the trypanothione metabolism as targets for antitrypanosomal drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safer Handling and Disposal of Trypanothione Synthetase-IN-1: A Procedural Guide
For Immediate Reference: Treat Trypanothione (B104310) Synthetase-IN-1 as a potentially hazardous chemical. Due to its cytotoxic properties, follow all institutional and local regulations for cytotoxic waste disposal.
This guide provides essential safety and disposal procedures for Trypanothione synthetase-IN-1, a competitive inhibitor of Leishmania infantum trypanothione synthetase. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes general best practices for handling novel research compounds with known biological activity. The information herein is intended for researchers, scientists, and drug development professionals.
I. Understanding the Compound: Key Data
This compound is an experimental compound with demonstrated leishmanicidal activity and cytotoxicity against mammalian cell lines. This inherent biological activity necessitates careful handling to minimize exposure and ensure environmental safety.
| Property | Value | Source |
| Target | Leishmania infantum trypanothione synthetase (TryS) | MedChemExpress |
| IC₅₀ | 14.8 µM (against L. infantum TryS) | MedChemExpress |
| Cytotoxicity (CC₅₀) | 15.9 ± 0.4 μM (against HepG2 cells) | MedChemExpress |
II. Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to adhere to the following safety protocols to mitigate risks of exposure.
A. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A fully buttoned lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, use a properly fitted respirator.
B. Engineering Controls:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Designated Area: Establish a designated area for handling and weighing the compound to prevent cross-contamination.
C. Spill Response:
In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures for cytotoxic compounds. Generally, this involves:
-
Wearing appropriate PPE.
-
Absorbing the spill with an inert material.
-
Cleaning the area with a suitable decontaminating solution.
-
Collecting all cleanup materials in a sealed container for hazardous waste disposal.
III. Step-by-Step Disposal Procedures
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous and potentially cytotoxic chemical waste.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., from experiments) must be collected in a separate, leak-proof container labeled for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, gloves, and bench paper, must be disposed of as contaminated solid waste.
2. Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste - Cytotoxic".
-
The full chemical name: "this compound".
-
The primary hazard(s) (e.g., "Toxic", "Cytotoxic").
-
The name of the principal investigator and the laboratory location.
-
The date the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for its proper disposal.
Caption: Experimental workflow for this compound.
Caption: Decision logic for proper disposal of this compound waste.
Safeguarding Research: A Comprehensive Guide to Handling Trypanothione Synthetase-IN-1
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This guide provides essential safety and logistical information for the handling and disposal of Trypanothione (B104310) synthetase-IN-1, a competitive inhibitor of Leishmania infantum trypanothione synthetase (TryS) with known leishmanicidal activity and cytotoxicity[1]. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling potent, biologically active enzyme inhibitors and research chemicals of unknown comprehensive toxicity.
Hazard Identification and Risk Assessment
Trypanothione synthetase-IN-1 is an active biological agent designed to inhibit a key enzyme in protozoan parasites[1][2][3]. While full toxicological properties have not been documented, its demonstrated cytotoxicity necessitates handling with a high degree of caution to prevent exposure[1]. The primary routes of exposure are inhalation of aerosols, skin and eye contact, and ingestion. All personnel must be trained on these risks before handling the compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate exposure risks during all stages of handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated[4]. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood.• Avoid splashing and aerosol generation.• Ensure caps (B75204) on vials and tubes are securely fastened[4]. |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).• Dispose of all contaminated media and consumables as chemical waste[4]. |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area.• Use an appropriate spill kit for chemical spills.• Absorb liquids with inert material; carefully sweep up solids to avoid dust[4][5]. |
Operational Plan: Step-by-Step Handling Procedures
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination[4].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
